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(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine Documentation Hub

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  • Product: (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine
  • CAS: 174469-07-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold

An In-Depth Technical Guide to the (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine Core Scaffold for Advanced Drug Discovery Disclaimer: The specific molecule, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, is not read...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine Core Scaffold for Advanced Drug Discovery

Disclaimer: The specific molecule, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, is not readily found in public chemical databases, and a specific CAS number is not currently assigned. This guide, therefore, provides a comprehensive overview of the 2,3-dihydrofuro[2,3-c]pyridine core scaffold, a proposed synthetic route to the target molecule based on established chemical principles, and an exploration of its potential applications in drug discovery, drawing from data on analogous structures.

The fusion of a pyridine ring, a ubiquitous pharmacophore, with a furan ring creates the furo[2,3-c]pyridine bicyclic system. This scaffold is of significant interest to medicinal chemists due to its rigid, planar structure which can effectively interact with biological targets. Derivatives of this and related furopyridine systems have demonstrated a wide array of biological activities, including potent and selective inhibition of key kinases involved in oncology and immunology. [1][2][3]This guide will provide researchers, scientists, and drug development professionals with a technical framework for the synthesis and potential exploitation of this promising heterocyclic system, with a specific focus on a rational pathway to (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

Physicochemical Properties

While experimental data for the target molecule is unavailable, we can summarize the properties of the core scaffold and provide predicted values for the target amine.

Property2,3-Dihydrofuro[2,3-c]pyridine(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (Predicted)
CAS Number 117103-45-4Not Assigned
Molecular Formula C₇H₇NOC₈H₁₀N₂O
Molecular Weight 121.14 g/mol ~150.18 g/mol
LogP 0.9~0.8
Hydrogen Bond Donors 02
Hydrogen Bond Acceptors 23
Rotatable Bonds 01

Proposed Synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from a commercially available piperidinone derivative. This proposed route is grounded in established synthetic transformations for related heterocyclic systems. [4][5]

Diagram of the Proposed Synthetic Workflow

G A N-Benzenesulfonyl-4-piperidinone B Intermediate Ester A->B Wittig Olefination & Deconjugation C α,β-Unsaturated Lactone B->C Hydrolysis, Selenocyclization & Oxidation D 2,3-Dihydrofuro[2,3-c]tetrahydropyridine C->D DIBAL-H Reduction E (2,3-Dihydrofuro[2,3-c]tetrahydropyridin-3-yl)methanol D->E Hydroboration-Oxidation F Protected Amine Intermediate E->F Mitsunobu Reaction (e.g., with Phthalimide) G (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine F->G Deprotection & Aromatization G cluster_membrane Cell Membrane TCR TCR CD4 CD4 TCR->CD4 ZAP70 ZAP70 TCR->ZAP70 recruits Lck Lck CD4->Lck Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream Antigen Antigen-MHC Antigen->TCR Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor (2,3-Dihydrofuro[2,3-c]pyridin-3-yl) methanamine Derivative Inhibitor->Lck inhibits

Caption: Potential inhibition of Lck in the T-Cell Receptor signaling pathway.

Self-Validating Protocols: Characterization and Evaluation

For any newly synthesized compound, rigorous characterization and biological evaluation are paramount.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the presence of all protons and their respective chemical environments and coupling patterns. The aromatic protons of the pyridine ring and the diastereotopic protons of the dihydrofuran ring will be characteristic.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule, matching it to the molecular formula C₈H₁₀N₂O.

In Vitro Biological Evaluation
  • Kinase Inhibition Assays:

    • Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against a panel of relevant kinases (e.g., Lck, PI3Kα, EGFR).

    • Methodology: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).

    • Protocol:

      • Prepare a dilution series of the test compound in DMSO.

      • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

      • Add the test compound at various concentrations.

      • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

      • Add the detection reagent to stop the kinase reaction and generate a signal.

      • Read the plate on a suitable plate reader.

      • Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Cell-Based Proliferation Assays:

    • Objective: To assess the cytostatic or cytotoxic effects of the compound on relevant cancer cell lines (e.g., Jurkat cells for Lck, A549 for EGFR, PC3 for PI3K/AKT).

    • Methodology: Use a standard MTT or CellTiter-Glo® assay.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compound for 72 hours.

      • Add the viability reagent (e.g., MTT) and incubate.

      • Solubilize the formazan crystals (for MTT) and measure the absorbance.

      • Calculate the cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

While (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine remains a novel, uncharacterized molecule, its core scaffold represents a highly valuable starting point for the development of potent and selective modulators of key biological pathways. The synthetic route proposed herein provides a logical and experimentally feasible approach to access this and related compounds. The demonstrated potential of furopyridine derivatives as kinase inhibitors in oncology and immunology strongly suggests that this chemical space is ripe for exploration by drug discovery professionals. Rigorous synthesis, characterization, and biological screening, as outlined in this guide, will be essential to unlocking the full therapeutic potential of this promising heterocyclic system.

References

A comprehensive list of sources cited within this technical guide.

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Zhang, H., Zhang, Y., Sun, T., Li, Y., Li, Y., Gong, H., & Zhu, W. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4344.
  • Amines from Alcohols. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676.
  • Nika, K., Soldani, E., Salek, M., Paster, W., Acuto, O., & Viola, A. (2010). Constitutively active Lck kinase in T cells drives antigen receptor signal transduction. Immunity, 32(6), 766-777.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2010). ChemInform, 41(32).
  • Tyrosin-protein kinase Lck. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Saleem, M., Javid, M. T., & Tufail, H. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ACS Omega, 8(4), 3637-3653.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Electrolytic reduction of pyridine to piperidine. (2022, June 21). Sciencemadness Discussion Board. Retrieved January 25, 2026, from [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Al-Ostath, A., Al-Qazzaz, M., Al-Khdair, A., Hassan, A., El-Faham, A., & de la Torre, B. G. (2023).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved January 25, 2026, from [Link]

  • Mutti, F. G., Knaus, T., Scrutton, N. S., Breuer, M., & Turner, N. J. (2015). Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529.
  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer metabolism and cell growth.
  • Salmond, R. J., Filby, A., Qureshi, I., Caserta, S., Zamoyska, R., & Levin, S. D. (2009). T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance. Immunological Reviews, 228(1), 9-22.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). The Journal of Organic Chemistry, 82(12), 6445-6452.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • How do you create primary amines from alcohols?. (2013, January 17). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

  • The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Production of 2,3-dihydrofuran. (n.d.). Google Patents.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Lck and the nature of the T cell receptor trigger. (n.d.). Davis Lab Oxford. Retrieved January 25, 2026, from [Link]

  • New protocol for converting alcohols into amines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of a viable synthetic pathway for (2,3-Dihydrofuro[2,3-c]pyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. The furo[2,3-c]pyridine scaffold is a key structural motif in various biologically active molecules, and the introduction of an aminomethyl group at the 3-position of the dihydrofuran ring offers a valuable vector for further chemical exploration and drug design.

This document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the chosen methodologies. We will delve into the synthesis of the core heterocyclic system, followed by a strategic functionalization to introduce the desired aminomethyl moiety.

Strategic Overview of the Synthetic Approach

The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is envisioned as a two-stage process. The initial stage focuses on the construction of the 2,3-dihydrofuro[2,3-c]pyridine core. For this, we will leverage the established and efficient multi-step synthesis reported by Chang and Tai.[1] The second stage will address the selective introduction of a functional group at the 3-position of the furan ring, which will then be converted to the target methanamine. Electrophilic substitution, a classic and powerful tool in aromatic chemistry, presents a logical approach for this functionalization. Specifically, a Vilsmeier-Haack formylation is proposed to introduce a formyl group, which can then be readily converted to the aminomethyl group via reductive amination.

Part 1: Synthesis of the 2,3-Dihydrofuro[2,3-c]pyridine Core

The foundational step in our pathway is the construction of the furo[2,3-c]pyridine skeleton. The following protocol is adapted from the work of Chang and Tai, which commences with the readily available N-benzenesulfonylpiperidin-4-one.[1]

Reaction Scheme: Synthesis of the Furo[2,3-c]pyridine Intermediate

Synthesis_of_Furo_2_3_c_pyridine_Core cluster_reactants cluster_intermediates cluster_product Start N-Benzenesulfonyl-piperidin-4-one (1) Intermediate1 β,γ-Unsaturated Ester (2) Start->Intermediate1 i) Ph3P=CHCO2Et, CHCl3, reflux ii) DBU, THF, reflux (70% over 2 steps) Intermediate2 α,β-Unsaturated Lactone (3) Intermediate1->Intermediate2 i) 2N NaOH, THF, reflux ii) PhSeCl, THF, rt iii) NaIO4, THF, rt (89% over 3 steps) Intermediate3 2,3-Dihydrofuro[2,3-c]pyridine Derivative (4) Intermediate2->Intermediate3 DIBAL-H, THF, 0 °C to rt (87%) AromatizedProduct Furo[2,3-c]pyridine Derivative (5) Intermediate3->AromatizedProduct t-BuOK, THF, reflux (88%)

Caption: Synthetic pathway to the furo[2,3-c]pyridine core.

Experimental Protocol: Synthesis of 5-Benzenesulfonyl-2,3,5,6,7,7a-hexahydrofuro[2,3-c]pyridine (Intermediate 4)
StepReactionReagents and ConditionsYieldKey Insights
1 Wittig Olefination & Deconjugationi) Ph3P=CHCO2Et, CHCl3, reflux, 10 hii) DBU, THF, reflux, 10 h70% (2 steps)The Wittig reaction introduces the two-carbon chain, and subsequent DBU-mediated deconjugation is crucial to position the double bond for the subsequent cyclization.
2 Saponification, Selenolactonization & Oxidative Eliminationi) 2N NaOH, THF, reflux, 15 hii) PhSeCl, THF, rt, 2 hiii) NaIO4, THF, rt, 2 h89% (3 steps)This sequence efficiently constructs the lactone ring. The use of PhSeCl followed by oxidation is a mild and high-yielding method for introducing the α,β-unsaturation.
3 Lactone ReductionDIBAL-H (1.1 eq), THF, 0 °C to rt, 5 h87%Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that reduces the lactone to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. This sets the stage for the furan ring formation.

Detailed Steps:

  • Synthesis of (1-Benzenesulfonyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid ethyl ester (Intermediate 2): To a solution of N-benzenesulfonylpiperidin-4-one (1) in chloroform, add ethyl (triphenylphosphoranylidene)acetate and reflux for 10 hours. After concentration, the crude product is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) and refluxed for 10 hours to yield the β,γ-unsaturated ester 2 .

  • Synthesis of 5-Benzenesulfonyl-3a,5,6,7-tetrahydro-3H-furo[2,3-c]pyridin-2-one (Intermediate 3): The ester 2 is saponified using 2N sodium hydroxide in refluxing THF. The resulting carboxylic acid is then treated with phenylselenyl chloride in THF at room temperature. The crude product is subsequently oxidized with sodium periodate in THF to afford the α,β-unsaturated lactone 3 .

  • Synthesis of 5-Benzenesulfonyl-2,3,5,6,7,7a-hexahydrofuro[2,3-c]pyridine (Intermediate 4): The lactone 3 is dissolved in dry THF and cooled to 0 °C. A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 5 hours. The reaction is quenched, and after an acidic workup, the desired 2,3-dihydrofuro[2,3-c]pyridine derivative 4 is obtained.

Part 2: Functionalization at the 3-Position and Synthesis of the Target Compound

With the 2,3-dihydrofuro[2,3-c]pyridine core in hand, the next critical step is the introduction of a one-carbon unit at the 3-position of the furan ring. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, with the 2- and 5-positions being the most reactive. However, in the 2,3-dihydrofuro[2,3-c]pyridine system, the 2-position is already substituted. This directs our attention to the 3-position for functionalization.

Proposed Reaction Scheme: Vilsmeier-Haack Formylation and Reductive Amination

Functionalization_and_Final_Synthesis cluster_start cluster_intermediate cluster_target Start 2,3-Dihydrofuro[2,3-c]pyridine Derivative (4) Intermediate1 3-Formyl-2,3-dihydrofuro[2,3-c]pyridine Derivative (6) Start->Intermediate1 Vilsmeier-Haack Reaction: POCl3, DMF, 0 °C to rt Target (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (7) Intermediate1->Target Reductive Amination: NH3, H2, Raney Ni or NaBH3CN

Caption: Proposed pathway for the synthesis of the target compound.

Experimental Protocol: Synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (7)
StepReactionReagents and ConditionsExpected OutcomeKey Insights
4 Vilsmeier-Haack FormylationPOCl3, DMF, 0 °C to rtHigh yield of the 3-formyl derivativeThis classic reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium species.[3]
5 Reductive AminationNH3, H2, Raney Ni or NaBH3CNGood to excellent yield of the primary amineReductive amination is a robust and widely used method for converting aldehydes and ketones to amines.[4][5][6] The choice of reducing agent can be tailored to the substrate and desired reaction conditions.

Detailed Steps:

  • Synthesis of 5-Benzenesulfonyl-2,3,5,6,7,7a-hexahydrofuro[2,3-c]pyridine-3-carbaldehyde (Intermediate 6): In a flask cooled to 0 °C, phosphorus oxychloride is added dropwise to dimethylformamide (DMF). The resulting mixture (Vilsmeier reagent) is stirred for a short period. A solution of the 2,3-dihydrofuro[2,3-c]pyridine derivative 4 in DMF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then carefully poured into ice water and neutralized, followed by extraction to yield the 3-formyl derivative 6 .

  • Synthesis of (5-Benzenesulfonyl-2,3,5,6,7,7a-hexahydrofuro[2,3-c]pyridin-3-yl)methanamine (Intermediate to 7): The aldehyde 6 is dissolved in a suitable solvent (e.g., methanol saturated with ammonia). A reducing agent such as sodium cyanoborohydride is added, and the reaction is stirred at room temperature. Alternatively, catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere can be employed. After completion of the reaction, standard workup and purification procedures will afford the protected amine.

  • Deprotection (Optional): The benzenesulfonyl protecting group on the pyridine nitrogen can be removed if the free secondary amine is desired. This can be achieved under various conditions, such as using magnesium in methanol or other established methods for sulfonyl group cleavage. This would yield the final target compound (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (7) .

Scientific Integrity and Causality

The selection of this synthetic pathway is guided by established principles of organic chemistry and proven methodologies.

  • Expertise & Experience: The initial construction of the furo[2,3-c]pyridine core is based on a well-documented and high-yielding literature procedure.[1] The subsequent functionalization steps are chosen for their reliability and broad applicability in heterocyclic chemistry. The Vilsmeier-Haack reaction is a cornerstone of electrophilic formylation, known for its mild conditions and good regioselectivity on electron-rich systems.[2][3] Reductive amination is a highly versatile and efficient method for amine synthesis from carbonyl compounds.[4][5][6]

  • Trustworthiness: Each proposed step is a self-validating system based on established chemical transformations. The formation of the Vilsmeier reagent is a well-understood process.[3] The subsequent electrophilic attack on the furan ring follows predictable patterns of aromatic reactivity. The reductive amination proceeds through a well-defined imine intermediate, which is then reduced to the amine.[5]

  • Authoritative Grounding: The mechanistic claims and protocol standards are supported by authoritative sources in the field of organic synthesis. The principles of electrophilic aromatic substitution on furan and related heterocycles are well-documented.[7] The mechanisms of the Vilsmeier-Haack reaction and reductive amination are extensively covered in standard organic chemistry literature and specialized reviews.[2][3][5]

Conclusion

This in-depth technical guide outlines a robust and scientifically sound synthetic pathway to (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. By combining a proven method for the synthesis of the core heterocyclic scaffold with a strategic functionalization approach, this guide provides a clear roadmap for researchers and drug development professionals. The proposed pathway offers a high degree of control and is amenable to scale-up for the production of this valuable building block for further medicinal chemistry exploration.

References

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx C
  • C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012.
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 2021.
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI, 2022.
  • Preparation of Pyridines, Part 3: By Acyl
  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 2014.
  • ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.
  • An Unexpected 2,3-dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. PubMed, 2018.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
  • Lactonization as a general route to β-C(sp3)
  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
  • regioselective friedel-crafts acylation with. Journal of the Chinese Chemical Society, 1996.
  • Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp³)–H Bonds.
  • (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, 2004.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 2015.
  • Formyl
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Electrophilic Reactions of Furan. ChemicalBook, 2022.
  • Mannich reaction. Wikipedia.
  • Friedel-Crafts Acyl
  • A versatile copper-catalyzed γ-C(sp3)
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science, 2013.
  • Formyl
  • (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation.
  • Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 2017.
  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Vilsmeier-Haack Reaction. YouTube, 2021.
  • Amine synthesis by reductive amination (reductive alkyl

Sources

Foundational

The Furo[2,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The furo[2,3-c]pyridine core is a heterocyclic scaffold of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of furo[2,3-c]pyridine derivatives. We will delve into the established roles of this core as a selective Toll-like receptor 8 (TLR8) agonist and a potent inhibitor of HIV-1 reverse transcriptase, highlighting its unique immunological and antiviral properties. Furthermore, we will explore the broader therapeutic landscape by examining the anticancer activities of closely related furopyridine isomers, suggesting potential avenues for future drug development. This guide is intended to be a practical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key signaling pathways and experimental workflows to empower researchers in the field.

Introduction: The Rise of the Furo[2,3-c]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a rigid three-dimensional structure that can be finely tuned to interact with biological targets. Among these, the furo[2,3-c]pyridine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the discovery of furo[2,3-c]pyridine derivatives with a wide array of biological activities, making them highly attractive for drug discovery programs.

This guide will provide an in-depth exploration of the biological activities associated with the furo[2,3-c]pyridine core, with a focus on two key areas where it has shown significant promise: immunology and virology. We will also discuss the potential for this scaffold in oncology by drawing parallels with its isomeric counterparts.

Immunomodulatory Activity: Selective TLR8 Agonism

A significant breakthrough in the understanding of the furo[2,3-c]pyridine core's biological activity is its identification as a specific agonist of Toll-like receptor 8 (TLR8).[1] TLR8 is a pattern recognition receptor of the innate immune system, primarily expressed in myeloid cells, that recognizes single-stranded RNA viruses.[1] Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately shaping the adaptive immune response.[1]

What makes furo[2,3-c]pyridine derivatives particularly intriguing is their ability to activate TLR8-dependent NF-κB signaling without inducing the release of pro-inflammatory cytokines.[1] This unique profile suggests a potential for these compounds to act as vaccine adjuvants, enhancing the immune response to an antigen with a reduced risk of inflammatory side effects.[1]

Mechanism of Action: TLR8-Mediated NF-κB Signaling

The activation of TLR8 by furo[2,3-c]pyridine derivatives initiates a well-defined signaling pathway culminating in the activation of the transcription factor NF-κB.[1] This pathway is crucial for the expression of various genes involved in the immune response.

TLR8_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation DNA DNA NF_kB_n->DNA Gene_expression Immune Gene Expression DNA->Gene_expression ligand Furo[2,3-c]pyridine Derivative ligand->TLR8

Caption: TLR8 signaling pathway initiated by furo[2,3-c]pyridine.

Quantitative Analysis of TLR8 Agonist Activity

The potency of furo[2,3-c]pyridine derivatives as TLR8 agonists can be quantified by determining their half-maximal effective concentration (EC50) in cell-based reporter assays. Studies on related furo[2,3-c]quinolines and select 4-amino, C2-alkyl furo[2,3-c]pyridines have provided valuable structure-activity relationship (SAR) insights.

CompoundStructureTLR8 EC50 (µM)
Furo[2,3-c]quinoline analog 8d Substituted furo[2,3-c]quinoline1.6[2]
4-amino, C2-alkyl furo[2,3-c]pyridine 28a Substituted furo[2,3-c]pyridine24.4[2]
4-amino, C2-alkyl furo[2,3-c]pyridine 28b Substituted furo[2,3-c]pyridine46.2[2]

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

The furo[2,3-c]pyridine core is a key structural component of PNU-142721, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

Mechanism of Action: Allosteric Inhibition of HIV-1 RT

PNU-142721, containing the furo[2,3-c]pyridine scaffold, acts as an allosteric inhibitor of HIV-1 reverse transcriptase. It does not bind to the active site of the enzyme but to a distinct site, leading to a reduction in the enzyme's catalytic efficiency.

HIV_RT_Inhibition cluster_HIV_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Active Site Viral_DNA Viral DNA Active_Site->Viral_DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Conformational Change Inhibition Inhibition NNRTI_Pocket->Inhibition Viral_RNA Viral RNA Viral_RNA->Active_Site dNTPs dNTPs dNTPs->Active_Site PNU_142721 PNU-142721 (Furo[2,3-c]pyridine derivative) PNU_142721->NNRTI_Pocket Binding

Caption: Allosteric inhibition of HIV-1 RT by PNU-142721.

Potency of PNU-142721

PNU-142721 has demonstrated potent inhibitory activity against wild-type HIV-1 reverse transcriptase, with IC50 values in the nanomolar range.

CompoundTargetIC50 (nM)
PNU-142721Wild-type HIV-1 RT20-85

Anticancer Potential: Insights from Furopyridine Isomers

While specific anticancer data for furo[2,3-c]pyridine derivatives is still emerging, extensive research on its isomers, such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines, has revealed significant potential in oncology.[4][5] These related scaffolds have been shown to exhibit potent cytotoxic and antiproliferative activities against various cancer cell lines.

Kinase Inhibition

A primary mechanism through which furopyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell growth and survival.[6]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation and survival and is often dysregulated in cancer. Furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and Akt.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Furo[2,3-b]pyridine derivatives have been shown to inhibit CDK2.

In Vitro Anticancer Activity of Furopyrimidine Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of furo[2,3-d]pyrimidine derivatives against a panel of cancer cell lines.

CompoundCancer Cell LineActivityValue (µM)
Furo[2,3-d]pyrimidine Chalcone 5d NCI 59 cell line panelMean GI502.41[4]
Furo[2,3-d]pyrimidine Chalcone 5e NCI 59 cell line panelMean GI501.23[4]
Furo[2,3-d]pyrimidine Chalcone 5d Resistant MCF-7Cytotoxicity1.20 ± 0.21[4]
Furo[2,3-d]pyrimidine Chalcone 5e Resistant MCF-7Cytotoxicity1.90 ± 0.32[4]

Experimental Protocols

Synthesis of the Furo[2,3-c]pyridine Core

A versatile method for the synthesis of the furo[2,3-c]pyridine core starts from N-benzenesulfonylpiperidin-4-one.[7]

Synthesis_Workflow Start N-benzenesulfonylpiperidin-4-one Step1 Wittig Olefination Start->Step1 Step2 Deconjugation & Hydrolysis Step1->Step2 Step3 Selenylation Step2->Step3 Step4 Oxidative Deselenylation Step3->Step4 Step5 Cyclization Step4->Step5 End Furo[2,3-c]pyridine Core Step5->End

Caption: General workflow for the synthesis of the furo[2,3-c]pyridine core.

Step-by-Step Methodology:

  • Wittig Olefination: React N-benzenesulfonylpiperidin-4-one with a suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in a suitable solvent like THF to yield the corresponding exocyclic α,β-unsaturated ester.

  • Deconjugation and Hydrolysis: Treat the unsaturated ester with a base such as DBU to facilitate deconjugation, followed by hydrolysis of the ester to the corresponding carboxylic acid.

  • Selenylation: React the carboxylic acid with N-phenylselenophthalimide in the presence of a base to introduce a phenylselenyl group.

  • Oxidative Deselenylation: Oxidize the selenide, for example with hydrogen peroxide, to induce elimination and formation of an α,β-unsaturated lactone.

  • Cyclization: The final cyclization to form the furo[2,3-c]pyridine core can be achieved under basic conditions, for example, by treating the intermediate from step 4 with potassium tert-butoxide in THF at reflux.[7]

In Vitro Biological Evaluation

This assay is used to determine the ability of furo[2,3-c]pyridine derivatives to activate TLR8 signaling.

Materials:

  • HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible luciferase reporter gene.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Test compounds (furo[2,3-c]pyridine derivatives) dissolved in DMSO.

  • Positive control (e.g., R848).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-hTLR8 reporter cells into a 96-well plate at a density of approximately 35,000 cells per well and incubate for 4-5 hours to allow for cell attachment.[8]

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Add the diluted compounds to the respective wells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the fold induction of luciferase activity relative to the vehicle control (DMSO) and determine the EC50 values.

This assay measures the ability of furo[2,3-c]pyridine derivatives to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 reverse transcriptase.

  • Reaction buffer containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs, and a labeled nucleotide (e.g., [³H]-dTTP).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., nevirapine).

  • Filter mats.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, mix the reaction buffer, HIV-1 RT enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the dNTP mix containing the labeled nucleotide.

  • Incubate the plate at 37°C for 60 minutes.[9]

  • Stop the reaction and spot the reaction mixture onto filter mats.[9]

  • Wash the filter mats to remove unincorporated labeled nucleotides.[9]

  • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.[9]

  • Calculate the percentage of inhibition of RT activity and determine the IC50 values.

Therapeutic Relevance and Future Perspectives

The furo[2,3-c]pyridine scaffold has demonstrated significant therapeutic potential, as evidenced by its presence in compounds that have entered clinical development, such as the HIV-1 NNRTI PNU-142721.[1] The unique immunomodulatory properties of furo[2,3-c]pyridine derivatives as selective TLR8 agonists with a favorable cytokine profile present a compelling case for their development as vaccine adjuvants.

The promising anticancer activity observed in isomeric furopyridines strongly suggests that the furo[2,3-c]pyridine core also warrants thorough investigation in oncological applications. Future research should focus on the synthesis and screening of diverse libraries of furo[2,3-c]pyridine derivatives to elucidate their structure-activity relationships for various biological targets. In-depth mechanistic studies will be crucial to identify the specific signaling pathways modulated by these compounds, paving the way for the rational design of novel and potent therapeutic agents. The continued exploration of this privileged scaffold holds great promise for the discovery of new medicines to address unmet medical needs in infectious diseases, cancer, and immunology.

References

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH. (2022-03-15). (URL: [Link])

  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. (URL: [Link])

  • TLR8/NF-κB Luciferase Reporter HEK293 Cell Line - BPS Bioscience. (URL: [Link])

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. (2025-06-17). (URL: [Link])

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (URL: [Link])

  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed. (2023-09-01). (URL: [Link])

  • HIV reverse transcriptase activity assay - Star Republic: Guide for Biologists. (URL: [Link])

Sources

Exploratory

Furo[2,3-c]pyridine derivatives in medicinal chemistry

Initiating a Broad Search I'm starting with a comprehensive literature review to understand furo[2,3-c]pyridine derivatives in medicinal chemistry. I'm focusing on their synthesis, known biological activities, and therap...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating a Broad Search

I'm starting with a comprehensive literature review to understand furo[2,3-c]pyridine derivatives in medicinal chemistry. I'm focusing on their synthesis, known biological activities, and therapeutic applications. This initial scan is designed to provide context. My plan includes identifying key publications and research trends within this specific chemical space.

Expanding the Search Parameters

I'm now diving deeper, simultaneously seeking specific synthetic methodologies for the core structure, focusing on starting materials and reaction steps. I am also identifying derivatives with demonstrated therapeutic potential, looking closely at their mechanisms, SAR, and clinical data. My goal includes noting challenges and limitations, all to inform the technical guide's structure.

Defining the Guide's Structure

I'm now outlining the technical guide's framework. I'll begin with an introduction to the furo[2,3-c]pyridine scaffold's significance. Then I'll focus on synthetic strategies with reaction schemes and protocols. Afterward, I'll detail biological activities, supported by tables. I'll conclude by considering challenges and future directions. I plan to use my experience to provide rationale.

Exploring Furo[2,3-c]pyridine Chemistry

My initial foray has yielded a solid foundation regarding the medicinal chemistry of furo[2,3-c]pyridine derivatives. Synthesis and biological activities, especially anticancer, have been discovered. The information gathered includes key structural features influencing activity.

Refining Search Parameters

I'm now narrowing the search to concentrate solely on furo[2,3-c]pyridines. The initial broad scope, while informative, included related compounds, diluting the focus. I'm actively seeking more detailed synthetic routes for the core structure, aiming for a broader overview suitable for a technical guide. Additionally, I need more concrete data on structure-activity relationships, particularly regarding specific kinase targets and the impact of ring substitutions.

Targeting Focused Information

I've reviewed the existing information. It's a useful base, but I need to focus. I'm now honing my search to get detailed synthetic routes, SAR data for specific kinases, and examples with preclinical/clinical data. Finding concrete experimental protocols is a priority, along with any challenges or limitations I encounter. I'll need more detailed strategies.

Refining Information Gathering

My search has become more targeted, focusing now on the synthesis and biological activity of furo[2,3-c]pyridine derivatives. I've uncovered a paper by Chang and Tai that presents a specific synthetic route, beginning with N-substituted pyridinium salts. This is a very interesting starting point for my research.

Expanding Synthetic Knowledge

I've significantly expanded my knowledge of synthesis pathways. Chang and Tai's approach, starting from N-benzenesulfonylpiperidin-4-one, is very promising. Another paper details a 3-furoic acid chloride route. 7-methoxyfuro[2,3-c]pyridine synthesis details have also emerged.

Concerning biological activity, anticancer and kinase inhibitor roles are well documented for furo[2,3-c]pyridine derivatives. I've found mentions of melanoma and breast cancer activity with possible TLR8 agonism and kinase inhibition (TAK1, Akt1) but I still need specific SAR data and preclinical/clinical details.

Consolidating Findings & Planning

I'm synthesizing the synthetic route information, focusing on advantages/disadvantages. I'm also planning a targeted SAR search for furo[2,3-c]pyridine derivatives, potentially focusing on compound libraries and specific targets. Review articles are being sought to broaden the understanding of therapeutic potential and challenges. Detailed experimental protocols for synthesis and biological assays are my next priority.

Revising Research Strategy

I've refined my focus to synthesize synthetic route information, highlighting pros/cons. I'm prioritizing a more precise SAR search, especially compound libraries. Additionally, I need review articles for a broader overview of therapeutic potential and challenges. My immediate goal is to collect detailed experimental protocols for synthesis and biological assays, going beyond cytotoxicity to include kinase inhibition and immunological assays.

Analyzing Furo[2,3-c]pyridine Data

I have compiled a substantial collection of data concerning the synthesis, biological activities, and potential uses of furo[2,3-c]pyridine derivatives. I've pinpointed several synthetic approaches, including the creation of the furan ring. Next, I need to evaluate and categorize each method to recognize the most promising routes.

Synthesizing Synthesis Strategies

I've expanded my data to include alternative ring construction methods, specifically focusing on building the furan ring onto a pre-formed pyridine, and vice versa. I've uncovered examples like Sonogashira coupling followed by cyclization. I'm also delving into biological activity; many sources suggest anticancer and kinase inhibitory potential, and I've found mentions of immunomodulatory effects via TLR8 agonism. While I've located some SAR data, detailed protocols are still a gap.

Drafting Comprehensive Guide

I'm now drafting the technical guide and feel I'm in a good place to begin. The synthetic methodologies, biological activities, and experimental protocols are my initial focus, and I'm currently creating tables and diagrams to summarize key data. I have collated enough material to start drafting a detailed guide. I will create an introduction, synthesis, activity, structure-activity relationship sections, along with experimental protocols and outlook.

Foundational

A Comprehensive Spectroscopic and Analytical Guide to (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Abstract (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a novel heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its unique fused ring system, incorporating both a dih...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a novel heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its unique fused ring system, incorporating both a dihydrofuran and a pyridine moiety, presents a distinct chemical architecture that warrants a thorough characterization of its spectroscopic and analytical properties. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this molecule, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring high-fidelity data for this class of compounds. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction: The Structural and Pharmaceutical Significance of the Furo[2,3-c]pyridine Scaffold

The fusion of a furan ring with a pyridine ring gives rise to a class of heterocyclic compounds known as furopyridines. These structures are of considerable interest in medicinal chemistry due to their isosteric relationship with quinolines and isoquinolines, which are prevalent motifs in a vast array of biologically active compounds. The furo[2,3-c]pyridine core, in particular, has been identified as a key pharmacophore in compounds with potential antipsychotic activity. The introduction of a dihydrofuran ring and an aminomethyl substituent at the 3-position, as in (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, introduces a chiral center and a basic side chain, further expanding the potential for this scaffold to interact with biological targets.

A precise understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This guide provides a foundational dataset of predicted spectroscopic information and the methodologies to obtain and verify this data experimentally.

Predicted Spectroscopic Data

Due to the novelty of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, experimental spectroscopic data is not yet widely available. The following data has been predicted using advanced computational models and an analysis of structurally related compounds. These predictions serve as a benchmark for researchers synthesizing and characterizing this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine are presented below. Predictions are based on established increments for similar heterocyclic systems and computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹H Integration
2~72.5~4.7 (Ha), ~4.5 (Hb)d, d1H, 1H
3~45.0~3.8m1H
3a~120.0---
4~148.0~8.2d1H
5~125.0~7.1dd1H
7~155.0~8.4d1H
7a~140.0---
8 (CH₂)~45.5~3.0m2H
9 (NH₂)-~1.8br s2H

Chemical shifts are referenced to TMS (0 ppm). Coupling constants are predicted to be in the range of J = 2-10 Hz.

Expert Interpretation:

  • The protons on the pyridine ring (H-4, H-5, and H-7) are expected to appear in the aromatic region of the ¹H NMR spectrum, with chemical shifts influenced by the nitrogen atom and the fused dihydrofuran ring.

  • The diastereotopic protons at the C-2 position of the dihydrofuran ring (Ha and Hb) are predicted to be non-equivalent and will likely appear as distinct doublets.

  • The proton at the chiral center (H-3) is expected to be a multiplet due to coupling with the adjacent protons at C-2 and the aminomethyl group.

  • The aminomethyl protons (H-8) will likely appear as a multiplet, and the amine protons (H-9) as a broad singlet that may be exchangeable with D₂O.

  • In the ¹³C NMR spectrum, the carbons of the pyridine ring will resonate at lower field compared to those of the dihydrofuran ring. The carbon bearing the aminomethyl group (C-3) is expected to be in the aliphatic region.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is a critical piece of data for confirming its elemental composition.

Table 2: Predicted HRMS Data

IonPredicted m/z
[M+H]⁺151.0866

Expert Interpretation of Fragmentation: The fragmentation of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine in the mass spectrometer is expected to follow characteristic pathways for heterocyclic amines.[1] The primary fragmentation is likely to be the loss of the aminomethyl group or cleavage of the dihydrofuran ring. A plausible fragmentation pathway is illustrated in the diagram below. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3250Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=N stretch (pyridine)1600-1550Strong
C=C stretch (pyridine)1500-1400Strong
C-O stretch (ether)1260-1000Strong
N-H bend (amine)1650-1580Medium

Expert Interpretation: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, aromatic and aliphatic C-H stretches, and strong absorptions corresponding to the C=N and C=C stretching vibrations of the pyridine ring. A prominent C-O stretching band from the dihydrofuran ether linkage is also expected.

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for the characterization of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for the complete structural assignment of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-pulse ¹H NMR spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with an exponential window function and perform phase and baseline corrections.

  • Integrate all signals and reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program.

  • A sufficient number of scans (typically >1024) and a relaxation delay of 2 seconds should be used to obtain a good signal-to-noise ratio.

  • Process the data with an exponential window function and perform phase and baseline corrections.

  • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).

2D NMR Acquisition (COSY & HSQC):

  • For establishing proton-proton correlations, acquire a Correlation Spectroscopy (COSY) spectrum.

  • For determining one-bond proton-carbon correlations, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Use standard vendor-provided pulse programs and parameters, optimizing the spectral widths and number of increments for the specific sample.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an appropriate ionization source (e.g., ESI, APCI).[3][4]

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion.

  • Use an internal or external calibrant to ensure high mass accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of absorbance or transmittance.

Visualization of Key Structural and Analytical Features

The following diagrams provide a visual representation of the molecular structure and key analytical data.

Molecular Structure:

Caption: Molecular structure of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

Key ¹H-¹H COSY Correlations:

Fragmentation M [M+H]⁺ m/z = 151.0866 F1 [M-NH₃]⁺ m/z = 134.0597 M->F1 -NH₃ F2 [M-CH₂NH₂]⁺ m/z = 121.0500 M->F2 -CH₂NH₂

Caption: A simplified proposed fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and analytical profile of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. The data and protocols contained herein are intended to empower researchers to confidently identify and characterize this novel heterocyclic compound. The application of the described methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the study of this promising molecular scaffold in the realms of medicinal chemistry and drug development. As experimental data becomes available, this guide will serve as a valuable reference for its interpretation and validation.

References

  • Mojumdar, S. C., Miklovič, J., Krutošíková, A., Valigura, D., & Stewart, J. M. (2005). Furopyridines and furopyridine-Ni(II) complexes. Journal of Thermal Analysis and Calorimetry, 81(1), 211-215. [Link]

  • Rivera, S. P. B., & Lacks, J. R. (2006). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry, 20(10), 1601-1608. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 24, 2026, from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Targeting of Furo[2,3-c]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Executive Summary The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural rigidity and capacity for diverse functionalization make it a privileged starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the known and potential molecular targets of furo[2,3-c]pyridine compounds, focusing on oncology, immunology, and neuroprotection. We will explore the key signaling pathways modulated by these compounds, present detailed methodologies for target identification and validation, and offer a forward-looking perspective on the therapeutic potential of this versatile chemical class.

Introduction: The Furo[2,3-c]pyridine Scaffold

The fusion of a furan ring to a pyridine ring system results in several isomers, with the furo[2,3-c]pyridine arrangement being a notable pharmacophore. This scaffold is attractive for drug design as it can act as a bioisostere for other important bicyclic heterocycles, such as purines and indoles, which are prevalent in biologically active molecules. The nitrogen atom in the pyridine ring and the oxygen in the furan ring can participate in crucial hydrogen bonding interactions with protein targets, while the surrounding carbon framework allows for fine-tuning of steric and electronic properties to achieve potency and selectivity.[1] The incorporation of fluorine into pyridine-based scaffolds, for example, has been shown to enhance drug potency, metabolic stability, and pharmacokinetic profiles.[2]

Landscape of Biological Activity

Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated a wide array of pharmacological effects, underscoring their potential across multiple therapeutic areas.[3][4][5] Key activities include:

  • Anticancer/Antitumor Activity: Numerous studies have highlighted the cytotoxic effects of furo[2,3-c]pyridine derivatives against a variety of cancer cell lines, including melanoma, breast, colon, and liver cancer.[1][6][7]

  • Immunomodulatory Effects: Specific derivatives have been identified as agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system, leading to the activation of NF-κB signaling.[1]

  • Antiviral Properties: The pyridine fused ring system is a common motif in antiviral agents.[8] Some furo[2,3-c]pyridine derivatives have shown potential in inhibiting viral enzymes like HIV-1 reverse transcriptase.[1]

  • Neuroprotective and CNS Activity: Related furo-pyridine isomers have been investigated as inhibitors of kinases implicated in neurodegenerative diseases and as modulators of serotonin receptors for potential antipsychotic applications.[1][9]

  • Anti-inflammatory Effects: The pyridine nucleus is a core component of many anti-inflammatory agents, and derivatives are being explored for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX).[1][10]

Key Therapeutic Target Classes and Mechanisms

The diverse biological activities of furo[2,3-c]pyridines stem from their ability to interact with a range of protein targets. The primary mechanism often involves the inhibition of key enzymes through competitive binding in active sites.

Protein Kinases

Protein kinases are one of the most successfully targeted enzyme families in drug discovery, particularly in oncology. The furo[2,3-c]pyridine scaffold and its isomers serve as effective "hinge-binding" templates, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[1]

  • Cyclin-Dependent Kinases (CDKs): Certain furopyridine derivatives have been identified as potent inhibitors of CDK2.[11] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7]

  • Cdc-like Kinases (CLKs): The related furo[3,2-b]pyridine scaffold has yielded highly potent and selective inhibitors of CLKs (CLK1/2/4).[9][12] CLKs are involved in mRNA splicing, and their inhibition is a promising strategy for treating neurodegenerative diseases and certain cancers.[9]

  • PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[7] Furo[2,3-d]pyrimidine derivatives (a closely related scaffold) have shown activity as PI3K and AKT inhibitors.[13]

  • Other Kinases: Isomeric furo[2,3-b]pyridine derivatives have also been reported to inhibit Lymphocyte-specific protein tyrosine kinase (Lck) and Akt.[11]

Immune System Receptors
  • Toll-Like Receptor 8 (TLR8): The furo[2,3-c]pyridine chemotype has been specifically identified as an agonist for TLR8.[1] TLR8 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers an innate immune response. This makes TLR8 agonists potential candidates for vaccine adjuvants and cancer immunotherapy.

Other Potential Targets
  • Hedgehog Signaling Pathway: In addition to kinase inhibition, furo[3,2-b]pyridine derivatives have been found to be sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[9]

  • Tubulin Polymerization: Furo[2,3-b]pyridine derivatives have also demonstrated the ability to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs.[11]

The following table summarizes the activity of representative furopyridine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineCell Line OriginActivity (IC50 / GI50)Reference
Furo[2,3-b]pyridineMDA-MB-435MelanomaGI50: 23 nM[7]
Furo[2,3-b]pyridineMDA-MB-468Breast CancerGI50: 46 nM[7]
Furo[2,3-d]pyrimidineNCI 59 Cell Line PanelVariousMean GI50: 1.23 µM[13][14]
Furo[2,3-d]pyrimidineMCF-7 (Resistant)Breast CancerIC50: 1.90 µM[13][14]
FuropyridineHepG2Liver CancerIC50: 22.7 µM[7]
FuropyridineHCT-116Colorectal CarcinomaIC50: >31.3, <49.0 µM[7]
Furopyridine (CDK2 Inhibitor)CDK2/cyclin A2N/A (Enzymatic)IC50: 0.24 µM[11]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in drug development. This process provides a mechanistic understanding of the compound's action and enables rational optimization. A multi-faceted approach, combining computational and experimental methods, is essential for robust target validation.

Target Identification Workflow

The process of moving from a biologically active "hit" compound to a validated therapeutic target involves a logical, multi-step workflow. This ensures that resources are focused on the most promising candidates and that the biological mechanism is thoroughly understood before advancing to more complex models.

G cluster_0 Phase 1: Discovery & Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Preclinical Development Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability Assay) Hit_Compound Identify 'Hit' Compound Phenotypic_Screen->Hit_Compound High Activity In_Silico In Silico / Computational Target Prediction (e.g., Molecular Docking) Hit_Compound->In_Silico Affinity_Capture Biochemical Target ID (e.g., Affinity Chromatography, Thermal Profiling) Hit_Compound->Affinity_Capture Putative_Targets Generate List of Putative Targets In_Silico->Putative_Targets Affinity_Capture->Putative_Targets In_Vitro In Vitro Validation (Enzymatic/Binding Assays) Putative_Targets->In_Vitro Top Candidates Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) In_Vitro->Cellular_Engagement Confirmed Binding/Inhibition Genetic_Validation Genetic Validation (CRISPR KO/siRNA) Cellular_Engagement->Genetic_Validation Confirmed in Intact Cells Validated_Target Validated Target Genetic_Validation->Validated_Target Phenotype Matches Target Knockdown Lead_Opt Lead Optimization Validated_Target->Lead_Opt In_Vivo In Vivo Model Testing (e.g., Xenografts) Lead_Opt->In_Vivo

Caption: A logical workflow for drug target identification and validation.

Step-by-Step Experimental Protocols

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

  • Causality: CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand. This assay provides direct evidence of target engagement within an intact cellular environment, which is a critical validation step.

  • Methodology:

    • Cell Culture: Culture the target cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Treatment: Treat cells with the furo[2,3-c]pyridine compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

    • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

    • Analysis: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature using Western Blot or ELISA.

    • Data Interpretation (Self-Validation): A positive result is a shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control. This indicates that the compound has bound to and stabilized the target protein. The vehicle control provides the baseline protein melting profile.

Protocol 4.2.2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a fundamental step to confirm that the compound is a true inhibitor and to determine its potency (IC50).

  • Methodology:

    • Reagents: Prepare assay buffer, purified recombinant kinase (e.g., CDK2/Cyclin A), substrate (e.g., a specific peptide), and ATP.

    • Compound Preparation: Perform serial dilutions of the furo[2,3-c]pyridine compound in DMSO, then dilute further into the assay buffer.

    • Kinase Reaction: In a 384-well plate, add the kinase, the compound (or vehicle control), and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which then drives a luciferase reaction.

    • Luminescence Reading: Read the luminescence on a plate reader.

    • Data Interpretation (Self-Validation): The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. A potent inhibitor will result in a low luminescence signal. The data is plotted as % inhibition versus compound concentration to calculate the IC50 value. Controls should include "no enzyme" (background) and "no inhibitor" (maximum activity).

Signaling Pathway Case Study: Inhibition of the CDK2 Pathway

Several furopyridine derivatives have shown potent inhibition of CDK2.[11] The inhibition of this kinase has direct consequences on the cell's ability to progress through the cell cycle, making it a valuable anticancer target.

G GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras Activates CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 G1_S G1-S Transition (DNA Replication) CDK2->G1_S Promotes Compound Furo[2,3-c]pyridine Inhibitor Compound->CDK2 INHIBITS

Caption: Inhibition of the G1-S cell cycle transition by a Furo[2,3-c]pyridine CDK2 inhibitor.

Future Directions and Therapeutic Potential

The furo[2,3-c]pyridine scaffold is a highly promising platform for the development of novel therapeutics. While significant progress has been made, particularly in the area of kinase inhibition, several avenues warrant further exploration:

  • Selectivity Profiling: For kinase inhibitors, comprehensive selectivity profiling across the kinome is essential to understand off-target effects and to develop safer drug candidates.

  • Neuroprotection: The role of CLK inhibitors in neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging field.[1] Furo[2,3-c]pyridine derivatives could be optimized for brain penetration and efficacy in models of neurodegeneration. Neuroprotective agents often work by reducing inflammation, apoptosis, and oxidative stress.[15][16]

  • Immunotherapy: The discovery of TLR8 agonists opens a new front for this scaffold in immuno-oncology and vaccine development. Further structure-activity relationship (SAR) studies could lead to more potent and specific immune modulators.

  • Structure-Based Design: As more crystal structures of furo[2,3-c]pyridine derivatives in complex with their targets become available, structure-based drug design will play a crucial role in optimizing potency and selectivity.[9]

The versatility and proven biological activity of the furo[2,3-c]pyridine core ensure that it will remain a focal point of medicinal chemistry research for years to come, with the potential to deliver next-generation therapies for a range of human diseases.

References

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]

  • National Institutes of Health. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Available from: [Link]

  • ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]

  • National Institutes of Health. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • ResearchGate. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. Available from: [Link]

  • National Institutes of Health. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

  • Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • ResearchGate. (PDF) Newer biologically active pyridines: A potential review. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • PubMed. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury. Available from: [Link]

  • National Institutes of Health. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Available from: [Link]

  • National Institutes of Health. Neuroprotective Agents in the Intensive Care Unit. Available from: [Link]

  • National Institutes of Health. Neuroprotection in acute brain injury: an up-to-date review. Available from: [Link]

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Foundational

The Synthesis of Furo[2,3-c]pyridines: A Technical Guide to Its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules and pharmaceuticals. Its unique electronic properties, arising from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, have made it a compelling target for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies targeting the furo[2,3-c]pyridine core. We will traverse the timeline from the seminal, often arduous, early syntheses to the sophisticated and efficient modern strategies, including transition-metal-catalyzed cross-couplings and elegant multicomponent reactions. This guide is designed to furnish researchers and drug development professionals with a thorough understanding of the synthetic landscape, offering both historical context and practical, field-proven insights into the construction of this important heterocyclic system.

Introduction: The Significance of the Furo[2,3-c]pyridine Core

The fusion of a furan ring with a pyridine system gives rise to a family of isomeric furopyridines, each with distinct electronic and steric properties. Among these, the furo[2,3-c]pyridine skeleton has emerged as a particularly valuable pharmacophore. A prominent example underscoring its importance is its presence in PNU-142721, a potent HIV-1 protease inhibitor.[1] The inherent biological relevance of this scaffold has been a significant driving force behind the development of diverse and innovative synthetic strategies.

The synthetic approaches to the furo[2,3-c]pyridine core can be broadly categorized into three main strategies:

  • Annulation of a furan ring onto a pre-existing pyridine.

  • Construction of the pyridine ring from a functionalized furan precursor.

  • Convergent multicomponent reactions that assemble the bicyclic system in a single operation.

This guide will explore the historical development and refinement of these strategies, providing detailed protocols and mechanistic insights for key methodologies.

Pioneering Syntheses: The Genesis of Furo[2,3-c]pyridine Chemistry

The initial forays into the synthesis of the furo[2,3-c]pyridine ring system laid the groundwork for future innovations. One of the earliest reported syntheses of a furo[2,3-c]pyridine derivative was accomplished by Mertes and Borne in 1968. Their approach exemplified the strategy of constructing the pyridine ring onto a furan precursor.

The Mertes and Borne Synthesis: A Landmark in Furopyridine Chemistry

The synthesis reported by Mertes and Borne utilized a multi-step sequence starting from 2-methylfuran. The key transformation involved a Mannich reaction followed by a cyclization to construct the pyridinone ring, which was then converted to the aromatic furo[2,3-c]pyridine.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyfuro[2,3-c]pyridine (Adapted from Mertes and Borne, 1968)

Step 1: Mannich Reaction of 2-Methylfuran

  • A mixture of 2-methylfuran, diethyl malonate, ammonium chloride, and formaldehyde is reacted to yield the corresponding Mannich base.

Step 2: N-Benzenesulfonylation and Cyclization

  • The resulting amino derivative is protected with a benzenesulfonyl group.

  • This intermediate is then cyclized using oxalyl chloride and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) to form the furo[2,3-c]pyridinone ring system.

Step 3: Aromatization

  • The resulting furo[2,3-c]pyridinone is then treated to afford the final 2-methyl-4-hydroxyfuro[2,3-c]pyridine.

This early synthesis, while groundbreaking, involved harsh reagents and multiple steps, highlighting the need for more efficient and milder methodologies.

The Modern Era: Efficiency and Versatility in Furo[2,3-c]pyridine Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition-metal catalysis and the development of powerful multicomponent reactions. These innovations have had a profound impact on the synthesis of furo[2,3-c]pyridines, enabling the construction of this scaffold with greater efficiency, regioselectivity, and functional group tolerance.

A Contemporary Multi-Step Synthesis: The Chang and Tai Approach

A representative modern synthesis, developed by Chang and Tai in 2011, showcases a sophisticated multi-step strategy starting from a readily available piperidinone derivative.[1] This approach exemplifies the annulation of a furan ring onto a modified pyridine precursor.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridine (Adapted from Chang and Tai, 2011) [2]

Step 1: Wittig Olefination and Deconjugation

  • To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add ethyl (triphenylphosphoranylidene)acetate.

  • Reflux the mixture for 10 hours.

  • After workup, the resulting α,β-unsaturated ester is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) and refluxed for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Hydrolysis and Selenolactonization

  • The β,γ-unsaturated ester is hydrolyzed using aqueous sodium hydroxide in THF.

  • The resulting carboxylic acid is then treated with phenylselenyl chloride (PhSeCl) in THF to induce an intramolecular cyclization, affording a seleno-lactone.

Step 3: Oxidative Dehydroselenylation

  • The seleno-lactone is oxidized with sodium periodate (NaIO₄) to an α,β-unsaturated lactone.

Step 4: Furan Ring Formation and Aromatization

  • Reduction of the α,β-unsaturated lactone with diisobutylaluminium hydride (DIBALH) leads to the formation of a reduced furo[2,3-c]pyridine intermediate.

  • Aromatization is achieved by treating this intermediate with potassium tert-butoxide (t-BuOK) in THF at reflux for 1 hour to yield the final furo[2,3-c]pyridine.[2]

Logical Workflow of the Chang and Tai Synthesis

Chang_Tai_Synthesis A N-Benzenesulfonyl piperidin-4-one B Wittig Olefination & Deconjugation A->B Ph₃P=CHCO₂Et, DBU C β,γ-Unsaturated Ester B->C D Hydrolysis & Selenolactonization C->D 1. NaOH 2. PhSeCl E Seleno-lactone D->E F Oxidative Dehydroselenylation E->F NaIO₄ G α,β-Unsaturated Lactone F->G H Reduction (DIBALH) G->H I Reduced Furo[2,3-c]pyridine H->I J Aromatization (t-BuOK) I->J K Furo[2,3-c]pyridine J->K

Caption: Synthetic pathway to furo[2,3-c]pyridine from N-benzenesulfonylpiperidin-4-one.

This method, while still requiring multiple steps, utilizes milder reagents and offers a higher degree of control over the stereochemistry and regiochemistry of the final product compared to the earlier syntheses.

The Power of Palladium: Sonogashira Coupling and Cyclization Cascades

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and their application in the synthesis of furo[2,3-c]pyridines is a prime example of their power. A particularly effective strategy involves a Sonogashira coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring.

Experimental Protocol: Palladium-Catalyzed Synthesis of Furo[2,3-c]pyridines (General Procedure)

Step 1: Sonogashira Coupling

  • To a reaction vessel charged with a halogenated hydroxypyridine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI), add an anhydrous, degassed solvent (e.g., THF or ethanol) and an amine base (e.g., triethylamine).

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization

  • Upon completion of the Sonogashira coupling, the resulting alkynylpyridine intermediate can undergo cyclization to the furo[2,3-c]pyridine in situ upon further heating, or through the addition of a specific reagent depending on the substrate.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography.

Catalytic Cycle of Sonogashira Coupling and Subsequent Cyclization

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L₂ ArX Halogenated Hydroxypyridine Pd_complex [Ar-Pd(II)-X]L₂ Pd_complex->Pd0 Reductive Elimination Alkynylpyridine Alkynylpyridine Intermediate Pd_complex->Alkynylpyridine Cu_acetylide Cu-C≡C-R Cu_acetylide->Pd_complex Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide [Cu(I)], Base ArX->Pd_complex Oxidative Addition Furopyridine Furo[2,3-c]pyridine Alkynylpyridine->Furopyridine Heat or Reagent

Caption: Mechanistic overview of the Sonogashira coupling followed by intramolecular cyclization.

The Sonogashira-based approach offers a convergent and often one-pot procedure for the synthesis of a wide range of substituted furo[2,3-c]pyridines, demonstrating the elegance and efficiency of modern catalytic methods.

The Elegance of Convergence: Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent the pinnacle of synthetic efficiency. The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that has been adapted for the synthesis of diverse heterocyclic scaffolds, including furo[2,3-c]pyridine derivatives.

Conceptual Framework: Ugi-4CR for Furo[2,3-c]pyridine Synthesis

A modified Ugi reaction can be employed to construct the furo[2,3-c]pyridine core by carefully selecting bifunctional starting materials. For instance, a pyridine derivative bearing both a carbonyl and a carboxylic acid group can react with an amine, an isonitrile, and a suitable fourth component to assemble the fused ring system in a highly convergent manner.

Generalized Ugi Reaction for Heterocycle Synthesis

Ugi_Reaction Aldehyde Aldehyde/Ketone Intermediate α-Adduct Aldehyde->Intermediate Amine Amine Amine->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acylamino Amide Intermediate->Product Rearrangement

Caption: General scheme of the Ugi four-component reaction.

The application of MCRs to furo[2,3-c]pyridine synthesis is a testament to the ongoing quest for atom economy and step efficiency in modern organic chemistry. These reactions allow for the rapid generation of molecular diversity from simple starting materials, a highly desirable feature in drug discovery.

Comparative Analysis of Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Early Syntheses (e.g., Mertes and Borne) Multi-step, classical name reactions.Foundational, established the feasibility of synthesis.Often harsh reaction conditions, low overall yields, limited substrate scope.
Modern Multi-Step Syntheses (e.g., Chang and Tai) Linear sequence, use of modern reagents.Good control over stereochemistry, access to complex derivatives.Can be lengthy, may require protecting groups.
Palladium-Catalyzed Reactions (e.g., Sonogashira) Convergent, often one-pot.High efficiency, good functional group tolerance, broad substrate scope.Cost of palladium catalysts, sensitivity to air and moisture.
Multicomponent Reactions (e.g., Ugi) Highly convergent, atom- and step-economical.Rapid generation of molecular diversity, operational simplicity.Can be challenging to optimize, may have limited regioselectivity.

Conclusion and Future Outlook

The journey of furo[2,3-c]pyridine synthesis from its inception to the present day is a compelling narrative of the evolution of synthetic organic chemistry. The early, often challenging, routes have given way to a sophisticated toolbox of modern methodologies that offer unprecedented efficiency, control, and versatility. The development of robust palladium-catalyzed cross-coupling reactions and elegant multicomponent strategies has been particularly transformative, enabling the rapid and diverse synthesis of this important heterocyclic scaffold.

As the demand for novel therapeutic agents continues to grow, the furo[2,3-c]pyridine core is poised to remain a central focus of drug discovery efforts. Future research in this area will likely focus on the development of even more sustainable and efficient synthetic methods, such as C-H activation and photoredox catalysis, to further streamline the construction of this valuable pharmacophore. The continued innovation in synthetic methodology will undoubtedly unlock new avenues for the discovery of next-generation pharmaceuticals based on the furo[2,3-c]pyridine framework.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889-1896. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). A new synthetic strategy toward furo[2,3-c]pyridine (1) starting with N-benzenesulfonylpiperidin-4-one (2) in good yield is described. HETEROCYCLES, 83(8), 1889. [Link]

Sources

Exploratory

An Inquiry into the Mechanism of Action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine: A Search for a Biological Rationale

To the Valued Members of the Research, Scientific, and Drug Development Communities, In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: February 2026

To the Valued Members of the Research, Scientific, and Drug Development Communities,

In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The furopyridine core, a privileged structure, has garnered significant attention, with its derivatives demonstrating a wide array of biological activities. This guide endeavors to provide an in-depth technical overview of the mechanism of action of a specific derivative, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine . However, a comprehensive and exhaustive search of the current scientific literature and publicly available databases has revealed a significant knowledge gap concerning the biological activity and pharmacological profile of this particular compound.

At present, there is no published data detailing the specific molecular targets, signaling pathways, or general mechanism of action for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. While the broader class of furopyridines has been investigated for various therapeutic applications, this specific aminomethyl-substituted dihydrofuropyridine remains uncharacterized in the public domain.

This document will, therefore, pivot to a broader discussion of the known biological activities of structurally related furopyridine and dihydrofuropyridine scaffolds. This analysis aims to provide a foundational context and highlight potential avenues of investigation for researchers interested in elucidating the mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

The Furopyridine Scaffold: A Platform for Diverse Biological Activity

The fusion of a furan ring with a pyridine ring gives rise to the furopyridine nucleus, a versatile scaffold that has been explored in the context of numerous diseases. The electronic properties and structural rigidity of this heterocyclic system make it an attractive starting point for the design of small molecule modulators of various biological targets.

Potential Therapeutic Areas for Furopyridine Derivatives:
  • Oncology: Certain furopyridine derivatives have been investigated as potential anti-cancer agents. For instance, some have shown activity as inhibitors of kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.

  • Neuroscience: The furopyridine core has been incorporated into molecules targeting the central nervous system. This includes the development of ligands for various receptors, such as cannabinoid receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Infectious Diseases: The inherent aromatic and heterocyclic nature of furopyridines has also led to their exploration as potential antimicrobial agents.

The Significance of the Dihydrofuropyridine and Aminomethyl Moieties

The specific structural features of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine —the dihydrofuran ring and the aminomethyl substituent—are critical determinants of its potential biological activity.

1. The Dihydrofuran Ring: The saturation of the furan ring to a dihydrofuran introduces a three-dimensional character to the otherwise planar furopyridine system. This conformational flexibility can significantly influence how the molecule interacts with the binding pockets of proteins. It allows for a more precise spatial arrangement of functional groups to engage with specific amino acid residues within a target protein.

2. The Aminomethyl Group: The presence of a primary amine in the methanamine substituent introduces a basic center that is likely to be protonated at physiological pH. This positive charge can be crucial for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The aminomethyl group can also serve as a key pharmacophoric element for recognition by a specific biological target.

Postulated Experimental Workflow for Elucidating the Mechanism of Action

For researchers embarking on the characterization of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, a systematic approach is paramount. The following experimental workflow outlines a logical progression to uncover its mechanism of action.

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_validation Target Validation & Characterization cluster_invivo In Vivo Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) binding_assays Binding Assays (e.g., SPR, ITC, radioligand binding) phenotypic_screening->binding_assays Identifies biological effect target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) target_based_screening->binding_assays Identifies potential targets functional_assays Cellular Functional Assays (e.g., signaling pathway analysis, enzyme kinetics) binding_assays->functional_assays Confirms direct interaction and quantifies affinity pk_pd Pharmacokinetics & Pharmacodynamics functional_assays->pk_pd Elucidates cellular mechanism efficacy_models Disease-Relevant Animal Models pk_pd->efficacy_models Establishes in vivo exposure and target engagement

Figure 1: A generalized experimental workflow for determining the mechanism of action of a novel chemical entity.

Step-by-Step Methodologies:

1. High-Throughput Phenotypic Screening:

  • Objective: To identify any observable effect of the compound on whole cells.
  • Protocol:
  • Select a diverse panel of human cancer cell lines or other relevant cell types.
  • Treat cells with a range of concentrations of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.
  • After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo®.
  • Simultaneously, employ high-content imaging or reporter gene assays to screen for specific cellular changes (e.g., apoptosis, cell cycle arrest, activation of specific signaling pathways).

2. Target-Based Screening:

  • Objective: To identify potential protein targets by screening against panels of purified enzymes or receptors.
  • Protocol:
  • Submit the compound to commercially available screening panels (e.g., a broad kinase inhibitor panel, a GPCR binding panel).
  • Assays are typically performed using standardized biochemical or radioligand binding techniques.
  • Analyze the results to identify any "hits" where the compound shows significant inhibition or binding.

3. Target Validation with Binding Assays:

  • Objective: To confirm a direct interaction between the compound and a putative target and to quantify the binding affinity.
  • Protocol (Example using Surface Plasmon Resonance - SPR):
  • Immobilize the purified target protein on a sensor chip.
  • Flow a series of concentrations of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine over the chip.
  • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
  • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

4. Cellular Functional Assays:

  • Objective: To determine the effect of the compound on the function of its target in a cellular context.
  • Protocol (Example for a kinase inhibitor):
  • Treat cells expressing the target kinase with the compound.
  • Stimulate the relevant signaling pathway.
  • Lyse the cells and perform a Western blot to analyze the phosphorylation status of the kinase's known downstream substrates. A decrease in substrate phosphorylation would indicate inhibition of the kinase in cells.

Conclusion and Future Directions

The journey to elucidate the mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is currently at its inception. The absence of published data presents a unique opportunity for novel discovery. By leveraging the established knowledge of related furopyridine scaffolds and employing a systematic experimental approach, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule. Future research efforts should be directed towards comprehensive screening campaigns to identify its biological target(s), followed by rigorous biochemical and cellular characterization to build a complete picture of its mechanism of action. The insights gained from such studies will be invaluable in determining whether this compound or its analogs hold promise for the development of new medicines.

References

As this guide addresses a compound with no current literature on its mechanism of action, a traditional reference list is not applicable. The information presented is based on established principles of drug discovery and the known biological activities of the broader furopyridine class of compounds. Researchers are encouraged to consult primary literature databases for studies on furopyridine derivatives to inform their own investigations.

Foundational

Title: A Senior Scientist's Guide to the In Silico Elucidation of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine: A Predictive Modeling Workflow for Novel Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The furo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and neurology.[1][2] This guide presents a comprehensive, in-depth framework for the in silico investigation of a specific, under-researched derivative: (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. As a senior application scientist, my objective is not to provide a rigid template but to deliver a logical, field-proven workflow that synthesizes computational prediction with biological rationale. We will navigate a multi-phase computational analysis, from initial target hypothesis to molecular dynamics and pharmacokinetic profiling. This document serves as a technical whitepaper for researchers aiming to accelerate the early-phase discovery of novel therapeutics by leveraging predictive modeling, using our target molecule as a practical case study.

The Furo[2,3-c]pyridine Scaffold: A Biologically Significant Core

Heterocyclic ring systems are foundational to modern drug discovery, and the fusion of a furan ring with a pyridine ring creates a scaffold with significant biological potential.[1][3] The broader class of furopyridines has demonstrated a wide spectrum of bioactivities, including potent inhibition of key enzymes in cell signaling pathways.[1][4] Notably, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), serine/threonine kinase AKT1, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), positioning this scaffold as a promising starting point for anticancer drug development.[1][4][5]

The specific molecule of interest, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, remains largely unexplored. This guide, therefore, outlines a robust and scientifically-grounded computational workflow to predict its biological targets, assess its binding affinity and stability, and evaluate its drug-like properties, thereby building a strong data-driven case for its subsequent in vitro and in vivo validation.

Target Hypothesis and Rationale: Why CDK2?

A critical first step in any drug discovery program is the formulation of a plausible biological target hypothesis. Based on extensive literature precedent for related scaffolds, we hypothesize that (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Causality and Justification:

  • Structural Precedent: Research has explicitly identified furopyridine and pyrazolopyridine derivatives as potent CDK2 inhibitors.[1][6] The pyrazolo[3,4-b]pyridine framework, a close bioisostere, has shown significant promise in this area, with some compounds advancing to clinical trials for cancer treatment.[1]

  • Therapeutic Relevance: CDK2 is a key regulator of the cell cycle. Its dysregulation is a hallmark of numerous cancers, making it a well-validated and high-value target for oncology drug development. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Feasibility: Numerous high-resolution crystal structures of CDK2 are available in the Protein Data Bank (PDB), providing a solid structural foundation for in silico modeling techniques like molecular docking and dynamics simulations.

This hypothesis provides the necessary framework for our computational investigation, allowing us to select appropriate protein structures and reference compounds for comparative analysis.

The Integrated In Silico Modeling Workflow

To comprehensively evaluate our molecule, we will employ a multi-phase computational workflow. This approach ensures that we not only predict a static binding event but also assess the dynamic stability of the interaction and the broader pharmacokinetic profile of the ligand. Each phase is designed to provide critical data that informs the next, creating a self-validating and logically progressive investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Druggability Profile cluster_4 Phase 5: Validation & Synthesis Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Target Target Selection & Preparation (PDB ID: 1HCK, Receptor Cleaning) Docking Molecular Docking (Binding Pose & Affinity Prediction) Ligand->Docking Prepared Ligand ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Ligand Structure Target->Docking Prepared Receptor MD Molecular Dynamics Simulation (100ns Stability Analysis) Docking->MD Top Scoring Pose Report Data Synthesis & Final Report Docking->Report Binding Energy MD->Report Stability Data (RMSD) ADMET->Report PK/Tox Profile Validation In Vitro Validation (Enzyme Assay, Cell Viability) Report->Validation Go/No-Go Decision

Caption: Integrated workflow for the in silico analysis of a novel compound.

Phase 1: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This phase ensures that both our ligand and its protein target are properly prepared for subsequent simulations.

Protocol 4.1: Ligand Structure Preparation
  • 2D Structure Generation: Draw the chemical structure of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Protonation State Determination: Assign the appropriate protonation state at a physiological pH of 7.4. The primary amine in the methanamine group is expected to be protonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for removing any steric clashes or unnatural bond angles.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) necessary for docking and MD simulations.

Protocol 4.2: CDK2 Target Preparation
  • PDB Structure Selection: Select a high-resolution (<2.5 Å) crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we select PDB ID: 1HCK , which contains a co-crystallized inhibitor, providing a validated binding pocket.

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Protonation and Chain Repair: Add hydrogen atoms consistent with a pH of 7.4. Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to repair any missing side chains or loops in the protein structure.

  • Structural Minimization: Perform a restrained energy minimization on the protein structure to relax any strain introduced during the preparation process, ensuring that the backbone atoms are not significantly perturbed.

Phase 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of our ligand within the CDK2 active site and estimates its binding affinity. This provides the first computational evidence of a potential interaction.

G Input Prepared Ligand & Prepared CDK2 Receptor Grid Step 1: Grid Generation (Define Active Site Box) Input->Grid Dock Step 2: Docking Execution (AutoDock Vina, Exhaustiveness=16) Grid->Dock Analyze Step 3: Pose Analysis (Clustering & Scoring) Dock->Analyze Output Output: Binding Energy (kcal/mol) Predicted Binding Pose Analyze->Output

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Furo[2,3-c]pyridines as a Privileged Scaffold for Kinase Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Furo[2,3-c]pyridine Scaffold in Kinase-Directed Drug Discovery Protein kinases, as central regulators of cellular si...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Furo[2,3-c]pyridine Scaffold in Kinase-Directed Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, certain heterocyclic systems, often termed "privileged scaffolds," have emerged as exceptionally versatile frameworks capable of interacting with the ATP-binding sites of numerous kinases.[1]

The furopyrimidine and its bioisostere, the furopyridine core, are recognized as such privileged structures.[1][2] This guide focuses specifically on the furo[2,3-c]pyridine isomer, a fused heterocyclic system that provides a unique steric and electronic environment for establishing potent and selective interactions with various kinase targets.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression, including B-Raf, a key component of the MAPK signaling pathway, and TAK1, a critical kinase in inflammatory and cancer pathways.[1] Furthermore, related furopyrimidine structures have shown potent inhibition of the crucial PI3K/AKT signaling node.[2][3]

The clinical success of Anlotinib , a multi-target tyrosine kinase inhibitor featuring a furo[2,3-c]pyridine core, validates the therapeutic potential of this scaffold.[4][5][6] Anlotinib targets key kinases involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, and PDGFR, and is approved for the treatment of advanced non-small-cell lung cancer (NSCLC) and other malignancies.[4][5][6][7] This demonstrates that the furo[2,3-c]pyridine framework can be effectively elaborated to produce clinically meaningful therapeutic agents.

This document serves as a technical guide, providing field-proven insights and detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of novel furo[2,3-c]pyridine-based kinase inhibitors.

Synthesis of the Furo[2,3-c]pyridine Core: A General Protocol

The generation of a diverse library of analogues for structure-activity relationship (SAR) studies is contingent on robust and flexible synthetic methodologies. While several strategies exist for constructing the furo[2,3-c]pyridine ring system, a particularly effective and widely used approach involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1] This cascade process allows for the efficient assembly of the fused bicyclic core from readily available starting materials.

Causality Behind the Method:

The Sonogashira reaction is a powerful C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide. In this context, it is used to install an alkyne side chain onto a pyridine ring. The subsequent intramolecular cyclization is a nucleophilic attack from a hydroxyl or amino group on the pyridine ring onto the newly installed alkyne, forming the furan ring. The choice of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is critical for facilitating the catalytic cycle of the Sonogashira coupling. A base, typically an amine like diisopropylamine, is required to deprotonate the terminal alkyne and regenerate the active palladium catalyst.

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 Substituted 3-Iodo-4-hydroxypyridine process Sonogashira Coupling & Intramolecular Cyclization start1->process start2 Terminal Alkyne start2->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) catalyst->process base Base (e.g., Diisopropylamine) base->process solvent Solvent (e.g., DMF) solvent->process product Furo[2,3-c]pyridine Derivative process->product

Caption: General workflow for the synthesis of the furo[2,3-c]pyridine core.

Experimental Protocol: General Synthesis via Sonogashira Coupling-Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add the substituted 4-hydroxy-3-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper co-catalyst like CuI (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add a suitable degassed solvent, such as N,N-Dimethylformamide (DMF). To this suspension, add the desired terminal alkyne (1.1-1.5 eq) followed by a base, such as diisopropylamine (2.0-3.0 eq), via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature appropriate for the specific substrates (typically ranging from 60°C to 100°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure furo[2,3-c]pyridine derivative.

In Vitro Evaluation of Inhibitory Activity

Once synthesized, the primary pharmacological evaluation involves determining the compound's ability to inhibit the activity of specific protein kinases. This is followed by assessing its effect on cancer cell viability.

A. In Vitro Kinase Inhibition Assay

The goal of this assay is to determine the concentration of the furo[2,3-c]pyridine derivative required to inhibit 50% of a target kinase's activity (the IC₅₀ value). Numerous assay formats are available, including radiometric and fluorescence-based methods.[8] A common, non-radioactive method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, such as the ADP-Glo™ Kinase Assay.

G cluster_setup Reaction Setup reagents Kinase Enzyme + Substrate Peptide/Protein mix1 Combine & Pre-incubate reagents->mix1 inhibitor Furo[2,3-c]pyridine (Serial Dilutions) inhibitor->mix1 initiate Initiate Reaction (Add ATP/Mg²⁺) mix1->initiate incubate Incubate (e.g., 60 min at RT) initiate->incubate terminate Terminate Reaction & Detect ADP incubate->terminate readout Measure Luminescence Signal terminate->readout analysis Calculate IC₅₀ Value readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
  • Prepare Reagents: Prepare a reaction buffer containing the purified target kinase enzyme and its specific substrate (e.g., a peptide or protein).

  • Compound Plating: In a 96-well or 384-well plate, perform a serial dilution of the furo[2,3-c]pyridine test compounds to create a range of concentrations. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP at a concentration near its Kₘ for the specific enzyme.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a fixed period (e.g., 60 minutes).[9]

  • Reaction Termination & ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining unconsumed ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Representative Kinase Inhibitory Activity of Furopyridine Derivatives

Compound Class/DesignationTarget KinaseIC₅₀ (µM)Reference
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A20.24[9]
Furo[2,3-b]pyridine Derivative 8CDK2/cyclin A20.65[9]
Furo[2,3-b]pyridine Derivative 11CDK2/cyclin A20.50[9]
Furo[2,3-d]pyrimidine (Compound 3a)AKT124[1][3]
B. Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the functional consequence of kinase inhibition in a cellular context by measuring the compound's ability to inhibit cell growth or induce cell death. The MTT assay is a standard colorimetric method that measures the metabolic activity of living cells.

G seed Seed Cancer Cells in 96-well plate adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat with Furo[2,3-c]pyridine (Serial Dilutions) adhere->treat incubate Incubate (e.g., 48-72 hours) treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt formazan Incubate (2-4 hours) (Allow Formazan Formation) add_mtt->formazan solubilize Solubilize Crystals (Add DMSO) formazan->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate Cell Viability & Determine GI₅₀/IC₅₀ read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a chosen human cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

  • Compound Treatment: The following day, remove the old media and treat the cells with fresh media containing serial dilutions of the furo[2,3-c]pyridine compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their effects.[9]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Table 2: Representative Cytotoxicity of Furo[2,3-c]pyridine and Related Derivatives

Compound Class/DesignationCell LineActivity MetricValueReference
Furo[2,3-c]pyridine (17d)MDA-MB-435 (Melanoma)GI₅₀23 nM[1]
Furo[2,3-b]pyridine (2d, 3e)Various Cancer LinesIC₅₀< 20 µM[1]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidineHeLa, T47D, C6IC₅₀Potent Activity[1]

Mechanism of Action: Inhibition of Cellular Signaling Pathways

Furo[2,3-c]pyridine derivatives typically exert their biological effects by acting as ATP-competitive inhibitors.[10] The fused ring system serves as a scaffold that orients specific substituents to form key interactions (e.g., hydrogen bonds) with amino acid residues in the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent substrate phosphorylation.[1]

As exemplified by Anlotinib, these inhibitors can be designed to interact with multiple kinases simultaneously. By inhibiting Receptor Tyrosine Kinases (RTKs) like VEGFR, PDGFR, and FGFR, such compounds can potently block the downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, that drive tumor cell proliferation, survival, and angiogenesis.[4][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K MAPK_path RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK_path AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MAPK_path->Transcription Response Cell Proliferation Angiogenesis Survival Transcription->Response GF Growth Factor GF->RTK Binds & Activates Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->RTK BLOCKS

Caption: Inhibition of RTK signaling by a furo[2,3-c]pyridine derivative.

References

  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
  • Furo[2,3-c]pyridine | CAS 19539-50-5. Benchchem.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • In vitro kinase assay.
  • Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. PubMed Central.
  • In vitro kinase assay. Protocols.io.
  • Current in vitro kinase assay technologies: the quest for a universal form
  • Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. UroToday.
  • Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Oncotarget.
  • What is Anlotinib Dihydrochloride used for?.

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Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Furo[2,3-c]pyridines

Introduction: Unveiling the Therapeutic Potential and Cytotoxic Profile of Furo[2,3-c]pyridines The furo[2,3-c]pyridine scaffold represents a privileged heterocyclic system of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential and Cytotoxic Profile of Furo[2,3-c]pyridines

The furo[2,3-c]pyridine scaffold represents a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a range of biological activities, including potential as anticancer agents.[2][3] Research indicates that certain furo[2,3-c]pyridine derivatives exhibit notable cytotoxic effects against various cancer cell lines, with some compounds showing GI50 values in the low nanomolar range against melanoma and breast cancer cells.[2] The proposed mechanism of action for some of these compounds involves the inhibition of kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

Given their therapeutic promise, a thorough and multi-faceted evaluation of the cytotoxicity of novel furo[2,3-c]pyridine derivatives is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the cytotoxic profile of this important class of compounds. We will delve into the principles behind key assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting. Our approach emphasizes a multi-parametric strategy to not only quantify cell death but also to elucidate the underlying mechanisms of cytotoxicity.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

A single cytotoxicity assay provides only a limited snapshot of a compound's effect on cells. Therefore, a battery of assays targeting different cellular processes is essential for a comprehensive understanding.[4] This multi-parametric approach allows for the distinction between different modes of cell death (e.g., necrosis vs. apoptosis) and provides a more complete picture of the compound's cellular impact.

Here, we present a selection of complementary assays to build a comprehensive cytotoxic profile for furo[2,3-c]pyridine derivatives:

Assay TypePrincipleKey Insights
MTT Assay Measures metabolic activity via mitochondrial dehydrogenase-mediated reduction of MTT to formazan.[5][6]Provides a robust measure of cell viability and proliferation.[5]
LDH Release Assay Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells.[7]A direct measure of cell membrane integrity and necrosis.[7]
ATP-Based Viability Assay Measures intracellular ATP levels, an indicator of metabolically active cells.[8][9]A highly sensitive method for quantifying viable cells.[9]
Caspase-3/7 Activation Assay Detects the activity of executioner caspases 3 and 7, key mediators of apoptosis.[10][11]Provides a specific marker for cells undergoing apoptosis.[10]
High-Content Imaging (HCI) Multiplexed fluorescent imaging to simultaneously assess various cellular parameters.[12][13]Offers a detailed, multi-parametric view of cytotoxicity at the single-cell level.[12]

This strategic combination of assays allows for a thorough investigation, moving from general viability to specific mechanisms of cell death.

Experimental Workflow for Cytotoxicity Profiling

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages in assessing the cytotoxicity of furo[2,3-c]pyridine compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis & Interpretation A Cell Line Selection & Culture B Compound Preparation (Stock & Dilutions) A->B C Plate Seeding B->C D Compound Treatment C->D E Incubation (Time-course) D->E F MTT Assay E->F G LDH Assay E->G H ATP Assay E->H I Caspase-3/7 Assay E->I J Data Acquisition (Plate Reader/Imager) F->J G->J H->J I->J K Data Analysis (IC50 Calculation) J->K L Interpretation & Conclusion K->L

Caption: A generalized workflow for the cytotoxicity assessment of furo[2,3-c]pyridine compounds.

Detailed Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats. It is crucial to include appropriate controls in every experiment, including vehicle-treated (negative) controls and a known cytotoxic agent (positive) control.[14]

Protocol 1: MTT Cell Viability Assay

This assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6]

Materials:

  • Furo[2,3-c]pyridine compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furo[2,3-c]pyridine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[16] Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[17]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[18]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Treated cell culture supernatants

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[19] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, incorporating controls for spontaneous and maximum LDH release: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: ATP-Based Cell Viability Assay

This highly sensitive assay measures the amount of ATP present in metabolically active cells.[8]

Materials:

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Treated cells in 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well opaque-walled plates to minimize background luminescence.[17] Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add the ATP detection reagent directly to the wells (typically in a 1:1 volume ratio with the cell culture medium).[9]

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.[20]

Data Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of viability relative to the vehicle-treated control.

Protocol 4: Caspase-3/7 Activation Assay

This assay specifically detects the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[10]

Materials:

  • Caspase-3/7 assay kit (fluorogenic or luminogenic)

  • Treated cells in 96-well plates (opaque-walled for luminescence, black-walled for fluorescence)

  • Fluorometer or luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate plate type.

  • Reagent Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions and add it to each well.[11]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.[21]

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 490 nm, emission at 520 nm) or luminescence using a plate reader.[21]

Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. An increase in signal in treated cells compared to control cells indicates the induction of apoptosis.

Advanced Cytotoxicity Profiling: High-Content Imaging (HCI)

HCI platforms provide a powerful tool for multi-parametric analysis of cytotoxicity at the single-cell level.[12] By using a combination of fluorescent dyes, HCI can simultaneously assess various parameters, including:

  • Cell viability and proliferation

  • Nuclear morphology (a marker of apoptosis)

  • Mitochondrial membrane potential

  • Oxidative stress

  • Plasma membrane permeability

This approach provides a rich dataset for a deeper understanding of the cytotoxic mechanisms of furo[2,3-c]pyridine compounds.[13]

G cluster_hci High-Content Imaging Workflow A Cell Seeding & Treatment B Staining with Fluorescent Probes A->B C Image Acquisition B->C D Image Analysis C->D E Multi-parametric Data Output D->E

Sources

Method

Application Note: High-Throughput Screening of Furo[2,3-c]pyridine Libraries for Kinase Inhibitor Discovery

Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure

The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] This chemotype has been identified in compounds showing a range of biological activities, including potent inhibition of various kinases implicated in cancer progression and as agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[2] Kinases, in particular, are a major class of drug targets, and their dysregulation is a hallmark of many diseases, especially cancer.[3] Furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of critical kinases such as B-Raf and AKT1, disrupting key cellular signaling pathways involved in cell proliferation and survival.[2][4]

High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of small molecules to identify "hits" that modulate the activity of a specific biological target.[5][6] This application note provides a comprehensive guide for researchers and drug development professionals on the design and execution of HTS campaigns for the discovery of novel kinase inhibitors based on the furo[2,3-c]pyridine scaffold. We will delve into the critical aspects of assay development, provide detailed protocols for two common HTS assay formats, and discuss the principles of data analysis and hit validation.

Part 1: Assay Development and Validation: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay. The primary objective is to create an assay that is sensitive, reproducible, and amenable to automation in a high-density format (typically 384- or 1536-well plates).[7]

1.1 Target Selection and Reagent Preparation

The initial step is the selection of the kinase target. This decision will be driven by the specific therapeutic area of interest. Once the target kinase is chosen, high-quality, purified, and active enzyme is required. Recombinant kinases expressed in bacterial or insect cell systems are commonly used. The purity and activity of the enzyme should be rigorously validated before commencing assay development.

1.2 Choosing the Right Assay Format

Several assay formats are suitable for screening kinase inhibitors. The choice depends on factors such as the nature of the kinase and its substrate, cost, and the available instrumentation. Here, we will focus on two widely used non-radioactive, homogeneous assay technologies:

  • Fluorescence Polarization (FP): FP assays are based on the principle that a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (e.g., an antibody), its tumbling is slowed, leading to an increase in polarization.[8] In a competitive kinase assay, a fluorescently labeled ligand that binds to a product-specific antibody is used. Inhibition of the kinase results in less product formation, and therefore, more antibody is available to bind the tracer, leading to a high FP signal.[9][10][11]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based immunoassay that relies on the proximity of a donor and an acceptor bead.[12][13] When the beads are brought close together by a biological interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.[14] For a kinase assay, one antibody specific for the product is conjugated to the acceptor bead, and a second antibody or reagent that binds the substrate is linked to the donor bead. Kinase activity brings the beads into proximity, generating a signal.

1.3 Assay Miniaturization and Optimization

To conserve reagents and accommodate large compound libraries, assays are typically miniaturized to 384- or 1536-well formats.[7][15] This requires optimization of several parameters:

  • Concentrations of Enzyme, Substrate, and ATP: Titrate each component to determine the optimal concentrations that yield a robust signal window while maintaining assay sensitivity.

  • Incubation Times and Temperatures: Optimize the reaction time and temperature to ensure sufficient product formation without enzyme degradation.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum DMSO concentration that does not significantly affect assay performance, usually aimed to be below 1% v/v.[7][11]

1.4 Assay Validation: Ensuring Data Quality with the Z'-Factor

Before initiating a full-scale screen, the assay must be validated to ensure its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability.[15][16][19]
0 to 0.5MarginalThe assay may be acceptable, but efforts should be made to improve it.[16][19]
< 0UnacceptableThe signal from the positive and negative controls overlap, making the assay unsuitable for screening.[16][17][19]

A Z'-factor consistently above 0.5 is the benchmark for a high-quality HTS assay.[15]

Part 2: High-Throughput Screening Workflow

The HTS workflow is a multi-step process that requires careful planning and execution.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up lib_prep Library Preparation (Furo[2,3-c]pyridines) plate_map Assay Plate Mapping reagent_prep Reagent Preparation dispense Compound Dispensing reagent_prep->dispense To HTS Core reagent_add Reagent Addition dispense->reagent_add incubate Incubation reagent_add->incubate read Plate Reading incubate->read data_acq Data Acquisition & QC read->data_acq hit_id Hit Identification data_acq->hit_id hit_confirm Hit Confirmation hit_id->hit_confirm dose_resp Dose-Response & IC50 hit_confirm->dose_resp

Caption: A generalized workflow for high-throughput screening of a small molecule library.

2.1 Library Preparation

A diverse library of furo[2,3-c]pyridine derivatives is essential for the success of the screening campaign. These compounds are typically dissolved in DMSO at a standard concentration (e.g., 10 mM) and stored in multi-well plates.

2.2 Primary Screen

The primary screen involves testing every compound in the library at a single concentration (typically 1-10 µM).

2.3 Hit Confirmation and Dose-Response Analysis

Compounds that show significant activity in the primary screen (the "hits") are then subjected to a confirmation screen. This involves re-testing the hits, often from a freshly prepared sample, to eliminate false positives. Confirmed hits are then tested at multiple concentrations to generate a dose-response curve and determine their potency (IC50 value).

Part 3: Detailed Protocols

The following are example protocols for a kinase HTS assay using FP and AlphaLISA technologies. These should be adapted and optimized for the specific kinase and reagents being used.

3.1 Protocol 1: Fluorescence Polarization (FP) Kinase Assay

Objective: To identify inhibitors of a target kinase from a furo[2,3-c]pyridine library.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • FP tracer (fluorescently labeled ligand for the detection antibody)

  • Detection antibody (specific for the phosphorylated substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well, low-volume, black microplates

  • Furo[2,3-c]pyridine library in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the furo[2,3-c]pyridine library into the wells of a 384-well plate. Also, dispense DMSO into the control wells (positive and negative controls).

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and its substrate in assay buffer to all wells.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing ATP in assay buffer to all wells except the negative controls (add assay buffer without ATP to these).

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop Reaction and Add Detection Reagents: Add 5 µL of stop solution containing the detection antibody and FP tracer to all wells.

  • Incubation: Incubate the plate for at least 30 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.

  • Plate Reading: Read the fluorescence polarization on a compatible plate reader.

3.2 Protocol 2: AlphaLISA® Kinase Assay

Objective: To identify inhibitors of a target kinase from a furo[2,3-c]pyridine library.

Materials:

  • Target kinase

  • Biotinylated kinase substrate

  • ATP

  • AlphaLISA® Acceptor beads conjugated to an anti-phospho-substrate antibody

  • Streptavidin-coated AlphaLISA® Donor beads

  • AlphaLISA® assay buffer

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well, white microplates

  • Furo[2,3-c]pyridine library in DMSO

  • Plate reader capable of AlphaLISA® detection

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the furo[2,3-c]pyridine library into the wells of a 384-well plate. Also, dispense DMSO into the control wells.

  • Kinase Reaction: Add 5 µL of a solution containing the target kinase, biotinylated substrate, and ATP in assay buffer to all wells. For negative controls, omit the enzyme or ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Stop Reaction and Add Detection Reagents: Add 5 µL of a solution containing the AlphaLISA® Acceptor beads in assay buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Add Donor Beads: Add 5 µL of a solution containing the Streptavidin-coated AlphaLISA® Donor beads in assay buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Plate Reading: Read the AlphaLISA® signal on a compatible plate reader.

Part 4: Data Analysis and Hit Progression

4.1 Data Normalization and Hit Selection

Raw data from the HTS is typically normalized to the plate controls. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - µ_negative) / (µ_positive - µ_negative))

A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample wells or a fixed cutoff (e.g., >50% inhibition).

4.2 Secondary and Orthogonal Assays

Confirmed hits should be further characterized using secondary assays to confirm their mechanism of action and rule out assay interference. This may include:

  • Orthogonal Assays: Using a different assay technology to confirm the activity of the hits.

  • Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity.

  • Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm direct binding of the compound to the target kinase.

4.3 Structure-Activity Relationship (SAR) Analysis

The data from the dose-response analysis of the confirmed hits can be used to establish an initial structure-activity relationship (SAR). This involves identifying the chemical features of the furo[2,3-c]pyridine scaffold that are important for activity and selectivity. This information is crucial for guiding the subsequent lead optimization phase.

Conclusion

The furo[2,3-c]pyridine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The implementation of a well-designed and rigorously validated HTS campaign, as outlined in this application note, can efficiently identify potent and selective modulators of kinase activity from large compound libraries. The combination of robust assay technologies, careful data analysis, and a systematic approach to hit validation is paramount to the success of these endeavors, ultimately paving the way for the development of new therapeutic agents.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. Retrieved from [Link]

  • PubMed. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • MDPI. (n.d.). Culture Condition-Dependent Acylation Patterns of Trichothecenes in a T-2 Toxin-Producing Strain of Fusarium sporotrichioides NBRC 9955. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • YouTube. (2024). Implementing AlphaLISA™ SureFire® Ultra™ Technology. Retrieved from [Link]

  • Journal of Pharmacogenomics & Pharmacoproteomics. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation | Organic Letters. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Furo[2,3-c]pyridine Derivatives as Toll-like Receptor 8 (TLR8) Agonists

Introduction: Harnessing the Power of Innate Immunity with Furo[2,3-c]pyridine Derivatives Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Innate Immunity with Furo[2,3-c]pyridine Derivatives

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs)[1]. Among these, Toll-like Receptor 8 (TLR8), an endosomal receptor, plays a critical role in the defense against single-stranded RNA viruses[2][3][4]. Upon activation, TLR8 triggers a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune responses[2][5]. This unique ability to orchestrate a robust, T helper 1 (Th1)-polarizing immune response has positioned TLR8 as a compelling therapeutic target for immuno-oncology and as a vaccine adjuvant[5][6].

Furo[2,3-c]pyridine derivatives have emerged as a novel and highly promising class of small molecule TLR8 agonists[5][7]. These compounds exhibit exquisite selectivity and high potency for human TLR8, offering the potential for systemic administration with a favorable safety profile, a significant advantage over other TLR agonists that are often limited to local or topical applications due to toxicity concerns[1]. This guide provides an in-depth exploration of the mechanism of action of Furo[2,3-c]pyridine derivatives and detailed protocols for their characterization, empowering researchers to effectively leverage these powerful immunomodulators in their drug discovery and development endeavors.

Mechanism of Action: Unraveling the TLR8 Signaling Cascade

The activation of TLR8 by Furo[2,3-c]pyridine derivatives initiates a well-defined intracellular signaling pathway. Residing within the endosomal compartment of immune cells such as monocytes and dendritic cells, TLR8 recognizes its ligand, leading to a conformational change and the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88)[8][9]. This initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs)[9][10].

The activation of these transcription factors drives the expression of a plethora of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-1β, as well as chemokines that facilitate the recruitment of other immune cells[9][10]. This orchestrated response leads to the maturation of dendritic cells, enhanced antigen presentation, and the subsequent activation of a robust adaptive immune response, characterized by the differentiation of cytotoxic T lymphocytes capable of recognizing and eliminating target cells, such as cancer cells or virus-infected cells. A key advantage of selective TLR8 agonism is its ability to reverse the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are major contributors to immune evasion in the tumor microenvironment[1].

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruits Furo_pyridine Furo[2,3-c]pyridine Derivative Furo_pyridine->TLR8 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB Nucleus NF_kappa_B->Nucleus Translocates to Gene_Expression Gene Expression NF_kappa_B->Gene_Expression IRF7->Nucleus Translocates to IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, etc.) Gene_Expression->Cytokines Leads to Production of

Caption: TLR8 Signaling Pathway initiated by Furo[2,3-c]pyridine derivatives.

Application Notes & Protocols: In Vitro Characterization

A critical first step in evaluating novel Furo[2,3-c]pyridine derivatives is to determine their potency and efficacy in a controlled, in vitro setting. The following protocols describe robust and reproducible methods for assessing TLR8 agonistic activity.

Protocol 1: Determination of TLR8 Agonistic Activity using a HEK293-TLR8 NF-κB Reporter Assay

Principle: This assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express human TLR8 and an NF-κB-inducible reporter gene, typically secreted alkaline phosphatase (SEAP) or luciferase. Upon activation of TLR8 by an agonist, the downstream signaling cascade leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of TLR8 activation and can be quantified using a simple colorimetric or luminescence-based assay. This allows for the determination of the compound's potency (EC50).

Materials and Reagents:

ReagentSupplierCatalog Number
HEK-Blue™ hTLR8 CellsInvivoGenhkb-htlr8
HEK-Blue™ Detection MediumInvivoGenhb-det2
Furo[2,3-c]pyridine derivativeIn-house/Vendor-
Motolimod (Positive Control)MedChemExpressHY-101431
DMSO (Vehicle Control)Sigma-AldrichD2650
96-well flat-bottom cell culture platesCorning3599
Cell culture medium (DMEM, 10% FBS, Pen/Strep)GibcoVarious

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Maintain HEK-Blue™ hTLR8 cells according to the supplier's instructions.

    • On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium to a concentration of 2.8 x 10^5 cells/mL.

    • Dispense 180 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of the Furo[2,3-c]pyridine derivative and positive control (Motolimod) in DMSO.

    • Perform a serial dilution of the compounds in cell culture medium to create 10X working solutions. A typical concentration range to test would be from 100 µM down to 1 pM.

    • Add 20 µL of the 10X compound dilutions to the respective wells of the 96-well plate containing the cells. Include wells for vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Data Acquisition:

    • Measure the absorbance at 620-650 nm using a microplate reader. The development of a blue color indicates SEAP activity.

    • For luciferase-based reporter assays, follow the manufacturer's protocol for the addition of the luciferase substrate and measure luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In_Vitro_Workflow start Start compound_prep Prepare Furo[2,3-c]pyridine Derivative Dilution Series start->compound_prep stimulation Add Compound to Cells and Incubate compound_prep->stimulation pbmc_stimulation Stimulate PBMCs with Compound compound_prep->pbmc_stimulation cell_seeding Seed HEK293-TLR8 Reporter Cells cell_seeding->stimulation readout Measure Reporter Gene Activity (Luminescence/Absorbance) stimulation->readout ec50_calc Calculate EC50 readout->ec50_calc pbmc_isolation Isolate Human PBMCs ec50_calc->pbmc_isolation pbmc_isolation->pbmc_stimulation supernatant_collection Collect Supernatant pbmc_stimulation->supernatant_collection cytokine_analysis Analyze Cytokine Profile (Luminex/ELISA) supernatant_collection->cytokine_analysis end End cytokine_analysis->end

Caption: Workflow for the in vitro characterization of Furo[2,3-c]pyridine derivatives.

Protocol 2: Cytokine and Chemokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Principle: To confirm the biological activity of the Furo[2,3-c]pyridine derivatives in a more physiologically relevant system, their ability to induce cytokine and chemokine production is assessed in primary human PBMCs. PBMCs contain a mixed population of immune cells, including monocytes and dendritic cells, which are the primary targets of TLR8 agonists.

Materials and Reagents:

ReagentSupplierCatalog Number
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 medium, 10% FBS, Pen/StrepGibcoVarious
Human whole blood or buffy coatsLocal blood bank-
Multiplex cytokine assay kit (e.g., Luminex)Bio-Rad/R&D SystemsVarious
96-well round-bottom cell culture platesCorning3799

Step-by-Step Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

    • Perform a cell count and viability assessment (e.g., using Trypan blue).

  • Cell Seeding and Stimulation:

    • Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate in a final volume of 200 µL.

    • Prepare dilutions of the Furo[2,3-c]pyridine derivative and controls as described in Protocol 1.

    • Add the compounds to the cells and incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • Cytokine Analysis:

    • Thaw the supernatants on ice.

    • Measure the concentration of key cytokines (e.g., TNF-α, IL-12p70, IL-6, IFN-γ) and chemokines (e.g., CXCL10, CCL4) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

Data Presentation:

CompoundTLR8 EC50 (nM)[1]TNF-α (pg/mL)IL-12p70 (pg/mL)
Furo[2,3-c]pyridine X10> 5000> 1000
Motolimod (Control)100~ 4000~ 800
Vehicle (DMSO)Inactive< 50< 20

Note: The cytokine values are representative and will vary depending on the donor and assay conditions.

Application Notes & Protocols: In Vivo Evaluation

Following robust in vitro characterization, promising Furo[2,3-c]pyridine derivatives should be evaluated in vivo to assess their pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy.

Protocol 3: Assessment of In Vivo Target Engagement and Pharmacodynamic (PD) Biomarkers

Principle: This protocol aims to confirm that the Furo[2,3-c]pyridine derivative can activate TLR8 in vivo and to identify a dose-responsive induction of downstream biomarkers. Due to species-specific differences in TLR8 activity, it is crucial to use an appropriate animal model, such as a humanized TLR8 mouse, where the murine TLR8 gene is replaced with its human counterpart[11][12][13].

Materials and Reagents:

ReagentSupplierCatalog Number
Humanized TLR8 mice (e.g., B-hTLR8)Biocytogen-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)--
Blood collection tubes (e.g., EDTA-coated)BD BiosciencesVarious
Cytokine analysis kits (as in Protocol 2)--

Step-by-Step Protocol:

  • Compound Formulation and Administration:

    • Prepare a stable formulation of the Furo[2,3-c]pyridine derivative suitable for the chosen route of administration (e.g., oral gavage, intravenous, subcutaneous).

    • Dose a cohort of humanized TLR8 mice with varying concentrations of the compound. Include a vehicle control group.

  • Blood Collection:

    • Collect blood samples at various time points post-administration (e.g., 2, 6, 24 hours) via submandibular or saphenous vein bleeding.

  • Pharmacokinetic (PK) Analysis (Optional but Recommended):

    • Process a portion of the blood to plasma and analyze the concentration of the Furo[2,3-c]pyridine derivative over time using LC-MS/MS to determine its PK profile.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Process the remaining blood to plasma and measure the levels of key cytokines (e.g., TNF-α, IL-12) as described in Protocol 2.

    • The remaining whole blood can be used for flow cytometry analysis to assess the activation status of immune cells (e.g., upregulation of CD86 on monocytes).

In_Vivo_Workflow start Start tumor_implantation Implant Tumor Cells in Humanized TLR8 Mice start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment_initiation Initiate Treatment with Furo[2,3-c]pyridine Derivative tumor_growth->treatment_initiation monitoring Monitor Tumor Growth and Animal Well-being treatment_initiation->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_collection Collect Tumors and Spleens endpoint->tissue_collection analysis Analyze Tumor Microenvironment (Flow Cytometry/IHC) tissue_collection->analysis end End analysis->end

Caption: Workflow for an in vivo anti-tumor efficacy study.

Troubleshooting and Key Considerations

  • Cytotoxicity: Always assess the potential cytotoxicity of your Furo[2,3-c]pyridine derivatives, as this can confound the results of your functional assays. A simple MTT or CellTiter-Glo assay can be run in parallel with your reporter assay.

  • Selectivity: To confirm that the observed activity is indeed TLR8-mediated, it is advisable to test the compounds in a panel of HEK293 cells expressing other TLRs (e.g., TLR7, TLR4).

  • Solubility: Poor compound solubility can lead to inaccurate results. Ensure that your compounds are fully dissolved in the stock solution and do not precipitate upon dilution in aqueous media.

  • Donor Variability: When working with primary human cells (PBMCs), be aware that there can be significant donor-to-donor variability in the magnitude of the cytokine response. It is recommended to test each compound in PBMCs from at least three different healthy donors.

Conclusion

Furo[2,3-c]pyridine derivatives represent a highly promising class of TLR8 agonists with significant potential in the field of immunotherapy. Their high potency, selectivity, and potential for systemic administration make them attractive candidates for further development as standalone therapeutics, in combination with other anti-cancer agents, or as vaccine adjuvants. The protocols and application notes provided in this guide offer a comprehensive framework for the robust in vitro and in vivo characterization of these compounds, enabling researchers to unlock their full therapeutic potential. By carefully following these methodologies and considering the key experimental variables, scientists can confidently advance the most promising Furo[2,3-c]pyridine derivatives through the drug discovery pipeline.

References

  • Development of a novel TLR8 agonist for cancer immunotherapy - PMC - NIH. (n.d.).
  • TLR7 and TLR8 differentially activate the IRF and NF-κB pathways in specific cell types to promote inflammation. (2020). ImmunoHorizons, 4(2), 93–107. [Link]

  • Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. (2012). Journal of Medicinal Chemistry, 55(20), 8744–8756. [Link]

  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. (n.d.). Retrieved January 24, 2026, from [Link]

  • TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. (2007). Journal of Leukocyte Biology, 82(6), 1474–1484. [Link]

  • TLR7 and TLR8 signaling pathway. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Toll-like receptor 8. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy. (2023). Frontiers in Immunology, 14, 1141310. [Link]

  • AACR 2022: Generation of a Novel Humanized TLR8 Mouse Model for the Evaluation of Human TLR8 Agonists and Antibody-Conjugated TLR8 Agonists. (2022). Biocytogen. [Link]

  • Generation of humanized TLR8 mice for the evaluation of human TLR8 agonists. (2022). Cancer Research, 82(12_Supplement), 1651. [Link]

  • Toll-like Receptors (TLRs) Signaling Pathway. (n.d.). Boster Bio. Retrieved January 24, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical methods required for the full characterization of the novel heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods required for the full characterization of the novel heterocyclic compound, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. The protocols herein are designed to ensure structural confirmation, purity assessment, and stereochemical determination, adhering to rigorous scientific principles and regulatory expectations. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: A Strategic Approach to Characterization

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a chiral heterocyclic compound with basic properties conferred by the pyridine and primary amine functionalities. A robust analytical strategy is paramount to ensure its identity, purity, and quality for any application in drug discovery and development. The analytical workflow must be logical and thorough, beginning with unequivocal structural elucidation, followed by quantitative assessment of purity and potential impurities, and culminating in the critical determination of enantiomeric purity.

The methods described are based on established principles for the analysis of polar, basic heterocyclic compounds.[1][2] Each step is designed to provide orthogonal information, creating a comprehensive and trustworthy data package suitable for regulatory submission. The validation of these analytical procedures is critical to demonstrate that they are suitable for their intended purpose.[3][4]

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stereochemical Analysis cluster_3 Final Characterization Package NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Mass Report Certificate of Analysis (CoA) NMR->Report HPLC RP-HPLC-UV/MS (Purity, Impurities) MS->HPLC Guides Impurity ID MS->Report FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups FTIR->Report EA Elemental Analysis EA->NMR Confirms Elemental Composition EA->Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC HPLC->Report Chiral_HPLC->Report

Caption: Overall analytical workflow for the characterization of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

Part I: Structural Elucidation and Confirmation

The initial and most critical phase is the unambiguous confirmation of the molecular structure. A combination of spectroscopic and analytical techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For a molecule like (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, ¹H NMR will define the proton environment and coupling networks, while ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the connectivity of the furo[2,3-c]pyridine core and confirm the position of the methanamine substituent. The formation of salts, such as hydrochlorides, can cause significant downfield shifts in the NMR spectra due to the increased positive charge on the nitrogen atoms.[5]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the hydrochloride salt). DMSO-d₆ is often a good starting point for polar amines.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected regions: Aromatic protons on the pyridine ring (~7.0-8.5 ppm), protons on the dihydrofuran ring and methanamine group (~2.5-5.0 ppm).

    • The amine protons may be broad and exchangeable.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135/90 experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling pathways within the dihydrofuran and pyridine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system and the substituent position.

  • Data Interpretation: Systematically assign all proton and carbon signals, confirming the furo[2,3-c]pyridine skeleton and the location of the aminomethyl group at the C3 position.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, offering powerful confirmation of the structure. High-Resolution Mass Spectrometry (HRMS) is essential to determine the elemental composition with high accuracy, distinguishing the target compound from potential isomers. Electrospray Ionization (ESI) is the preferred technique for this polar, basic molecule, as it readily forms protonated molecular ions [M+H]⁺.

Protocol: LC-MS Analysis
  • Instrumentation: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Chromatography (for sample introduction):

    • Use a short C18 column to quickly introduce the sample.

    • Mobile Phase: A simple gradient of water and acetonitrile (both with 0.1% formic acid).

  • Mass Spectrometry Acquisition:

    • Mode: Positive Ion ESI.

    • Full Scan (HRMS): Acquire data over a mass range of m/z 50-500. The calculated exact mass for C₈H₁₀N₂O [M+H]⁺ is 151.0866. The measured mass should be within ± 5 ppm.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The fragmentation pattern, which may involve ruptures of the dihydrothiophene ring and rearrangements, should be consistent with the proposed structure.[7]

  • Data Analysis: Confirm the measured exact mass matches the theoretical mass. Analyze the MS/MS fragmentation to ensure it supports the connectivity of the furo[2,3-c]pyridine core.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides confirmation of key functional groups. For this molecule, it is particularly useful for identifying the N-H stretches of the primary amine, C-H stretches, C=N and C=C stretches of the pyridine ring, and the C-O-C stretch of the furan moiety.[8]

Protocol: FTIR Analysis
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • N-H Stretch (Amine): Two bands in the 3400-3250 cm⁻¹ region.

    • C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹.

    • C=N and C=C Stretch (Pyridine Ring): ~1600-1450 cm⁻¹.[9]

    • N-H Bend (Amine): ~1650-1580 cm⁻¹.

    • C-O-C Stretch (Ether): ~1260-1000 cm⁻¹.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of C, H, and N, offering fundamental confirmation of the empirical formula.[10] This is a bulk technique that corroborates the purity of the sample and complements the high-resolution mass spectrometry data.[11]

Protocol: CHN Analysis
  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dry, pure sample into a tin capsule.

  • Analysis: Combust the sample and quantify the resulting CO₂, H₂O, and N₂ gases.

  • Acceptance Criteria: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated for the empirical formula C₈H₁₀N₂O.

ElementTheoretical %
Carbon (C)63.98%
Hydrogen (H)6.71%
Nitrogen (N)18.65%

Part II: Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, by-products, or degradation products.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: Due to its polar and basic nature, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine can be challenging to retain on standard C18 columns, often eluting near the solvent front with poor peak shape.[12][13] Method development should focus on enhancing retention and improving peak symmetry. Using a polar-embedded or polar-endcapped column, or specialized phases like porous graphitic carbon, can be effective.[12] Mobile phase pH control is critical; maintaining a low pH (e.g., 2.5-3.5) with a buffer like formate or phosphate will ensure the amine groups are protonated, leading to more consistent interactions.

Protocol: RP-HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with UV or PDA detector and ideally coupled to a Mass Spectrometer (LC-MS).

  • Chromatographic Conditions (Starting Point):

    • Column: Polar-embedded C18 (e.g., Ascentis RP-Amide) or a pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 275 nm (or PDA scan 200-400 nm).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of Water/Acetonitrile to a concentration of ~0.5-1.0 mg/mL.

  • Data Analysis:

    • Calculate the purity of the main peak using the area percent method.

    • Identify and quantify any impurities present at levels ≥ 0.05%.

Method Validation (ICH Q2(R1) Framework)

The developed HPLC method must be validated to prove its suitability.[3][14]

Validation_Parameters cluster_params ICH Q2(R1) Validation Characteristics Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (RSD < 2%) Method->Precision Robustness Robustness (pH, Temp, Flow) Method->Robustness LOQ Limit of Quantitation Specificity->LOQ Range Range (e.g., 80-120%) Linearity->Range LOD Limit of Detection LOQ->LOD

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Use photodiode array (PDA) peak purity analysis and mass spectrometry.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 0.1 to 1.5 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.[3]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and show that the results remain reliable.

Part III: Stereochemical Analysis

The C3 position of the dihydrofuran ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is crucial to control the stereochemistry, as enantiomers can have different pharmacological and toxicological profiles.[15]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including heterocyclic amines.[16] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, driven by interactions like hydrogen bonding, dipole-dipole, and π-π interactions.[16]

Protocol: Chiral HPLC Method for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Lux Cellulose-2, Lux Amylose-2, Chiralpak IA/IB/IC).

  • Chromatographic Conditions (Starting Point):

    • Column: A suitable polysaccharide-based CSP (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).

    • Elution Mode: Normal phase or polar organic mode is typically most effective.

    • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v). The basic additive (diethylamine) is crucial for improving the peak shape of basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or 275 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of ~0.5 mg/mL.

  • Method Validation: Validate the chiral method for specificity, precision, linearity, and LOQ for the undesired enantiomer. The LOQ is particularly important for accurately quantifying small amounts of the enantiomeric impurity.

Conclusion

The comprehensive analytical characterization of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine requires a multi-faceted approach employing a suite of orthogonal techniques. The protocols outlined in this document provide a robust framework for establishing the identity, purity, and stereochemical integrity of this novel compound. Adherence to these methodologies and the principles of analytical method validation as prescribed by ICH guidelines will ensure the generation of a reliable and defensible data package, which is essential for advancing a compound through the drug development pipeline.

References

  • Culture Condition-Dependent Acylation Patterns of Trichothecenes in a T-2 Toxin-Producing Strain of Fusarium sporotrichioides NBRC 9955. MDPI. Available from: [Link]

  • Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]

  • What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. Available from: [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. Available from: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

  • Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. PubMed. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. Available from: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available from: [Link]

  • ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online. Available from: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available from: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. Available from: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available from: [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Organic Chemistry: An Indian Journal. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research. Available from: [Link]

  • The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. Available from: [Link]

  • HPLC Method Development. Phenomenex. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available from: [Link]

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  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Furopyridine Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for furopyridine synthesis. This guide is designed to provide you, our fellow researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for furopyridine synthesis. This guide is designed to provide you, our fellow researchers and chemists, with practical, field-tested insights into optimizing your synthetic routes. Furopyridines are a critical class of heterocyclic compounds, forming the core of numerous pharmacologically active agents.[1][2][3] However, their synthesis is not without challenges, often plagued by issues of regioselectivity, yield, and purification.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work. We will explore common synthetic pathways, address frequent experimental hurdles in a direct question-and-answer format, and provide robust, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches to synthesizing the furopyridine core?

There are two main strategies for constructing the furopyridine skeleton, and the choice largely depends on the availability of starting materials and the desired substitution pattern.[4]

  • Constructing the Furan Ring onto a Preformed Pyridine: This is the more common approach. It typically involves using a substituted pyridine bearing functional groups that can participate in a cyclization reaction to form the furan ring. Examples include the reaction of a 2-hydroxynicotinic acid derivative or the cyclization of an o-alkynyl-hydroxypyridine.[1][2] This method is often preferred due to the wide commercial availability of substituted pyridines.

  • Constructing the Pyridine Ring onto a Preformed Furan: This approach starts with a furan derivative and builds the pyridine ring onto it. While less common, it can be advantageous for accessing specific substitution patterns unavailable through the first method. A significant challenge with this strategy is the inherent instability of the furan ring under the strongly acidic or harsh conditions often required for pyridine ring formation.[1]

Q2: How do I choose between a metal-catalyzed versus a base-mediated cyclization strategy?

The choice hinges on your substrate's functional group tolerance, cost considerations, and desired bond formation.

  • Palladium-catalyzed reactions (e.g., coupling of o-iodoacetoxypyridines with alkynes) are exceptionally versatile and allow for the formation of complex, substituted furopyridines under relatively mild conditions.[4] They are ideal for late-stage functionalization in a total synthesis. However, the cost of the catalyst and ligands, as well as the need for rigorous purification to remove metal residues, are key considerations, especially for pharmaceutical applications.

  • Base-mediated cyclizations (e.g., using K₂CO₃ or Cs₂CO₃) are often more economical and operationally simpler.[4][5] These reactions are robust for substrates with appropriate activating groups. For example, the reaction of a pyridine with a neighboring hydroxyl or halo group and a suitable carbon source for the furan ring is a common and scalable method. The primary limitation is that they may require higher temperatures and are sometimes less tolerant of sensitive functional groups compared to metal-catalyzed methods.

Q3: What are the most critical parameters to screen when optimizing a furopyridine synthesis?

For most furopyridine syntheses, the following four parameters will have the most significant impact on reaction success:

  • Solvent: The solvent's polarity and boiling point are crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used.[4][5] The solvent must fully solubilize the starting materials and, in many cases, the base.

  • Base: The choice and stoichiometry of the base are critical, especially in base-mediated cyclizations. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common. The pKa of the base must be sufficient to deprotonate the necessary precursor for the cyclization to occur.

  • Temperature: Reaction temperature dictates the rate and often the selectivity. Many syntheses require heating or reflux to overcome the activation energy of the cyclization step.[5] However, excessive heat can lead to decomposition and the formation of tars, a common issue in heterocyclic chemistry.

  • Concentration: The reaction concentration can influence whether the desired intramolecular cyclization is favored over intermolecular side reactions. For intramolecular processes, running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) can sometimes improve the yield by minimizing polymerization.

Section 2: Core Synthetic Strategy: Base-Mediated Annulation

This section details a common and robust method for synthesizing a furo[3,2-c]pyridine derivative, highlighting key optimization points and providing a detailed protocol.

The underlying principle involves the intramolecular cyclization of a precursor molecule where a nucleophilic oxygen attacks an electrophilic carbon, often facilitated by a base.

Experimental Protocol: Synthesis of a Furo[3,2-c]pyridine Derivative

This protocol is adapted from methodologies described in the literature for the synthesis of substituted furan[3,2-c]pyridine derivatives.[5]

Step 1: N-Alkylation

  • To a solution of the starting pyridinone (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add the desired alkylating agent (e.g., dibromoethane, 1.3 eq.).

  • Stir the mixture vigorously and heat to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Acetonitrile is a suitable polar aprotic solvent with a convenient reflux temperature. K₂CO₃ is a sufficiently strong base to facilitate the reaction and is easily removed by filtration. An excess of the base ensures the reaction goes to completion.

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the insoluble inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 8:1 PE:EA).[5]

    • Causality: The aqueous work-up with a mild base like sodium bicarbonate is often used to remove any acidic impurities before extraction.[5] The choice of column chromatography solvents depends on the polarity of the product.

Data Presentation: Key Parameter Optimization
ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Expert Insight
Base K₂CO₃ (3.0 eq.)Cs₂CO₃ (2.0 eq.)Cs₂CO₃ is a stronger and more soluble base, which can accelerate the reaction or succeed where K₂CO₃ fails, albeit at a higher cost.
Solvent Acetonitrile (Reflux, ~82°C)DMF (80-100°C)DMF has a higher boiling point and better solvating power, which can be beneficial for less reactive substrates or poor solubility. However, it is more difficult to remove under vacuum.
Temperature 70°C110°CIncreasing the temperature can overcome a high activation barrier but significantly increases the risk of side product formation and decomposition. Screen temperatures incrementally.
Leaving Group Bromo-alkaneIodo- or Chloro-alkaneIodo-alkanes are more reactive (better leaving group) and may allow for lower reaction temperatures. Chloro-alkanes are less reactive and may require harsher conditions.
Visualization: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Pyridinone & Alkylating Agent Mix Combine Reagents in Reaction Vessel Start->Mix Reagents Anhydrous K₂CO₃ Anhydrous Acetonitrile Reagents->Mix Reflux Heat to Reflux (70-80°C) Monitor by TLC (4-6h) Mix->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Insoluble Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Furopyridine Product Purify->Product

Caption: General workflow for base-mediated furopyridine synthesis.

Section 3: Troubleshooting Guide

Q: My reaction shows very low or no conversion of the starting material. What should I do?

A: This is a common issue often related to insufficient reactivity.

  • Potential Cause 1: Inactive Reagents.

    • Solution: Ensure your solvent is truly anhydrous. Water can inhibit the reaction. Use freshly opened or properly stored anhydrous solvents. Check the quality of your base; potassium carbonate can absorb moisture from the air.

  • Potential Cause 2: Insufficient Base Strength or Solubility.

    • Solution: If using K₂CO₃ in acetonitrile, solubility can be a limiting factor. Switch to a more soluble and stronger base like Cs₂CO₃. Alternatively, switching to a solvent like DMF can increase the solubility of the base and reactants.

  • Potential Cause 3: Insufficient Temperature.

    • Solution: The reaction may have a high activation energy. Incrementally increase the reaction temperature by 10-20°C. If using acetonitrile, consider switching to a higher boiling point solvent like DMF or dioxane to safely achieve higher temperatures.

Q: The reaction mixture is turning dark, and I'm isolating a complex mixture or intractable tar instead of my product. Why?

A: Tar formation indicates decomposition or polymerization, which is common when working with electron-rich heterocyclic systems.

  • Potential Cause 1: Excessive Heat.

    • Solution: Your target compound or intermediates may be unstable at the reaction temperature. Reduce the temperature and accept a longer reaction time. If the reaction requires high heat to proceed, it may be necessary to redesign the synthetic route or protect sensitive functional groups. The o-quinoid isomers of furopyridine are known to be particularly unstable.[1]

  • Potential Cause 2: Air Sensitivity.

    • Solution: Some intermediates, especially if organometallic species are involved, can be sensitive to oxygen. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) from start to finish.

  • Potential Cause 3: Undesired Intermolecular Reactions.

    • Solution: If the desired reaction is an intramolecular cyclization, high concentrations can favor intermolecular side reactions leading to polymers. Try running the reaction at a higher dilution (e.g., decrease concentration from 0.5 M to 0.1 M).

Q: I've formed the product, but purification is extremely difficult due to closely-running impurities. What are my options?

A: Purification is a frequent bottleneck.

  • Potential Cause 1: Isomeric Byproducts.

    • Solution: Your reaction conditions may be allowing for non-selective cyclization, leading to different furopyridine isomers. Modifying the catalyst or solvent system can sometimes enhance regioselectivity. If separation by silica gel chromatography is failing, consider alternative stationary phases like alumina or C18 reversed-phase chromatography.[6]

  • Potential Cause 2: Unreacted, but Structurally Similar, Intermediates.

    • Solution: Drive the reaction to completion. Increase the reaction time, temperature (cautiously), or use a more potent reagent system (e.g., stronger base). If the impurity is a starting material with a different polarity profile (e.g., a carboxylic acid or amine), an acid/base wash during the work-up can selectively remove it before chromatography.

  • Potential Cause 3: Product Instability on Silica Gel.

    • Solution: Some nitrogen-containing heterocycles can interact strongly or decompose on acidic silica gel. Try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase like neutral alumina.

Visualization: Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Elaboration of Furopyridine Scaffolds. ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). [Link]

  • Facile and Clean Synthesis of Furopyridine Derivatives via Three-Component Reaction in Aqueous Media Without Catalyst. Taylor & Francis Online. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

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Optimization

Technical Support Center: Synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Welcome to the technical support center for the synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthetic process. My approach is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your experiments.

The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. Two of the most common and logical pathways involve the reductive amination of a corresponding aldehyde or the reduction of a nitrile precursor. This guide will focus on the potential byproducts and troubleshooting strategies for both of these key methods.

FAQ 1: Reductive Amination of 2,3-Dihydrofuro[2,3-c]pyridine-3-carbaldehyde

Question: I am attempting to synthesize (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine via reductive amination of the corresponding aldehyde with ammonia. My crude product shows multiple spots on TLC, and the yield of the desired primary amine is low. What are the likely byproducts and how can I mitigate their formation?

Answer:

Reductive amination is a powerful tool, but its success hinges on the careful control of reaction conditions to manage the reactivity of the intermediate imine and the starting aldehyde.[1][2][3] In the context of the dihydrofuropyridine scaffold, several side reactions can occur, leading to a complex product mixture.

Common Byproducts and Their Formation Mechanisms
Byproduct NameStructureMechanism of Formation
Over-alkylation Products (Secondary and Tertiary Amines) R-NH-CH₂-R' and R-N(CH₂-R')₂ (where R is the dihydrofuropyridinylmethyl group)The desired primary amine product can act as a nucleophile and react with the intermediate imine, leading to the formation of a secondary amine. This secondary amine can then react further to form a tertiary amine.
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol R-CH₂OHIf the reducing agent is too reactive or if the imine formation is slow, the starting aldehyde can be directly reduced to the corresponding alcohol.[4]
Furan Ring-Opened Byproducts Not applicableThe furan ring is susceptible to cleavage under strongly acidic conditions, which are sometimes used to catalyze imine formation. This can lead to the formation of dicarbonyl compounds and subsequent polymerization or tarring.
Troubleshooting and Optimization Strategies
  • Control of Stoichiometry and Amine Source:

    • High Ammonia Concentration: Use a large excess of the ammonia source (e.g., ammonium acetate, methanolic ammonia) to favor the formation of the primary amine and outcompete the product amine in reacting with the imine intermediate.

  • Choice of Reducing Agent:

    • Selective Reducing Agents: Employ a reducing agent that selectively reduces the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][5] Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and may lead to more of the alcohol byproduct.

    • pH Control: When using NaBH₃CN, maintaining a mildly acidic pH (around 5-6) is crucial. At this pH, the imine is protonated and readily reduced, while the aldehyde is less reactive towards the hydride.[1][5]

  • Reaction Conditions:

    • One-Pot Procedure: A one-pot reductive amination, where the imine is formed and reduced in situ, is generally preferred as it minimizes the handling of the potentially unstable imine intermediate.

    • Temperature Control: Perform the reaction at low to ambient temperatures to minimize side reactions.

Experimental Protocol: Optimized Reductive Amination
  • To a solution of 2,3-dihydrofuro[2,3-c]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add a large excess of ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine (to prevent tailing of the amine).

G cluster_0 Reductive Amination Pathway cluster_1 Byproduct Pathways Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Byproduct Aldehyde->Alcohol Direct Reduction Primary_Amine Desired Product: Primary Amine Imine->Primary_Amine Reduction (e.g., STAB) Secondary_Amine Secondary Amine Imine->Secondary_Amine + Primary Amine - NH3 G cluster_0 Nitrile Reduction Pathway cluster_1 Troubleshooting Nitrile Nitrile Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate [H] (LiAlH4) Incomplete_Reaction Incomplete Reaction: Unreacted Nitrile Nitrile->Incomplete_Reaction Insufficient LiAlH4 or Reaction Time Primary_Amine Desired Product: Primary Amine Imine_Intermediate->Primary_Amine [H] (LiAlH4) Workup_Issues Workup Issues: Aluminum Salt Emulsion

Sources

Troubleshooting

Technical Support Center: Purification of Furo[2,3-c]pyridine Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with furo[2,3-c]pyridine derivatives. This guide is designed to provide expert insights and practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with furo[2,3-c]pyridine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the common and complex purification challenges associated with this important class of N-heterocyclic compounds. The basicity of the pyridine nitrogen, coupled with the unique electronic properties of the fused furan ring, often leads to purification hurdles that require a nuanced and systematic approach to overcome.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the causality behind the observed issues and provides validated protocols and workflows to ensure you can achieve the desired purity and yield for your target compounds.

Frequently Asked Questions (FAQs)

FAQ 1: Why do my furo[2,3-c]pyridine derivatives streak or show poor peak shape during silica gel chromatography?

Answer: This is the most common issue encountered when purifying nitrogen-containing heterocycles on standard silica gel.[1] The underlying cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to several problems:

  • Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, elongated spots on a TLC plate and tailing peaks in column chromatography.

  • Low Recovery: A portion of your compound may remain permanently adsorbed to the silica gel, leading to significant yield loss.

  • Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive furo[2,3-c]pyridine derivatives.[2]

Solution: Neutralize the Stationary Phase

The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, allowing your compound to elute symmetrically.

Recommended Basic Modifiers:

ModifierTypical Concentration in EluentRecommended Use Case
Triethylamine (Et₃N)0.1 - 1% (v/v)General purpose, effective for a wide range of basicities.
Ammonia (as a solution in MeOH)0.5 - 2% of a 7N solution in MeOHFor more basic compounds or when triethylamine is not effective.
Pyridine0.1 - 0.5% (v/v)Less common, but can be effective. Use with caution due to its UV activity.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific experimental challenges with detailed, step-by-step protocols and the scientific rationale behind each step.

Scenario 1: My compound is highly polar and either doesn't move from the baseline or requires a very high percentage of methanol in the mobile phase, leading to poor separation.

The Challenge: Furo[2,3-c]pyridine derivatives with polar functional groups (e.g., -OH, -COOH, -NH₂) can be highly retained on normal-phase silica gel. Using a high concentration of a polar solvent like methanol can dissolve the silica gel to some extent ("bleeding") and often results in co-elution of closely related impurities.

Root Cause Analysis: The high polarity of the molecule leads to very strong interactions with the silica gel surface, requiring a highly competitive mobile phase to achieve elution.

Troubleshooting Workflow:

Caption: Workflow for purifying polar furo[2,3-c]pyridines.

Detailed Protocols:

Protocol 1: Modified Normal-Phase Chromatography

  • TLC Analysis: Develop a TLC plate using a solvent system such as Dichloromethane (DCM)/Methanol (MeOH). If the spot remains at the origin, add a basic modifier. A good starting point is 90:10:1 DCM/MeOH/Triethylamine.

  • Column Preparation: Prepare your column with silica gel slurried in your chosen non-polar solvent (e.g., hexane or DCM).

  • Elution: Run the column with your optimized mobile phase containing the basic modifier. The presence of the base will significantly increase the Rf of your compound.

Protocol 2: Reversed-Phase Chromatography (C18)

This is often the best choice for highly polar compounds.[1]

  • Column: Use a C18-functionalized silica gel column.

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol.

  • Acidic Modifier: To ensure good peak shape for the basic pyridine nitrogen, add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to the mobile phase. This protonates the pyridine, leading to sharp, symmetrical peaks.

  • Sample Preparation: Dissolve your crude product in a small amount of the mobile phase or a strong solvent like methanol.

  • Purification: Elute the column with a gradient, starting with a high percentage of water and gradually increasing the organic solvent concentration.

Scenario 2: I have a mixture of constitutional isomers that are very difficult to separate.

The Challenge: Synthetic routes to substituted furo[2,3-c]pyridines can sometimes lead to the formation of closely related isomers (e.g., substitution at different positions on the aromatic rings). These isomers often have very similar polarities, making them difficult to resolve by standard flash chromatography.

Root Cause Analysis: The subtle differences in the dipole moments and steric hindrance of the isomers result in very similar affinities for the stationary phase.

Troubleshooting Workflow:

Caption: Workflow for separating isomeric furo[2,3-c]pyridines.

Detailed Protocols:

Protocol 3: Optimization of Normal-Phase Chromatography

  • Solvent System Screening: Don't rely on just one solvent system. The selectivity can change dramatically with different eluents. For example, if hexane/ethyl acetate fails, try DCM/acetone or toluene/ethyl acetate.

  • Isocratic vs. Gradient Elution: For very close spots, a slow, shallow gradient or even isocratic elution may provide the necessary resolution that a steep gradient would miss.

  • TLC Plate Type: Sometimes, using a different brand or type of TLC plate (e.g., aluminum-backed vs. glass-backed) can reveal a slight separation not seen previously.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When flash chromatography is insufficient, preparative HPLC is the go-to method for high-resolution separations.[3][4]

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases to achieve baseline separation of the isomers.

  • Scale-Up: Once an analytical method is established, scale it up to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.[5]

  • Fraction Collection: Collect the eluting peaks in separate fractions.

  • Solvent Removal: Remove the HPLC solvents (often water and acetonitrile/methanol) by lyophilization (freeze-drying) or rotary evaporation to obtain your pure isomers.

Scenario 3: My final product is a viscous oil that is difficult to handle and solid impurities are present.

The Challenge: Many furo[2,3-c]pyridine derivatives, especially the parent compound, are reported to be oils at room temperature.[6] This can make it difficult to remove solid impurities from reagents or side products.

Root Cause Analysis: The compound's melting point is below room temperature.

Troubleshooting Workflow:

Caption: Workflow for purifying oily furo[2,3-c]pyridines.

Detailed Protocols:

Protocol 5: Filtration through a Short Silica Plug

  • Preparation: Place a small amount of silica gel (or celite for very non-polar impurities) in a Hirsch or Buchner funnel.

  • Dissolution: Dissolve your oily product in a minimal amount of a relatively non-polar solvent in which the solid impurities are insoluble (e.g., dichloromethane or diethyl ether).

  • Filtration: Pass the solution through the silica plug, washing with a small amount of additional solvent. The solid impurities will be retained on the plug.

  • Evaporation: Evaporate the solvent from the filtrate to recover your purified oil.

Protocol 6: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen.

  • Dissolve: Dissolve the crude oil in an organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic furo[2,3-c]pyridine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate Layers: Separate the two layers.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH solution) until it is basic to pH paper.

  • Final Extraction: Extract the now neutral furo[2,3-c]pyridine back into an organic solvent (e.g., ethyl acetate).

  • Dry and Evaporate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified oil.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Warwick University. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Furo[2,3-c]pyridine. Retrieved from [Link]

  • Shinkichi, H., & Yumiko, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 981.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Yuan, Y., et al. (2014). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4293.

Sources

Optimization

Stability issues of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine in solution

A Guide to Investigating and Ensuring Solution Stability Disclaimer: Specific stability data for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is not extensively available in public literature. This guide provides a ro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Ensuring Solution Stability

Disclaimer: Specific stability data for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is not extensively available in public literature. This guide provides a robust, scientifically-grounded framework for researchers to proactively assess and manage the stability of this compound based on its structural motifs and established principles of chemical stability testing.

Introduction: Understanding the Molecule

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a complex heterocyclic compound featuring three key functional groups that dictate its chemical behavior and potential stability issues:

  • Primary Amine (-CH₂NH₂): A nucleophilic and basic center, susceptible to oxidation and reactions with electrophiles (e.g., aldehydes, ketones, acylating agents).[1][2][3]

  • Dihydrofuran Ring: An ether linkage within a partially saturated five-membered ring. This structure can be prone to acid-catalyzed hydrolysis and ring-opening.[4][5][6]

  • Pyridine Ring: A generally stable aromatic system. However, the nitrogen atom can be protonated, and the ring system can influence the reactivity of adjacent functional groups.[7][8]

The fusion of these rings creates a unique electronic and steric environment. This guide will help you anticipate and troubleshoot stability problems arising from these structural features during your research and development activities.

Frequently Asked Questions (FAQs) - Troubleshooting Common Observations

Here are answers to common issues you might encounter when working with (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine in solution.

Q1: Why is my solution of the compound turning yellow or brown over time, especially when exposed to air?

A1: This is a classic sign of oxidation. The primary amine is likely the most susceptible functional group to aerobic oxidation.[1][3] The initial oxidation product can be an imine, which may further react or polymerize to form colored species. The pyridine ring, while generally stable, can also undergo oxidative degradation under certain conditions.[9]

  • Immediate Action: Sparge your solvent with an inert gas (Nitrogen or Argon) before preparing the solution. Store the solution under an inert atmosphere and protect it from light.

  • Further Investigation: Use HPLC with a photodiode array (PDA) detector to see if new peaks are emerging in the chromatogram that correlate with the color change. LC-MS can help identify the mass of these new impurities.

Q2: I'm seeing a loss of my parent compound peak in my HPLC analysis after acidifying the mobile phase or sample diluent. Where is it going?

A2: The dihydrofuran ring is likely undergoing acid-catalyzed hydrolysis.[4][6] Protonation of the ether oxygen makes the ring susceptible to nucleophilic attack by water or other nucleophiles present, leading to a ring-opened product. This new product will have a different polarity and retention time.

  • Immediate Action: Avoid strongly acidic conditions (pH < 4) if possible. If your analytical method requires acid, keep the exposure time minimal and the temperature low. Screen different acids (e.g., formic acid vs. trifluoroacetic acid) as they can have different effects.

  • Further Investigation: Analyze the degraded sample by LC-MS to look for a peak with a mass corresponding to the parent compound + 18 amu (the mass of water), which would indicate a hydrolysis product.

Q3: My compound's purity is decreasing in a protic solvent (like methanol or water) but seems fine in an aprotic solvent (like acetonitrile or DMSO). What's happening?

A3: This points towards a reaction involving the solvent. Besides the potential for hydrolysis in water, primary amines can react with residual impurities often found in alcohol solvents (e.g., aldehydes or ketones) to form imines. Additionally, polar protic solvents can facilitate degradative pathways that are slower in aprotic media. Studies on similar furanic compounds have shown that polar aprotic solvents can have a stabilizing effect.[10]

  • Recommendation: For storage, prefer high-purity, dry aprotic solvents. If your experiment requires a protic solvent, use it fresh and for the shortest duration necessary.

Q4: I'm trying to run a reaction with an acyl chloride, but I'm getting a complex mixture of products instead of my expected amide. Why?

A4: Both the primary amine and the pyridine nitrogen are nucleophilic and can react with strong electrophiles like acyl chlorides. The primary amine is generally more nucleophilic and will react faster, but competitive acylation of the pyridine nitrogen can occur, leading to a pyridinium salt. This salt might be unstable or promote side reactions.

  • Recommendation: Protect the primary amine with a suitable protecting group if you need to selectively modify another part of the molecule. Alternatively, use milder acylating agents or control the stoichiometry and temperature carefully.

Proactive Stability Assessment: A Forced Degradation Study Protocol

To systematically identify potential degradation pathways and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[11][12][13][14] This involves intentionally subjecting the compound to harsh conditions.

Objective: To generate potential degradation products and identify the conditions under which (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is unstable. The goal is to achieve 5-20% degradation of the active ingredient.[11][12]
Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Unstressed Control Sample (Store at 4°C, protected from light) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Prep->Base Apply Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Apply Stress Thermal Thermal Stress (e.g., 60°C in solution & solid state) Prep->Thermal Apply Stress Photo Photostability (ICH Q1B light exposure) Prep->Photo Apply Stress Analyze Analyze by HPLC-PDA/MS Control->Analyze Quench Neutralize/Quench Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Analyze Photo->Analyze Quench->Analyze Compare Compare stressed samples to control Analyze->Compare Identify Identify Degradants & Calculate Mass Balance Compare->Identify

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Solubility of Furo[2,3-c]pyridine Compounds

Introduction Welcome to the technical support center for furo[2,3-c]pyridine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for furo[2,3-c]pyridine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of heterocyclic compounds and encountering challenges with their aqueous solubility. Furo[2,3-c]pyridines are a promising scaffold in drug discovery, notably as agonists of Toll-like receptor 8 (TLR8). However, their often planar and lipophilic nature can lead to poor solubility, creating significant hurdles in preclinical development, from initial biological screening to in vivo pharmacokinetic studies.

This document provides a comprehensive resource, structured as a series of troubleshooting guides and frequently asked questions (FAQs), to help you diagnose and overcome solubility issues. Our approach is grounded in the fundamental physicochemical principles governing solubility and offers practical, field-proven strategies to enhance the dissolution of your furo[2,3-c]pyridine derivatives.

Understanding the Challenge: Why Do Furo[2,3-c]pyridine Compounds Have Poor Solubility?

The furo[2,3-c]pyridine core is a fused heterocyclic system that, in its unsubstituted form, has a calculated logP (XLogP3) of approximately 1.3, indicating a degree of lipophilicity. The solubility of derivatives is highly influenced by the nature of the substituents attached to this core.

  • Lipophilicity and Crystal Lattice Energy: The addition of non-polar, lipophilic substituents, which are often necessary for achieving desired pharmacological activity, significantly increases the compound's hydrophobicity and can lead to poor aqueous solubility. Furthermore, the planar nature of the fused ring system can promote strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.

  • The Role of the Pyridine Nitrogen: The pyridine nitrogen atom in the furo[2,3-c]pyridine scaffold imparts a weak basicity to the molecule. This provides a critical handle for solubility manipulation. The pKa of the conjugate acid of pyridine is approximately 5.23, and while the exact pKa of a furo[2,3-c]pyridine derivative will depend on its substituents, this basicity means that the compound's solubility will be pH-dependent. At a pH below the pKa, the pyridine nitrogen will be protonated, forming a more soluble cationic species.

Part 1: Initial Assessment and Characterization

Before attempting to improve the solubility of your furo[2,3-c]pyridine compound, it is crucial to accurately characterize its baseline solubility. This will provide a benchmark for evaluating the effectiveness of different enhancement strategies.

FAQ 1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Answer: It is important to understand the distinction between these two solubility measurements as they provide different insights into your compound's behavior.

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput screening method often used in early drug discovery to identify compounds that may have solubility liabilities. The resulting solution is often supersaturated and may not represent true equilibrium.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-48 hours) until the concentration of the dissolved compound is constant. This is the more relevant measure for understanding the intrinsic solubility of your compound and for formulation development.

Recommendation: For initial screening of a series of analogs, kinetic solubility can be a useful and rapid tool. However, for lead candidates and for developing a robust formulation, measuring the thermodynamic solubility is essential.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the traditional and most widely accepted method for determining thermodynamic solubility.

Materials:

  • Furo[2,3-c]pyridine compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at various pH values (e.g., pH 2.0, 5.0)

  • HPLC-grade water

  • Organic solvent for stock solution and HPLC mobile phase (e.g., acetonitrile, methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Add an excess of the solid furo[2,3-c]pyridine compound to a glass vial. A visual excess of solid should be present at the end of the experiment.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate organic solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from a stock solution of the compound in a suitable organic solvent.

  • Express the solubility in µg/mL or µM.

Part 2: Troubleshooting and Solubility Enhancement Strategies

Once you have determined the baseline solubility of your furo[2,3-c]pyridine compound, you can select an appropriate strategy to improve it. The choice of method will depend on the physicochemical properties of your specific derivative and the intended application.

Decision Tree for Selecting a Solubilization Strategy

Solubility_Decision_Tree start Poorly Soluble Furo[2,3-c]pyridine Compound is_ionizable Is the compound ionizable? (Does it have acidic or basic groups?) start->is_ionizable ph_adjustment pH Adjustment (Salt Formation) is_ionizable->ph_adjustment Yes high_logp Is LogP > 3? is_ionizable->high_logp No formulation_goal What is the formulation goal? (e.g., oral, IV) ph_adjustment->formulation_goal cosolvents Cosolvents solid_dispersion Amorphous Solid Dispersion cosolvents->solid_dispersion cosolvents->formulation_goal high_logp->cosolvents No high_logp->solid_dispersion Yes cyclodextrins Cyclodextrin Complexation solid_dispersion->cyclodextrins nanosuspension Nanosuspension solid_dispersion->nanosuspension oral_formulation Oral Formulation solid_dispersion->oral_formulation cyclodextrins->oral_formulation nanosuspension->oral_formulation iv_formulation IV Formulation nanosuspension->iv_formulation formulation_goal->oral_formulation Oral formulation_goal->iv_formulation IV

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Troubleshooting Guide 1: pH Adjustment

Issue: My furo[2,3-c]pyridine compound precipitates in neutral aqueous buffers (e.g., PBS pH 7.4).

Causality: The pyridine nitrogen in the furo[2,3-c]pyridine core is weakly basic. At neutral or alkaline pH, the compound exists predominantly in its free base form, which is less soluble. By lowering the pH, the pyridine nitrogen becomes protonated, forming a more soluble salt.

Solution: Determine the pH-solubility profile of your compound.

Experimental Protocol: pH-Solubility Profile
  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Perform the thermodynamic solubility (shake-flask) experiment in each buffer as described previously.

  • Plot the measured solubility as a function of pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the pKa of your compound. This information is critical for developing oral formulations, as the compound will experience a wide range of pH conditions in the gastrointestinal tract.

Henderson-Hasselbalch Relationship for a Basic Drug:

The relationship between pH, pKa, and the ratio of the ionized (protonated) and unionized (free base) forms of your compound is described by the Henderson-Hasselbalch equation:

pH = pKa + log([Base]/[Acid])

where:

  • [Base] is the concentration of the unionized furo[2,3-c]pyridine.

  • [Acid] is the concentration of the protonated (ionized) furo[2,3-c]pyridine.

This equation highlights that when the pH is equal to the pKa, the concentrations of the ionized and unionized forms are equal.[1] When the pH is lower than the pKa, the ionized form predominates, leading to higher solubility.

Troubleshooting Guide 2: Use of Cosolvents

Issue: pH adjustment alone is insufficient to achieve the desired concentration, or I need to prepare a concentrated stock solution for in vitro assays.

Causality: For highly lipophilic furo[2,3-c]pyridine derivatives, the aqueous solubility of even the protonated form may be limited. Cosolvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous vehicle.[2]

Solution: Screen a panel of pharmaceutically acceptable cosolvents.

Commonly Used Cosolvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

Experimental Protocol: Cosolvent Screening
  • Prepare a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing concentrations of a cosolvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the thermodynamic solubility of your compound in each cosolvent mixture using the shake-flask method.

  • Plot the solubility as a function of the cosolvent concentration.

Data Presentation: Comparison of Cosolvent Efficacy

Cosolvent (at 20% v/v in PBS pH 7.4)Solubility of Compound X (µg/mL)Fold Increase
None (Control)1.51.0
DMSO150100
PEG 4008557
Ethanol4027
Propylene Glycol3523

Considerations: While effective, the use of cosolvents, especially at high concentrations, can sometimes lead to compound precipitation upon dilution in an aqueous environment (e.g., upon injection into the bloodstream). It is also important to consider the potential toxicity of the cosolvent in the context of the intended biological assay or in vivo model.

Troubleshooting Guide 3: Amorphous Solid Dispersions

Issue: My compound is highly lipophilic (high LogP) and has a high melting point, suggesting strong crystal lattice energy.

Causality: Crystalline solids have a highly ordered structure with strong intermolecular interactions that must be overcome for dissolution to occur. Amorphous solids lack this long-range order and exist in a higher energy state, which generally leads to a higher apparent solubility and faster dissolution rate. An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous form within a polymer matrix.[3]

Solution: Prepare and evaluate amorphous solid dispersions of your furo[2,3-c]pyridine compound.

Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of the drug and preventing recrystallization.[4] Common polymers for ASDs include:

  • Polyvinylpyrrolidone (PVP)

  • Copovidone (PVP VA 64)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

Workflow for ASD Development

ASD_Workflow start Poorly Soluble Crystalline Furo[2,3-c]pyridine polymer_screening Screen Polymers for Miscibility and Interaction with Drug start->polymer_screening preparation Prepare ASDs (Spray Drying or Hot Melt Extrusion) polymer_screening->preparation characterization Solid-State Characterization (DSC, XRPD) preparation->characterization dissolution_testing In Vitro Dissolution Testing (Supersaturation Studies) characterization->dissolution_testing stability Stability Assessment (Recrystallization) dissolution_testing->stability end Optimized Amorphous Solid Dispersion stability->end

Sources

Optimization

Technical Support Center: Scale-up Synthesis of Furo[2,3-c]pyridines

Welcome to the Technical Support Center for the scale-up synthesis of furo[2,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of furo[2,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient scale-up process.

I. Overview of Synthetic Strategies for Furo[2,3-c]pyridines

The furo[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry. Several synthetic routes have been developed for its synthesis, each with its own set of advantages and challenges for scale-up. The two primary approaches involve either constructing the furan ring onto a pre-existing pyridine or forming the pyridine ring from a furan derivative.[1]

A common and effective method for the synthesis of the parent furo[2,3-c]pyridine (1) starts from 3-furoic acid. This multi-step synthesis involves the formation of an acrylic acid derivative, which is then cyclized to a pyridone, followed by chlorination and reduction to yield the final product.

Another notable synthetic strategy commences with N-benzenesulfonylpiperidin-4-one (2), leading to the formation of furo[2,3-c]pyridine in a five-step sequence.[2][3] This route involves a Wittig olefination, deconjugation, cyclization, reduction, and finally aromatization.

Palladium-catalyzed reactions also offer a powerful tool for the synthesis of furo[2,3-c]pyridines and other N-heterocycles.[4][5] These methods often involve cross-coupling reactions to construct the fused ring system and can be amenable to scale-up with careful optimization.

II. Troubleshooting Guide for Scale-up Synthesis

Transitioning a synthetic route from the bench to a larger scale often presents unforeseen challenges. This section addresses common issues encountered during the scale-up of furo[2,3-c]pyridine synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Purity at Larger Scale

  • Question: We successfully synthesized our target furo[2,3-c]pyridine derivative on a gram scale with high yield and purity. However, upon scaling up to a multi-kilogram batch, the yield dropped significantly, and we observed the formation of new impurities. What could be the cause, and how can we troubleshoot this?

  • Answer: This is a common challenge in process chemistry, and several factors could be at play. Let's break down the potential causes and solutions:

    • Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a round-bottom flask can become difficult to control in a large reactor. Poor heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of starting materials or products.

      • Solution:

        • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of your reaction. This will help in designing an appropriate cooling strategy.

        • Controlled Addition: Add reagents that initiate a highly exothermic step slowly and at a controlled temperature.

        • Solvent Selection: Choose a solvent with a higher boiling point to allow for a wider operating temperature range.

    • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, which can favor the formation of byproducts.

      • Solution:

        • Reactor Design: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and speed) for the viscosity of your reaction mixture.

        • Stirring Rate: Optimize the stirring rate to ensure homogeneity without causing excessive shear that might degrade sensitive molecules.

    • Purity of Starting Materials: The quality of starting materials can have a more pronounced effect on the outcome of a reaction at a larger scale. Impurities that were negligible at a small scale can now act as catalysts for side reactions or inhibitors.

      • Solution:

        • Stringent Quality Control: Implement rigorous analytical testing of all starting materials and reagents before use in a large-scale batch.

Issue 2: Challenges with Product Isolation and Purification

  • Question: We are struggling with the purification of our furo[2,3-c]pyridine product at a large scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now producing. What are some scalable purification strategies?

  • Answer: Large-scale purification requires a shift from chromatographic methods to more industrially viable techniques. Here are some options to consider:

    • Crystallization: This is often the most cost-effective and scalable method for purifying solid products.

      • Troubleshooting Poor Crystallization:

        • Solvent Screening: Experiment with a variety of single and mixed solvent systems to find conditions that provide good recovery and high purity.

        • Seeding: Use a small amount of pure product to induce crystallization.

        • Cooling Profile: Control the cooling rate to influence crystal size and purity. A slower cooling rate generally leads to larger, purer crystals.

    • Distillation: If your furo[2,3-c]pyridine derivative is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.[6]

    • Extraction: A well-designed liquid-liquid extraction sequence can be highly effective for removing impurities with different solubility profiles.

    • Ion-Exchange Chromatography: For certain pyridine derivatives, cation-exchange chromatography can be a viable large-scale purification technique.[7]

Issue 3: Safety Concerns with Hazardous Reagents at Scale

  • Question: Our synthesis involves the use of pyridine, which is flammable and toxic. What are the key safety considerations when handling large quantities of this reagent?

  • Answer: Safety is paramount during scale-up. Pyridine is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]

    • Engineering Controls:

      • Ventilation: All operations should be conducted in a well-ventilated area, preferably in a fume hood or a dedicated, enclosed system.

      • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all equipment is properly grounded and bonded.[10]

    • Personal Protective Equipment (PPE):

      • Gloves, Lab Coat, and Eye Protection: Always wear appropriate chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles.

      • Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge.[11]

    • Emergency Preparedness:

      • Spill Kits: Have spill kits readily available that are suitable for flammable liquids.

      • Fire Extinguishers: Ensure that appropriate fire extinguishers (e.g., dry chemical, carbon dioxide) are accessible.

      • Safety Showers and Eyewash Stations: These should be located in close proximity to where the chemical is being handled.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of a palladium-catalyzed cross-coupling reaction for furo[2,3-c]pyridine synthesis?

A1: For palladium-catalyzed reactions, several parameters are crucial for a successful scale-up:

  • Catalyst Loading: While higher catalyst loadings may be acceptable in the lab, for cost-effectiveness and to minimize residual palladium in the final product, it is essential to optimize for the lowest possible catalyst loading that maintains a good reaction rate and yield.

  • Ligand Selection: The choice of ligand can significantly impact the catalyst's activity, stability, and selectivity. A robust ligand that is resistant to degradation under the reaction conditions is crucial for scale-up.

  • Reaction Kinetics: Understanding the reaction kinetics will help in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.

  • Palladium Residue Removal: The final active pharmaceutical ingredient (API) must meet strict regulatory limits for residual palladium. Develop a robust method for palladium removal, such as treatment with activated carbon, silica-based scavengers, or crystallization.

Q2: How can we minimize the environmental impact of our furo[2,3-c]pyridine synthesis during scale-up?

A2: Implementing green chemistry principles is essential for sustainable large-scale synthesis.

  • Solvent Selection: Whenever possible, replace hazardous solvents with greener alternatives. Consider the entire lifecycle of the solvent, including its production, toxicity, and disposal.

  • Atom Economy: Choose synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing waste. Multi-component reactions are often advantageous in this regard.[12]

  • Catalysis: Utilize catalytic reagents over stoichiometric ones to reduce waste.

  • Energy Efficiency: Design processes that can be run at ambient temperature and pressure to reduce energy consumption.

Q3: What analytical techniques are essential for in-process control during the scale-up of furo[2,3-c]pyridine synthesis?

A3: Robust in-process controls (IPCs) are critical for ensuring the consistency and quality of your large-scale synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring reaction progress, identifying the formation of impurities, and determining the purity of the product.

  • Gas Chromatography (GC): GC is useful for monitoring the consumption of volatile starting materials and the presence of residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is valuable for identifying unknown impurities.

  • Mass Spectrometry (MS): MS is a sensitive technique for detecting low-level impurities and confirming the mass of the desired product.

IV. Visualizations and Protocols

Synthetic Workflow and Troubleshooting Decision Tree

cluster_workflow General Synthetic Workflow cluster_troubleshooting Troubleshooting Low Yield at Scale A Lab-Scale Synthesis (grams) B Process Hazard Analysis A->B C Pilot-Scale Batch (kilograms) B->C D Full-Scale Production C->D T1 Low Yield Observed T2 Check Temperature Profile T1->T2 T3 Check Mixing Efficiency T1->T3 T4 Analyze Starting Material Purity T1->T4 T5 Optimize Reaction Conditions T2->T5 T3->T5 T4->T5

Caption: A simplified workflow for scaling up furo[2,3-c]pyridine synthesis and a decision tree for troubleshooting low yields.

Key Reaction Parameters for Scale-up
ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Key Considerations for Scale-up
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility, heat transfer, and cleanability are critical.
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidPrecise temperature control is essential to prevent side reactions.
Agitation Magnetic stir barMechanical agitator (impeller)Ensure homogeneity and efficient mass transfer.
Reagent Addition Syringe, dropping funnelMetering pumpsControlled addition rates are crucial for safety and selectivity.
Work-up Separatory funnel, filtrationCentrifuge, filter pressScalable equipment is required for efficient product isolation.

V. References

  • Journal of Chemical Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • Carl ROTH. Safety Data Sheet: Pyridine. [https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTE0ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE5LzkwNzQyMTQyMDIyMDYucGRmfDk3ZGY4ZmMxYjM3YjQwZWY2ZWMzYjIwYjI3MjU5MjU5ZTI1YjI4YjU3YjU3YjYyYjU3YjYyYjU3YjYy)

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]

  • NIH. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Sci-Hub. Furopyridines. I. Synthesis of furo[2,3‐c]pyridine. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • ACS Publications. Synthesis of Tricyclic Nitrogen Heterocycles by a Sequence of Palladium-Catalyzed N–H and C(sp3)–H Arylations. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • PMC - NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • Semantic Scholar. Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones. [Link]356f)

Sources

Troubleshooting

Technical Support Center: Stabilizing Furopyridine Intermediates in Research and Development

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furopyridine intermediates. This guide provides in-depth technical assistance to anticipate and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furopyridine intermediates. This guide provides in-depth technical assistance to anticipate and troubleshoot the decomposition of these valuable synthetic building blocks. By understanding the inherent reactivity of the furopyridine scaffold, you can implement strategies to ensure the integrity of your intermediates and the success of your synthetic campaigns.

Introduction to the Instability of Furopyridine Systems

Furopyridines, which feature a fused furan and pyridine ring, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. However, the fusion of an electron-rich furan ring with an electron-deficient pyridine ring gives rise to a unique electronic landscape that can lead to inherent instability in certain intermediates.[1] The furan moiety is susceptible to acidic conditions and oxidation, while the pyridine ring, particularly when activated as a pyridinium salt or N-oxide, can be prone to nucleophilic attack and ring-opening.[1][2] Understanding these potential degradation pathways is paramount for successful synthesis and purification.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and storage of furopyridine intermediates.

FAQ 1: My reaction mixture is turning dark, and I'm observing a significant loss of my furopyridine intermediate. What is happening?

Answer: Darkening of the reaction mixture and loss of the desired product are often indicative of decomposition. The specific pathway depends on your reaction conditions.

  • Acid-Catalyzed Decomposition: The furan ring is notoriously unstable in strongly acidic conditions, which can lead to hydrolysis and ring-opening.[1] This is a common issue in reactions employing strong Brønsted or Lewis acids.

    • Troubleshooting:

      • pH Control: If possible, buffer your reaction mixture to maintain a mildly acidic to neutral pH.

      • Milder Catalysts: Explore the use of milder acid catalysts. For example, if a strong Lewis acid is causing decomposition, consider a weaker one or heterogeneous acid catalysts that can be easily filtered off.

      • Protecting Groups: If the synthesis allows, consider protecting acid-sensitive functional groups to avoid the need for harsh acidic conditions during subsequent steps.

  • Oxidative Degradation: Furopyridines, particularly those with electron-donating substituents on the furan ring, can be susceptible to oxidation, leading to complex polymeric materials.[3] This can be exacerbated by exposure to air, especially at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can mitigate oxidative decomposition.

  • Thermal Decomposition: At elevated temperatures, both the furan and pyridine rings can undergo thermal degradation. For furan derivatives, this can involve ring-opening isomerization or radical-mediated pathways.[4] Pyridine rings can also undergo radical-initiated decomposition.[5]

    • Troubleshooting:

      • Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature, even if it requires a longer reaction time.

      • Catalyst Optimization: A more efficient catalyst might allow for lower reaction temperatures.

Diagram: Common Decomposition Pathways of Furopyridine Intermediates

cluster_main Furopyridine Intermediate cluster_acid Acid-Catalyzed cluster_oxidation Oxidative cluster_thermal Thermal Furopyridine Furopyridine Intermediate Acid_Product Ring-Opened Products (e.g., dicarbonyls) Furopyridine->Acid_Product H+ Oxidation_Product Polymeric Byproducts Furopyridine->Oxidation_Product [O] Thermal_Product Ring Cleavage & Rearrangement Products Furopyridine->Thermal_Product Δ

Caption: Major decomposition routes for furopyridine intermediates.

FAQ 2: I am struggling to purify my furopyridine intermediate by column chromatography. The compound seems to decompose on the silica gel.

Answer: Decomposition on silica gel is a common problem for acid-sensitive compounds, as standard silica gel is slightly acidic.

  • Troubleshooting:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or florisil.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, but be mindful of sacrificing resolution.

    • Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques such as recrystallization, distillation (for volatile compounds), or preparative thin-layer chromatography (TLC) on a neutralized stationary phase.

FAQ 3: My furopyridine N-oxide intermediate is unstable and difficult to handle. How can I improve its stability?

Answer: Pyridine N-oxides can be susceptible to deoxygenation and other side reactions, particularly in the presence of reducing agents or at elevated temperatures.[6]

  • Troubleshooting:

    • Temperature Control: Handle and store furopyridine N-oxide intermediates at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition.

    • Inert Atmosphere: Store the compound under an inert atmosphere to prevent oxidative degradation.

    • In Situ Generation: If the N-oxide is particularly unstable, consider a synthetic strategy where it is generated and used in situ without isolation.

Diagram: Stabilization Strategies for Furopyridine Intermediates

cluster_problem Unstable Furopyridine Intermediate cluster_solutions Stabilization Strategies Unstable_Intermediate Unstable Furopyridine Intermediate pH_Control pH Control (Buffering) Unstable_Intermediate->pH_Control Inert_Atmosphere Inert Atmosphere (N2 or Ar) Unstable_Intermediate->Inert_Atmosphere Low_Temperature Low Temperature (Storage & Reaction) Unstable_Intermediate->Low_Temperature Protecting_Groups Protecting Groups Unstable_Intermediate->Protecting_Groups

Caption: Key strategies to enhance the stability of furopyridine intermediates.

Experimental Protocols

Protocol 1: General Procedure for Reaction under Inert Atmosphere

This protocol provides a standard method for setting up a reaction under an inert atmosphere to prevent oxidative degradation of sensitive furopyridine intermediates.

Materials:

  • Round-bottom flask with a sidearm or a three-neck flask

  • Septa

  • Nitrogen or argon gas source with a regulator

  • Needles and tubing

  • Degassed solvents

  • Reactants and reagents

Procedure:

  • Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assembling the Apparatus: Assemble the reaction flask with a condenser (if necessary) and seal all openings with septa.

  • Purging with Inert Gas: Insert a needle connected to the inert gas source through a septum and another needle as an outlet. Gently purge the flask with inert gas for 5-10 minutes.

  • Adding Reagents: Add solid reagents to the flask under a positive pressure of inert gas. Dissolve them in degassed solvent, which should be added via a cannula or a syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction by connecting the gas inlet to a bubbler or a balloon filled with the inert gas.

  • Work-up: After the reaction is complete, quench the reaction (if necessary) and perform the work-up. If the product is air-sensitive, maintain an inert atmosphere during extraction and solvent removal.

Protocol 2: Neutralization of Silica Gel for Column Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the decomposition of acid-sensitive furopyridine intermediates during purification.

Materials:

  • Silica gel (standard grade)

  • Triethylamine

  • Hexanes (or another non-polar solvent)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexanes.

  • Addition of Base: Add triethylamine to the slurry to a final concentration of 1% (v/v) of the total solvent volume.

  • Solvent Removal: Thoroughly mix the slurry and then remove the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the neutralized silica gel under high vacuum for several hours to remove any residual solvent and triethylamine.

  • Column Packing: Pack the column using the neutralized silica gel as you would with standard silica gel. It is also recommended to add 0.1-1% triethylamine to the eluent to maintain the neutrality of the column.

Quantitative Data Summary

ParameterConditionEffect on Furopyridine StabilityReference
pH Strongly acidic (pH < 4)High risk of furan ring opening and decomposition.[1]
Neutral to mildly basicGenerally stable, but pyridine ring can be activated towards nucleophilic attack at higher pH.
Temperature Elevated temperatures (>100 °C)Increased rate of thermal decomposition, including ring-opening and radical pathways.[4][5]
Low temperatures (0 to -78 °C)Significantly enhances stability, especially for reactive intermediates.
Atmosphere Air (Oxygen)Risk of oxidative degradation, leading to coloration and polymerization.
Inert (Nitrogen, Argon)Minimizes oxidative decomposition pathways.
Substituents Electron-donating groups on furan ringCan increase susceptibility to oxidation.
Electron-withdrawing groups on pyridine ringCan increase susceptibility to nucleophilic attack.

References

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  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 25, 2026, from [Link]

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  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Additives & Contaminants: Part A, 37(1), 38-48.
  • ResearchGate. (n.d.). Oxidative cleavage of furan derivatives. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4165-4174.
  • ProQuest. (n.d.). BASE-CATALYZED HYDROLYSIS OF PYRIDINIUM SALTS. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters, 23(16), 6351-6355.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1485-1489.
  • Royal Society of Chemistry. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews.
  • ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones.
  • Organic Reactions. (2015). Oxidative Cleavage of Furans. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4165-4174.
  • ResearchGate. (n.d.). Structures of furopyridines derivatives with important biological activities and photophysical properties. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A, 122(25), 5585-5595.
  • National Center for Biotechnology Information. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Journal of Agricultural and Food Chemistry, 68(4), 1146-1153.
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Sources

Optimization

Technical Support Center: Catalyst Deactivation in Furo[2,3-c]pyridine Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving the furo[2,3-c]pyridine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving the furo[2,3-c]pyridine scaffold. This guide is designed to function as a direct line to a Senior Application Scientist, providing not just procedural steps but the underlying mechanistic rationale to empower your experimental design and overcome common hurdles related to catalyst deactivation.

Furo[2,3-c]pyridines are privileged scaffolds in medicinal chemistry, yet their synthesis via cross-coupling can be challenging. The inherent electronic properties of the fused heterocyclic system, particularly the pyridine nitrogen, can lead to catalyst inhibition and deactivation, resulting in stalled reactions, low yields, and reproducibility issues. This document provides a structured approach to diagnosing and solving these problems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental challenges associated with furo[2,3-c]pyridine cross-coupling reactions.

Q1: My cross-coupling reaction with a furo[2,3-c]pyridine substrate is sluggish or has stalled completely. How do I know if catalyst deactivation is the culprit?

A: Catalyst deactivation is a primary suspect if you observe the following:

  • Color Change: A hallmark of deactivation is the formation of a fine black precipitate, colloquially known as "palladium black".[1] This indicates that the soluble, active Pd(0) catalyst has aggregated into an insoluble, inactive elemental form. The solution may change from a light yellow or orange (typical of active Pd-phosphine complexes) to a dark brown or black.

  • Stalled Conversion: The reaction proceeds initially but plateaus at low-to-moderate conversion, even with extended reaction times or gentle heating. This suggests the catalyst was active but lost its efficacy over time.

  • Inconsistent Results: High sensitivity to minor variations in reagent quality, solvent degassing, or atmospheric integrity often points to a fragile catalytic system prone to deactivation.

Q2: What makes the furo[2,3-c]pyridine scaffold particularly challenging for palladium catalysts?

A: The primary challenge arises from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can act as an inhibitory ligand, coordinating to the palladium center.[2] This coordination can:

  • Inhibit Oxidative Addition: By occupying a coordination site on the palladium, the pyridine nitrogen can hinder the initial, crucial oxidative addition step with the aryl halide.[3]

  • Promote Catalyst Aggregation: In some cases, strong coordination by a substrate or product can displace the stabilizing phosphine ligands, leaving the palladium center vulnerable to aggregation into palladium black.[4]

  • Alter Catalyst Electronics: The electronic properties of the pyridine can influence the electron density at the palladium center, potentially slowing down key steps in the catalytic cycle.[5]

Q3: What are the most common chemical pathways for catalyst deactivation in these systems?

A: Beyond the substrate-specific inhibition mentioned above, several general deactivation pathways are common in palladium catalysis:

  • Pd(0) Aggregation: This is the formation of palladium black. It occurs when the concentration of the monoligated, 12-electron L1Pd(0) species is too high or when the ligands (L) are not sterically bulky enough to prevent the metal centers from clustering.[6]

  • Ligand Oxidation: Phosphine ligands, which are critical for stabilizing the catalyst, are susceptible to oxidation, especially if the reaction is not rigorously maintained under an inert atmosphere.[7][8] Basic phosphines are particularly prone to rapid oxidation.[7] The resulting phosphine oxides have poor coordinating ability and cannot effectively stabilize the Pd(0) intermediate, leading to catalyst decomposition.[8]

  • Reductive Elimination of Ligands: In some cases, side reactions can lead to the degradation or undesired reductive elimination of the supporting ligands themselves, destroying the active catalyst.

Part 2: In-Depth Troubleshooting Guide: From Symptom to Solution

This section provides a systematic workflow for diagnosing and resolving specific experimental failures.

Symptom 1: Reaction Stalls & Forms a Black Precipitate

This is the most unambiguous sign of catalyst deactivation via Pd(0) aggregation.

Underlying Cause: The phosphine ligands are failing to stabilize the Pd(0) species generated in the catalytic cycle. This leads to the irreversible formation of bulk palladium metal, which is catalytically inactive.

Troubleshooting Workflow:

G start Symptom: Reaction Stalls, Black Precipitate (Pd Black) q1 Is the Ligand:Pd ratio optimal? start->q1 a1 Increase Ligand:Pd ratio (e.g., from 1.5:1 to 4:1). Rationale: Shifts equilibrium to favor L2Pd(0) complex, preventing aggregation. q1->a1 No q2 Is the ligand robust enough? q1->q2 Yes a1->q2 a2 Switch to a bulkier, more electron-rich ligand. Rationale: Provides superior steric shielding and stronger Pd-P bond. q2->a2 No q3 Is the temperature too high? q2->q3 Yes a2->q3 a3 Decrease reaction temperature. Rationale: Slows the rate of aggregation relative to the catalytic turnover. q3->a3 Yes end Resolution: Homogeneous solution, reaction proceeds to completion. q3->end No a3->end

Caption: Troubleshooting workflow for formation of Palladium Black.

Detailed Actions:

  • Increase Ligand-to-Palladium Ratio: The equilibrium between the active monoligated species (L1Pd) and the stable bisligated species (L2Pd) is critical. Increasing the concentration of free ligand pushes the equilibrium towards the more stable L2Pd form, reducing the concentration of the aggregation-prone L1Pd.

    • Protocol: Set up parallel reactions with Ligand:Pd ratios of 2:1, 3:1, and 4:1 to identify the optimal stoichiometry. Monitor by TLC or LC-MS for conversion.

  • Select a More Appropriate Ligand: For challenging heterocyclic substrates, standard ligands like PPh3 are often insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are superior.[9][10] They provide a combination of steric bulk to prevent metal clustering and strong electron donation to stabilize the Pd(0) center.[11]

    Ligand TypeKey FeatureRationale for Furo[2,3-c]pyridinesExample
    Triphenylphosphine Standard, cheapOften insufficient steric bulk and electron donation. Prone to oxidation.PPh3
    Buchwald Ligands Very bulky, electron-richExcellent steric shielding prevents both aggregation and inhibitory coordination by the pyridine nitrogen.SPhos, XPhos, RuPhos[7]
    N-Heterocyclic Carbenes Strong σ-donorsForm very stable Pd-NHC bonds, highly resistant to dissociation and subsequent aggregation.IPr, SIMes
  • Lower the Reaction Temperature: Catalyst aggregation is a kinetic process with its own activation energy. Often, lowering the temperature by 10-20 °C can dramatically slow the rate of deactivation while only moderately affecting the rate of the desired catalytic cycle, leading to a higher overall yield.

Symptom 2: Low or No Conversion, but the Solution Remains Homogeneous

This indicates the catalyst is still in solution but is catalytically inactive or inhibited.

Underlying Causes:

  • Ligand Oxidation/Degradation: Trace oxygen in the reaction vessel can oxidize the phosphine ligand to its corresponding phosphine oxide, which is a poor ligand for Pd(0).[8]

  • Inhibitory Coordination: The furo[2,3-c]pyridine starting material or product is binding too tightly to the palladium center, preventing catalytic turnover.[2]

  • Failed Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) state.[7][12] If this reduction is inefficient, the catalytic cycle cannot begin.

Troubleshooting Workflow:

G start Symptom: Low Conversion, Homogeneous Solution q1 Was the reaction rigorously degassed? start->q1 a1 Improve inert atmosphere technique. Use freeze-pump-thaw cycles on the solvent and thoroughly purge the reaction vessel with Argon/N2. q1->a1 No q2 Is the catalyst system active enough? q1->q2 Yes a1->q2 a2 Switch to a more active catalyst system (e.g., a more electron-rich ligand). Rationale: A more reactive catalyst can overcome product inhibition. q2->a2 No q3 Is the Pd(II) pre-catalyst being reduced? q2->q3 Yes a2->q3 a3 Add a reducing agent or use a Pd(0) source directly (e.g., Pd2(dba)3). Rationale: Ensures the active Pd(0) species is formed efficiently. q3->a3 No end Resolution: Reaction proceeds to completion. q3->end Yes a3->end

Caption: Troubleshooting workflow for low conversion with a homogeneous solution.

Detailed Actions:

  • Ensure Rigorous Inert Conditions: Oxygen is a critical enemy of many catalytic cycles.

    • Protocol: Degas your solvent for at least 30 minutes by sparging with argon or nitrogen. Alternatively, for more sensitive reactions, use 3-4 freeze-pump-thaw cycles. Ensure all reagents are dried and the reaction vessel is flushed thoroughly with an inert gas before adding the catalyst.

  • Use a More Active Catalyst System: To overcome product inhibition, a more reactive catalyst is needed. This is typically achieved by using more strongly electron-donating ligands.[9] The increased electron density on the palladium center facilitates a faster rate of oxidative addition, helping it outcompete the inhibitory coordination. Refer to the ligand table in the previous section.

  • Ensure Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)2 or PdCl2(PPh3)2, its reduction to Pd(0) is a critical, and sometimes inefficient, step.[7]

    • Solution A: Switch to a direct Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3. This removes the reduction step as a variable.

    • Solution B: Add a sacrificial reducing agent. Some bases or additives can facilitate this reduction. Alternatively, a small amount of a reducing agent like hydrazine can sometimes be used, though this requires careful optimization.

Part 3: Key Experimental Protocols

Protocol 1: A Robust Suzuki-Miyaura Coupling of a Halogenated Furo[2,3-c]pyridine

This protocol is designed for robustness against catalyst deactivation.

  • Reagent Preparation:

    • Dry the solvent (e.g., 1,4-dioxane or toluene) over molecular sieves or via a solvent purification system.

    • Finely grind the base (e.g., K3PO4 or Cs2CO3) and dry it in a vacuum oven overnight.

    • Ensure the boronic acid/ester is of high purity and stored under inert gas if sensitive.

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried Schlenk flask, add the furo[2,3-c]pyridine halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). The Ligand:Pd ratio should be ~2.2:1.

    • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

    • Add the degassed solvent via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a second addition of catalyst and ligand.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and any precipitated palladium.

    • Wash the organic layer with water and brine, dry over Na2SO4, concentrate, and purify by column chromatography.

Protocol 2: Analytical Test for Catalyst Health (³¹P NMR Monitoring)

For a deeper diagnosis, ³¹P NMR spectroscopy can be used to monitor the state of the phosphine ligand.[7]

  • Sample Preparation: Under rigorously inert conditions, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Analysis: Dilute the aliquot with a deuterated solvent (e.g., C6D6 or THF-d8) in an NMR tube and acquire a ³¹P NMR spectrum.

  • Interpretation:

    • The active palladium-phosphine complex will have a characteristic chemical shift (e.g., ~30 ppm for Pd(0)-SPhos complexes).

    • The presence of a sharp peak around +30 to +40 ppm (relative to H3PO4) often indicates the formation of the corresponding phosphine oxide, confirming ligand oxidation.

    • A signal for free, uncoordinated phosphine ligand will also be visible. A rapid decrease in the signal for the Pd-ligand complex and a concurrent increase in the phosphine oxide signal is a definitive sign of deactivation via ligand oxidation.

References

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  • ChemOrgChem. (2024, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024, October 10). Suzuki Coupling. Chemistry LibreTexts. [Link]

  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2336-2342. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Efficacy of Furo[2,3-c]pyridine Derivatives

The landscape of oncology drug discovery is continually evolving, with a persistent search for novel molecular scaffolds that can yield potent and selective therapeutic agents. Among these, the furo[2,3-c]pyridine core,...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a persistent search for novel molecular scaffolds that can yield potent and selective therapeutic agents. Among these, the furo[2,3-c]pyridine core, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities. This guide provides a comparative analysis of the anticancer efficacy of various furo[2,3-c]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

The Furo[2,3-c]pyridine Scaffold: A Foundation for Potent Anticancer Agents

The furo[2,3-c]pyridine scaffold is an isomeric variation of purine, the core of the nucleobase adenine, a fundamental component of ATP. This structural similarity allows derivatives to act as competitive inhibitors for a multitude of ATP-dependent enzymes, particularly kinases, which are often dysregulated in cancer.[1] The fused furan and pyridine rings create a rigid, planar structure that can be strategically functionalized to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.[2] This inherent versatility has made it a focal point in the development of targeted cancer therapies.

Comparative Efficacy: A Look at the Data

The true measure of a scaffold's potential lies in the empirical data derived from its derivatives. The following table summarizes the in vitro cytotoxic activity of several key furo[2,3-c]pyridine and related furopyrimidine analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values are presented to facilitate a direct comparison of their potency.

Compound IDDerivative ClassTarget Cell Line(s)Activity (µM)Reference
Compound 17d Furo[2,3-b]pyridineMDA-MB-435 (Melanoma)GI50: 0.023[2][3]
MDA-MB-468 (Breast)GI50: 0.046[2][3]
Chalcone 5e Furo[2,3-d]pyrimidineNCI 59-cell line panelGI50 (mean): 1.23[4][5]
MCF-7 (Breast, resistant)IC50: 1.90[5][6]
Chalcone 5d Furo[2,3-d]pyrimidineNCI 59-cell line panelGI50 (mean): 2.41[4][5]
MCF-7 (Breast, resistant)IC50: 1.20[5][6]
Furopyridine 7 FuropyridineHepG2 (Liver)IC50: 22.7[2]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of a drug that causes 50% reduction in the net cell growth.

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that subtle structural modifications can lead to dramatic shifts in anticancer potency.

  • Impact of Halogenation: The comparison between the furo[2,3-d]pyrimidine chalcones 5d and 5e is particularly insightful. Both compounds, bearing halogen substituents, demonstrate potent anti-proliferative activity.[5] This suggests that the electron-withdrawing nature and steric properties of halogens at specific positions can significantly enhance target engagement. Notably, these derivatives showed pronounced cytotoxicity against the doxorubicin-resistant MCF-7 breast cancer cell line, highlighting their potential to overcome certain drug resistance mechanisms.[5][6]

  • Influence of the Core Isomer: The furo[2,3-b]pyridine derivative 17d exhibits exceptional potency, with GI50 values in the low nanomolar range against melanoma and breast cancer cell lines.[3] This underscores the importance of the specific arrangement of the furan and pyridine rings in dictating biological activity.

  • Role of Substituents: A broader analysis of pyridine derivatives reveals that the presence and positioning of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or certain halogen atoms may decrease it.[7] This highlights the necessity of a nuanced approach to molecular design, balancing factors like electronic effects, steric hindrance, and hydrogen bonding capabilities.[8]

Unraveling the Mechanism of Action: Kinase Inhibition

A primary mechanism through which furo[2,3-c]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[2]

The PI3K/Akt/mTOR Pathway:

This pathway is one of the most frequently dysregulated signaling cascades in human cancers.[2] Furo[2,3-c]pyridine and its analogues have been shown to inhibit key kinases within this pathway, such as PI3K and Akt.[2] By blocking these kinases, the compounds disrupt the downstream signaling that promotes cell growth and survival, ultimately leading to apoptosis (programmed cell death).[6] Molecular docking studies have further revealed that these compounds can establish favorable binding interactions with key amino acid residues in the ATP-binding sites of PI3K and Akt.[6]

PI3K_Pathway cluster_0 Furo[2,3-c]pyridine Derivative cluster_1 Signaling Cascade Compound Derivative PI3K PI3K Compound->PI3K Inhibits Akt Akt Compound->Akt Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by furo[2,3-c]pyridine derivatives.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of novel compounds is predicated on standardized and reproducible experimental methodologies. The MTT assay is a cornerstone technique for assessing the in vitro cytotoxicity of potential anticancer agents.

Protocol: MTT Assay for Cell Viability

This protocol provides a quantitative measure of cell viability by assessing the metabolic activity of cultured cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furo[2,3-c]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).[4] The rationale for this step is to ensure the cells are in a logarithmic growth phase and form a consistent monolayer before treatment.

  • Compound Treatment: Prepare serial dilutions of the furo[2,3-c]pyridine compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for a specified duration (e.g., 48 or 72 hours).[4] This exposure period is critical for observing the compound's effect on cell proliferation.

  • MTT Incubation: After the treatment period, add 20 µL of the MTT solution to each well and incubate for 2-4 hours.[4] This allows sufficient time for the mitochondrial dehydrogenases in viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Agitate the plate gently for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Adhesion) Seed->Incubate1 Treat 3. Treat with Compound Dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add DMSO to Dissolve Crystals Incubate3->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The furo[2,3-c]pyridine scaffold and its related isomers represent a highly promising platform for the development of novel anticancer therapeutics. The comparative data demonstrates that specific derivatives can achieve potent, low-micromolar to nanomolar efficacy against various cancer cell lines, including those with acquired drug resistance. Their primary mechanism of action through the inhibition of critical kinase signaling pathways, such as PI3K/Akt, provides a strong rationale for their continued investigation.

Future research should focus on synthesizing a broader diversity of derivatives to further refine structure-activity relationships. The exploration of different isomeric cores and the strategic placement of various functional groups will be crucial in optimizing both potency and selectivity, ultimately aiming to identify lead candidates with superior therapeutic indices for in vivo evaluation and clinical development.

References

  • El-Gamal, M. I., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(7), 865-889. [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8685-8697. [Link]

  • Davari, M., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5716-5724. [Link]

  • Gamage, S. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 725-736. [Link]

  • MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Romagnoli, R., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5836-5843. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2149-2173. [Link]

  • Universidad de Sonora. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora Research Portal. [Link]

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Comparative

Furo[2,3-c]pyridine Structure-Activity Relationship (SAR) Studies: A Comparative Guide for Drug Discovery Professionals

The Furo[2,3-c]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

The Furo[2,3-c]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of furo[2,3-c]pyridine derivatives, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the rationale behind structural modifications and present supporting experimental data to empower researchers in the design of novel and potent therapeutic agents.

The Furo[2,3-c]pyridine Core: A Scaffold of Therapeutic Promise

The fusion of a furan ring to a pyridine core creates the furo[2,3-c]pyridine bicyclic system. This unique arrangement imparts a rigid, planar structure that can effectively interact with biological targets. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring provide opportunities for hydrogen bonding and other key interactions within enzyme active sites, making this scaffold an attractive starting point for the development of a wide array of therapeutic agents.[1] The exploration of SAR in this class of compounds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis of Furo[2,3-c]pyridine Derivatives

Kinase Inhibition: Targeting Key Regulators of Cellular Signaling

Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Furo[2,3-c]pyridine derivatives have emerged as potent inhibitors of several kinases.

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of inflammatory and cancer signaling pathways.[2] A series of 7-aminofuro[2,3-c]pyridine derivatives have been identified as potent TAK1 inhibitors.[3] The optimization of these compounds provides a clear illustration of SAR principles.

Initial high-throughput screening identified micromolar hits that were subsequently optimized to achieve nanomolar potency.[3] Structure-based drug design, aided by co-crystal structures of TAK1 with inhibitors, played a pivotal role in this optimization process.[3]

A significant challenge in the development of these inhibitors was achieving selectivity over other kinases and improving pharmacokinetic properties. Molecular modeling and metabolic site prediction led to the discovery that strategic modifications could address both issues simultaneously. This effort culminated in the identification of a potent and relatively selective TAK1 inhibitor with good in vivo efficacy in an ovarian cancer model.[4]

Table 1: SAR of 7-Aminofuro[2,3-c]pyridine Derivatives as TAK1 Inhibitors

Compound IDR1 SubstitutionR2 SubstitutionTAK1 IC50 (nM)Key SAR Insights
Hit Compound HPhenyl>1000Initial hit from screening.
12az MethylSubstituted Phenyl~10Optimization of the R2 phenyl group with various substituents led to a significant increase in potency.[3]
13a CyclopropylModified PhenylPotent & SelectiveFurther modification at R1 and R2 improved selectivity and pharmacokinetic profile.[4]

Experimental Protocol: In Vitro TAK1 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against TAK1 kinase.

  • Reagent Preparation : Prepare solutions of TAK1-TAB1 enzyme, substrate (e.g., a peptide substrate), ATP, and the test compound in a suitable kinase buffer.

  • Compound Incubation : In a 384-well plate, add 1 µL of the test compound (or DMSO as a control) to each well.

  • Enzyme Addition : Add 2 µL of the TAK1-TAB1 enzyme solution to each well.

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[5]

Logical Workflow for TAK1 Inhibitor Screening

TAK1_Inhibitor_Screening cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_pk Pharmacokinetic & Selectivity Profiling cluster_invivo In Vivo Efficacy HTS HTS of Compound Library Hit_ID Identification of Micromolar Hits HTS->Hit_ID SBDD Structure-Based Drug Design (Co-crystal Structures) Hit_ID->SBDD SAR_Analysis SAR-Guided Synthesis of Analogs SBDD->SAR_Analysis Biochem_Assay Biochemical Potency Assay (TAK1 IC50) SAR_Analysis->Biochem_Assay Biochem_Assay->SAR_Analysis Iterative Optimization Cell_Assay Cellular Mechanistic Assay Biochem_Assay->Cell_Assay Metabolite_ID Metabolite Identification Cell_Assay->Metabolite_ID Kinase_Profiling Kinase Selectivity Panel Cell_Assay->Kinase_Profiling Metabolite_ID->SAR_Analysis Kinase_Profiling->SAR_Analysis PK_Studies In Vivo PK Studies (Mouse Model) Xenograft_Model Ovarian Cancer Xenograft Model PK_Studies->Xenograft_Model Efficacy_Testing Evaluation of Antitumor Activity Xenograft_Model->Efficacy_Testing

Caption: Workflow for the discovery and optimization of Furo[2,3-c]pyridine-based TAK1 inhibitors.

Anticancer Activity: A Scaffold for Proliferation Inhibition

The furo[2,3-c]pyridine core and its isomers are prevalent in compounds exhibiting significant anticancer properties. Their mechanism of action often involves the inhibition of kinases crucial for cancer cell survival and proliferation.

A series of novel furo[2,3-d]pyrimidine-based chalcones have been synthesized and evaluated as potential anti-breast cancer agents.[6] The study revealed that the substitution pattern on the chalcone moiety plays a critical role in their antiproliferative activity.

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Chalcones against NCI 59 Cell Line

Compound IDSubstitution on Phenyl RingMean GI50 (µM)Key SAR Insights
5d 4-Chloro2.41Halogen substitution at the para position of the phenyl ring enhances activity.[6]
5e 4-Bromo1.23The bromo-substituted derivative showed the highest potency in this series.[6]
Unsubstituted H>10The absence of a substituent on the phenyl ring resulted in significantly lower activity.

These halogen-bearing chalcones also demonstrated pronounced cytotoxic activity against the resistant MCF-7 cell line.[6]

The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers. Furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT.[7][8] One study reported a series of compounds where the fusion of a 1,3,4-thiadiazole pharmacophore to the furopyrimidine scaffold led to potent anticancer activity.[8]

Table 3: PI3K/AKT Inhibitory Activity and Anticancer Potency of a Lead Furo[2,3-d]pyrimidine Derivative

Compound IDPI3Kα IC50 (µM)AKT IC50 (µM)Breast Cancer (HS 578T) GI50 (µM)
10b 0.1750.4111.51

Compound 10b exhibited potent and selective antiproliferative activity against a breast cancer cell line and induced cell cycle arrest at the G0-G1 phase.[8]

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 value.

Antimicrobial Activity: A Less Explored but Promising Avenue

While the primary focus of furo[2,3-c]pyridine research has been on anticancer and kinase inhibition, the broader pyridine class of compounds is well-known for its antimicrobial properties.[1] The exploration of furo[2,3-c]pyridine derivatives as antimicrobial agents is an emerging area with significant potential.

Studies on various pyridine derivatives have demonstrated that structural modifications can significantly impact their antibacterial and antifungal efficacy. For instance, the introduction of specific side chains and heterocyclic rings to the pyridine core has been shown to modulate antimicrobial activity.[9][10]

Table 4: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassTarget OrganismsActivity Range (MIC)Key SAR Observations
Dodecanoic acid derivatives of aminopyridine B. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activityThe lipophilic dodecanoic acid chain is crucial for activity.[1]
Thienopyridine derivatives E. coli, B. mycoides, C. albicansMICs as low as <0.0048 mg/mLThe specific substitutions on the thienopyridine scaffold are critical for potent activity.[10]
Substituted Pyridines P. aeruginosa, S. aureus, S. mutans, C. albicans37.5-232 µg/mLModest activity, with specific substitutions leading to lower MIC values.[11]

While specific and extensive SAR studies on furo[2,3-c]pyridines as antimicrobial agents are still limited, the data from related pyridine compounds suggest that this scaffold holds promise. Future research should focus on synthesizing and evaluating a diverse library of furo[2,3-c]pyridine derivatives to establish a clear SAR for antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compounds : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Controls : Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Diagram of Key SAR Findings for Furo[2,3-c]pyridine & Isomers

SAR_Summary cluster_kinase Kinase Inhibition cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity (Inferred from Pyridine SAR) FuroPyridine Furo[2,3-c]pyridine & Isomers Core Scaffold TAK1 TAK1 Inhibition 7-Amino substitution is key R2 phenyl group modification enhances potency R1 cyclopropyl improves selectivity FuroPyridine->TAK1 Structural Modifications Chalcones Chalcones FuroPyridine->Chalcones Structural Modifications PI3K_AKT PI3K/AKT Inhibition Fusion with 1,3,4-thiadiazole is beneficial Specific substitutions lead to dual inhibition FuroPyridine->PI3K_AKT Structural Modifications General_SAR General Pyridine SAR Lipophilic side chains can enhance activity Fusion with other heterocycles (e.g., thiophene) is promising FuroPyridine->General_SAR Inference

Caption: Summary of key structure-activity relationships for Furo[2,3-c]pyridine and its isomers.

Conclusion and Future Perspectives

The furo[2,3-c]pyridine scaffold and its isomers have proven to be a fertile ground for the discovery of potent bioactive molecules, particularly in the areas of kinase inhibition and cancer therapy. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

While significant progress has been made, several avenues for future research remain. A more comprehensive exploration of the antimicrobial potential of furo[2,3-c]pyridine derivatives is warranted, with a focus on establishing clear SAR and identifying novel mechanisms of action. Furthermore, the application of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, could accelerate the design of next-generation furo[2,3-c]pyridine-based therapeutics with enhanced efficacy and safety profiles. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration of this versatile and promising heterocyclic scaffold.

References

  • Hornberger, K. R., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]

  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Scientific Reports, 12(1), 19996. [Link]

  • Geng, J., et al. (2021). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Journal of Medicinal Chemistry, 64(15), 10796-10814. [Link]

  • Ali, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7863-7876. [Link]

  • Gomaa, H. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • Stanciu, L. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241. [Link]

  • Hassan, A. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3824. [Link]

  • Gomaa, H. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • Hrasna, M., Ürgeová, E., & Krutošíková, A. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Molecules, 17(6), 6687-6701. [Link]

  • Almeida, J. F., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]

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Validation

A Researcher's Guide to In Vitro and In Vivo Correlation of Furo[2,3-c]pyridine Activity

The furo[2,3-c]pyridine scaffold represents a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities.[1] As drug development professionals, our prim...

Author: BenchChem Technical Support Team. Date: February 2026

The furo[2,3-c]pyridine scaffold represents a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities.[1] As drug development professionals, our primary challenge lies not in identifying potent in vitro hits, but in translating that potency into in vivo efficacy. This guide provides a comparative framework for understanding and establishing a meaningful in vitro-in vivo correlation (IVIVC) for novel furo[2,3-c]pyridine derivatives, a critical step for advancing lead candidates.[2][3] We will explore the causality behind experimental choices, present detailed protocols, and offer a logical workflow to navigate the complex path from benchtop to preclinical models.

The Strategic Importance of the Furo[2,3-c]pyridine Core

The furo[2,3-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with specific hydrogen bonding capabilities, makes it an ideal framework for interacting with various biological targets, including kinases, which are pivotal in oncogenic signaling.[4][5] Derivatives have been investigated for a range of activities, from HIV-1 protease inhibition to potential antipsychotic effects.[1][6] The core objective of any screening campaign is to systematically modify the scaffold with various substituents to enhance target affinity and cellular activity, a process guided by the structure-activity relationship (SAR).

Part 1: In Vitro Characterization – Quantifying Potency and Cellular Effect

The initial phase of evaluation relies on a suite of robust in vitro assays to quantify the biological activity of newly synthesized compounds. These assays provide the foundational data for SAR analysis and candidate selection. For furo[2,3-c]pyridines developed as anticancer agents, the focus is typically on kinase inhibition and anti-proliferative effects.[4][7]

Causality in Assay Selection:

Choosing the right assays is paramount. We begin with target-based enzymatic assays to confirm direct interaction and measure potency (IC50). This is followed by cell-based assays (GI50) to ensure the compound can penetrate the cell membrane and exert its effect in a more complex biological environment. Using a panel of cell lines is crucial to identify potential sensitivities or resistance mechanisms.[8]

Comparative In Vitro Activity of a Furo[2,3-c]pyridine Kinase Inhibitor Series

To illustrate the process, consider the following data from a hypothetical series of furo[2,3-c]pyridine derivatives designed to target the PI3K/Akt signaling pathway, a frequently dysregulated pathway in cancer.[9][10]

Compound IDR1 SubstitutionR2 SubstitutionTarget Kinase IC50 (nM)MCF-7 (Breast Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)
FCP-A1 -H-Phenyl853.15.2
FCP-A2 -Cl-Phenyl421.52.8
FCP-A3 -H-4-Morpholinophenyl200.61.1
FCP-A4 -Cl-4-Morpholinophenyl80.090.15

Insight: The data clearly demonstrates a positive SAR. The addition of a chlorine atom at the R1 position consistently improves potency. More dramatically, substituting the phenyl ring at R2 with a morpholinophenyl group (FCP-A3, FCP-A4) significantly enhances both enzymatic and cellular activity. This is likely due to the morpholine moiety improving solubility and forming favorable interactions within the kinase's binding pocket. FCP-A4 emerges as the most promising candidate for in vivo testing based on its sub-micromolar cellular activity.

Part 2: In Vivo Validation – From Potency to Preclinical Efficacy

A potent in vitro compound does not guarantee in vivo success. The whole-organism context introduces the complexities of absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics. The gold standard for preliminary efficacy and tolerability testing of anticancer agents is the mouse xenograft model.[11][12]

Rationale for Model Selection:

Immunodeficient mice are used as they can host human-derived tumor cells without mounting an immune rejection, allowing for the evaluation of a drug's direct effect on a human tumor.[11][13] Co-injecting cells with a basement membrane extract (e.g., Matrigel) can improve tumor formation and growth rates by providing a supportive microenvironment.[12]

Comparative In Vivo Efficacy of Lead Candidates

Based on the superior in vitro profile, FCP-A4 was advanced to an in vivo xenograft study using A549 lung cancer cells, with the second-best compound, FCP-A3, as a comparator.

Compound IDDose (mg/kg, Oral)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle-Daily for 21 days0+1.5
FCP-A3 50Daily for 21 days48-2.1
FCP-A4 50Daily for 21 days85-2.5

Insight: The in vivo data shows a strong correlation with the in vitro results. FCP-A4, the most potent compound in cell-based assays, demonstrated significantly greater tumor growth inhibition than FCP-A3 at the same dose. The minimal body weight loss suggests the compound is well-tolerated. This positive IVIVC provides strong justification for further development of the FCP-A4 scaffold.

Part 3: Establishing the IVIVC Workflow & Mechanistic Understanding

A systematic workflow is essential for efficiently correlating in vitro and in vivo data. This process involves a continuous feedback loop where in vivo pharmacokinetic and pharmacodynamic data can inform the design of the next generation of in vitro compounds.

IVIVC Logic Flow Diagram

Caption: Iterative workflow for establishing in vitro-in vivo correlation (IVIVC).

Elucidating the Mechanism of Action: PI3K/Akt/mTOR Pathway

Furo[2,3-c]pyridine kinase inhibitors often target critical nodes in cell survival pathways. FCP-A4, for instance, was designed to inhibit PI3K. This inhibition prevents the downstream activation of Akt and mTOR, leading to reduced cell proliferation and the induction of apoptosis.[14][15][16]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation FCP_A4 FCP-A4 FCP_A4->PI3K inhibits

Caption: Furo[2,3-c]pyridine FCP-A4 inhibits the oncogenic PI3K/Akt/mTOR pathway.

Part 4: Detailed Experimental Protocols

Trustworthiness in research is built on reproducible, well-described methods. The following are standard, self-validating protocols for the key assays described above.

Protocol 1: In Vitro Anti-Proliferative (MTT) Assay
  • Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each furo[2,3-c]pyridine compound in DMSO. Create a series of 2-fold dilutions in complete growth medium to achieve final concentrations ranging from 100 µM to 0.1 nM.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[4] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of growth inhibition relative to the vehicle control. Calculate the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study
  • Ethical Approval: All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[17]

  • Cell Preparation: Harvest A549 cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium at a concentration of 20 x 10^6 cells/mL.

  • Implantation: On ice, mix the cell suspension 1:1 with Matrigel®.[13] Subcutaneously inject 100 µL of the mixture (containing 1 x 10^6 cells) into the right flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • Tumor Monitoring: Allow tumors to establish and grow. Begin caliper measurements when tumors are palpable (approx. 7-10 days post-implantation). Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization & Dosing: When the average tumor volume reaches 100-150 mm³, randomize the animals into treatment cohorts (e.g., Vehicle, FCP-A3, FCP-A4).

  • Treatment Administration: Prepare the compounds in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the specified dose daily via oral gavage. Monitor animal body weight and overall health daily as a measure of toxicity.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the vehicle group reach the predetermined size limit.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Statistically analyze the differences between groups (e.g., using an ANOVA).

Conclusion

Establishing a strong in vitro-in vivo correlation is fundamental to the successful and efficient development of novel therapeutics based on the furo[2,3-c]pyridine scaffold. The process requires a logical progression from target-based assays to cell-based functional screens, culminating in well-designed preclinical models. By understanding the causality behind each experimental step and adhering to rigorous, reproducible protocols, researchers can confidently identify lead candidates with a higher probability of translational success, ultimately bridging the gap between promising chemistry and clinical impact.

References

  • Title: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: SYNTHESIS OF FURO[2,3-c]PYRIDINE. Source: HETEROCYCLES, Vol. 83, No. 8, 2011. URL: [Link]

  • Title: In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Source: MDPI. URL: [Link]

  • Title: Targeting PI3K/Akt/mTOR Signaling in Cancer. Source: PMC - PubMed Central. URL: [Link]

  • Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: PMC - PubMed Central. URL: [Link]

  • Title: Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. Source: PubMed. URL: [Link]

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  • Title: In vitro-In vivo Correlation: Perspectives on Model Development. Source: PMC - PubMed Central. URL: [Link]

  • Title: In vivo tumor xenograft model. Source: Bio-protocol. URL: [Link]

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  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Source: ACS Publications. URL: [Link]

  • Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Source: Bio-Techne. URL: [Link]

  • Title: PI3K/AKT/mTOR pathway. Source: Wikipedia. URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation. Source: In Vivo. URL: [Link]

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Source: PubMed. URL: [Link]

  • Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Source: RSC Publishing. URL: [Link]

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  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Source: Walsh Medical Media. URL: [Link]

  • Title: Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Source: ResearchGate. URL: [Link]

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Comparative

A Comparative Benchmarking Guide to (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine and its Potential as a Nicotinic Acetylcholine Receptor Modulator

This guide provides a comprehensive benchmarking analysis of the novel compound, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, hereafter referred to as Compound X. Our investigation positions Compound X within the the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, hereafter referred to as Compound X. Our investigation positions Compound X within the therapeutic landscape of nicotinic acetylcholine receptor (nAChR) modulators, a critical target in drug development for smoking cessation and neurological disorders.

The structural backbone of Compound X, the furo[2,3-c]pyridine core, is a key feature in various bioactive molecules, including some HIV-1 protease inhibitors.[1] This guide will objectively compare the in vitro pharmacological properties of Compound X against two well-established standards: Varenicline, a first-line smoking cessation therapy, and Cytisine, a natural alkaloid with a long history of use for the same indication.[2][3][4]

The primary objective is to furnish researchers, scientists, and drug development professionals with robust, data-driven insights into Compound X's potential, guiding future research and development efforts. Our analysis will focus on binding affinity, functional activity, and receptor subtype selectivity, which are pivotal parameters in the early-stage assessment of a novel therapeutic candidate.

Rationale and Selection of Benchmarking Standards

The selection of Varenicline and Cytisine as standards is based on their shared mechanism of action as partial agonists of the α4β2 nicotinic acetylcholine receptor.[2][3][5][6][7][8] This receptor subtype is central to the reinforcing effects of nicotine in the brain.[2][6][8]

  • Varenicline is a highly selective partial agonist at the α4β2 nAChR.[3] Its therapeutic effect stems from a dual action: it partially stimulates the receptor to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing the rewarding effect of smoking.[5]

  • Cytisine is a plant-derived alkaloid that also acts as a partial agonist of α4β2 nAChRs.[4][9] It has a similar pharmacological profile to Varenicline and has demonstrated effectiveness in smoking cessation.[7][9]

By benchmarking Compound X against these standards, we can effectively evaluate its potential to modulate the α4β2 nAChR with a desirable therapeutic profile.

Experimental Benchmarking Workflow

Our comparative analysis follows a logical, multi-step in vitro workflow designed to comprehensively characterize the pharmacological profile of Compound X. This workflow ensures that each experimental stage builds upon the last, providing a holistic view of the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Reporting a Compound X Synthesis & QC b Radioligand Binding Assay (Target Affinity - Ki) a->b Test Compound c Functional cAMP Assay (Agonist/Antagonist - EC50/IC50) b->c Compounds with High Affinity d Receptor Subtype Panel (Selectivity Score) c->d Functionally Active Compounds e Comparative Data Analysis d->e f Benchmarking Report e->f

Caption: High-level experimental workflow for benchmarking Compound X.

In Vitro Pharmacological Profiling

Radioligand Binding Assay: Determining Target Affinity

Experimental Rationale: The initial and most critical step is to determine if Compound X binds to the intended target, the α4β2 nAChR, and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Methodology: A detailed protocol for a radioligand binding assay for nAChR subtypes is described in the literature.[10]

  • Membrane Preparation: Membranes from cells stably expressing human α4β2 nAChRs are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]Cytisine, and varying concentrations of the test compounds (Compound X, Varenicline, or Cytisine).[10]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated using the Cheng-Prusoff equation.

Anticipated Results: The binding affinities (Ki) for Compound X and the standards at the human α4β2 nAChR are summarized below. Lower Ki values indicate higher binding affinity.

CompoundKi (nM) at α4β2 nAChR
Varenicline 0.06[11]
Cytisine 0.17[11]
Compound X Hypothetical Value: 0.5
Functional Assay: Characterizing Agonist/Antagonist Activity

Experimental Rationale: After confirming binding, the next step is to determine the functional consequence of that binding. Does Compound X activate the receptor (agonist), block the receptor (antagonist), or partially activate it (partial agonist)? Since nAChRs are ligand-gated ion channels that can modulate downstream signaling pathways, including those affecting cyclic AMP (cAMP) levels, a functional cAMP assay can be employed to determine the functional activity of the compounds.

G cluster_0 Competitive Binding Principle cluster_1 Measurement Receptor nAChR Receptor Radioligand [3H]Radioligand Receptor->Radioligand Binds Displacement Displacement of Radioligand (Reduced Radioactivity) TestCompound Test Compound (e.g., Compound X) TestCompound->Receptor Competes Affinity Calculate Ki (Affinity) Displacement->Affinity

Caption: Principle of the competitive radioligand binding assay.

Methodology: Functional GPCR studies are often conducted using commercially available kits.[12][13]

  • Cell Culture: Cells expressing the α4β2 nAChR and a cAMP-responsive reporter system (e.g., GloSensor™) are cultured.[14]

  • Agonist Mode: To determine agonist activity, cells are treated with increasing concentrations of the test compounds, and the change in cAMP levels (or reporter signal) is measured. The EC50 (the concentration that produces 50% of the maximal response) is calculated.

  • Antagonist Mode: To determine antagonist activity, cells are co-incubated with a known agonist (like nicotine) and increasing concentrations of the test compounds. The ability of the test compounds to inhibit the agonist-induced response is measured, and the IC50 is determined.

  • Partial Agonism: A compound is characterized as a partial agonist if it elicits a submaximal response in agonist mode compared to a full agonist (nicotine) and also acts as an antagonist in the presence of the full agonist.

Anticipated Results: The functional potency (EC50) and efficacy (% of maximal response relative to nicotine) for Compound X and the standards are presented below.

CompoundFunctional ActivityEC50 (nM)% Efficacy (vs. Nicotine)
Nicotine Full Agonist150100%
Varenicline Partial Agonist25045%
Cytisine Partial Agonist30040%[6]
Compound X Hypothetical: Partial Agonist45035%
Selectivity Profiling

Experimental Rationale: High selectivity for the target receptor over other related receptors is a hallmark of a promising drug candidate, as it minimizes the potential for off-target side effects.[15] Therefore, it is crucial to assess the binding affinity of Compound X against a panel of other relevant nAChR subtypes, such as the α7 and α3β4 subtypes.

Methodology: The radioligand binding assay protocol described in section 3.1 is repeated using cell membranes expressing different nAChR subtypes (e.g., α7 and α3β4) and subtype-selective radioligands.[10]

Anticipated Results: The binding affinities (Ki) of the compounds across different nAChR subtypes are compared to determine selectivity.

CompoundKi (nM) at α4β2Ki (nM) at α7Ki (nM) at α3β4α4β2 vs α7 Selectivity (Fold)
Varenicline 0.06[11]322[11]>1000>5300x
Cytisine 0.17[11]4200[11]>1000>24700x
Compound X Hypothetical: 0.5Hypothetical: 800Hypothetical: >20001600x

Summary and Scientific Interpretation

This benchmarking guide outlines a rigorous, phased approach to characterizing the novel compound, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine (Compound X). Based on the hypothetical data presented in our tables, Compound X demonstrates a promising profile as a potential modulator of the α4β2 nAChR.

  • Binding Affinity: With a hypothetical Ki of 0.5 nM, Compound X shows high affinity for the α4β2 receptor, comparable to the established standards, Varenicline and Cytisine.

  • Functional Activity: The data suggest that Compound X acts as a partial agonist, which is the desired mechanism of action for smoking cessation therapies. Its efficacy is slightly lower than that of the standards, which could potentially translate to a different side-effect profile.

  • Selectivity: Compound X exhibits high selectivity for the α4β2 subtype over the α7 and α3β4 subtypes, a critical attribute for minimizing off-target effects.

Detailed Experimental Protocols

Protocol: α4β2 nAChR Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds.

  • Materials:

    • HEK293 cells expressing human α4β2 nAChR.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]Cytisine (Specific Activity: 20-30 Ci/mmol).

    • Non-specific determinant: 10 µM Nicotine.

    • 96-well plates, filter mats (GF/B), cell harvester, scintillation counter.

  • Procedure:

    • Prepare cell membranes by homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of test compound dilution series, 50 µL of [3H]Cytisine (final concentration ~0.5 nM), and 100 µL of membrane suspension (20-40 µg protein).

    • For total binding wells, add 50 µL of buffer instead of test compound.

    • For non-specific binding wells, add 50 µL of 10 µM Nicotine.

    • Incubate at 4°C for 2-3 hours.

    • Harvest onto pre-soaked filter mats using a cell harvester and wash 3x with ice-cold Binding Buffer.

    • Dry the filter mats and measure radioactivity using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot specific binding against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

    • Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Functional cAMP Assay
  • Objective: To determine the functional activity (EC50/IC50) of test compounds.

  • Materials:

    • CHO-K1 cells co-expressing human α4β2 nAChR and a cAMP-sensitive biosensor.

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

    • GloSensor™ cAMP Reagent (Promega).

    • Full agonist: Nicotine.

    • 384-well white, solid-bottom plates.

    • Luminometer.

  • Procedure:

    • Plate cells in 384-well plates and incubate overnight.

    • Equilibrate cells with GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature.

    • Agonist Mode:

      • Add serial dilutions of test compounds (Compound X, Varenicline, Cytisine) or Nicotine to the wells.

      • Incubate for 15-30 minutes at room temperature.

      • Measure luminescence.

      • Plot luminescence against the log of agonist concentration to determine EC50 and maximal efficacy.

    • Antagonist Mode:

      • Add serial dilutions of test compounds to the wells.

      • Incubate for 15 minutes.

      • Add a fixed concentration of Nicotine (at its EC80).

      • Incubate for 15-30 minutes.

      • Measure luminescence.

      • Plot the inhibition of the Nicotine response against the log of antagonist concentration to determine IC50.

References

  • R Discovery. What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartrate?
  • Dr.Oracle. (2025). What is varenicline?
  • YouTube. (2023). Varenicline (chantix) for smoking cessation.
  • Smolecule. (2023). Buy Furo[2,3-b]pyridin-6-ylmethanamine | 193750-81-1.
  • ChemicalBook. (2,3-dihydrofuro[2,3-b]pyridin-3-yl)methanamine hydrochloride.
  • PubChem. 2,3-Dihydrofuro[2,3-c]pyridine.
  • NCBI Bookshelf. Varenicline - StatPearls.
  • Wikipedia. Varenicline.
  • YouTube. (2024). Varenicline and cytisine; an overview - NCSCT and Q&A.
  • PubMed. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations.
  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.
  • PMC. (2025). Understanding varenicline function via key receptor and ligand interactions.
  • Chang, M.-Y., & Tai, H.-Y. SYNTHESIS OF FURO[2,3-c]PYRIDINE.
  • PubMed. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors.
  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
  • PMC. Cytisine for smoking cessation.
  • NCSCT. (2025). NCSCT A5 cytisine 2025 v1.
  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
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  • (2025). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions.
  • ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
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  • (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.
  • PMC. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein.
  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES.
  • PubMed. (2022). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors.
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Validation

A Practical Guide to Comparative Pharmacokinetic Profiling of Furopyridine Analogs for Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a robust comparative pharmacokinetic (PK) profiling study of novel furopyridine analogs. Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a robust comparative pharmacokinetic (PK) profiling study of novel furopyridine analogs. Given the therapeutic potential of the furopyridine scaffold in areas such as oncology, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of different analogs is critical for selecting and advancing the most promising candidates.

While specific in vivo pharmacokinetic data for many novel furopyridine analogs is not yet publicly available, this guide will equip you with the necessary knowledge and detailed protocols to generate and interpret this crucial dataset. We will use a hypothetical comparison of three promising furopyridine analogs, PD18, PD56 (EGFR inhibitors), and Compound 14 (a CDK2 inhibitor), to illustrate the principles and methodologies.

The Imperative of Early Pharmacokinetic Assessment in Furopyridine Drug Development

The journey of a drug from a promising hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Early and comprehensive ADME characterization allows for the establishment of a clear structure-pharmacokinetic relationship (SPR), guiding medicinal chemistry efforts to optimize not just potency but also the drug-like properties of the furopyridine scaffold. A well-designed comparative PK study can reveal critical insights into how subtle structural modifications impact a compound's bioavailability, metabolic stability, and overall systemic exposure, ultimately influencing its efficacy and safety profile.

Designing a Robust Comparative Pharmacokinetic Study

A meticulously designed study is the cornerstone of generating reliable and interpretable pharmacokinetic data. Key considerations include the selection of appropriate animal models and the design of the in vivo study to extract maximal information.

Animal Model Selection

For initial pharmacokinetic screening, the rat is a commonly used and well-characterized model.[1] Its larger size compared to mice facilitates serial blood sampling, and its metabolic pathways are often reasonably predictive of human metabolism for many classes of compounds. All animal studies should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Study Design: Intravenous and Oral Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes are essential.

  • Intravenous (IV) Administration: Bypassing the absorption phase, IV administration provides a direct measure of a compound's distribution and elimination characteristics, including clearance (CL) and volume of distribution (Vd). This data is the benchmark against which oral bioavailability is measured.

  • Oral (PO) Administration: This route is crucial for assessing a compound's absorption characteristics and determining its oral bioavailability (F), a key parameter for orally administered drugs.

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a detailed methodology for conducting a comparative pharmacokinetic study.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose pharmacokinetic study in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Furopyridine analogs (PD18, PD56, Compound 14)

  • Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

  • Syringes and needles

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer the furopyridine analog intravenously via the tail vein at a dose of 1-2 mg/kg.

    • PO Group: Administer the furopyridine analog orally via gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[2]

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000g for 5 minutes at 4°C) to separate the plasma.[2]

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (IV or PO) fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Protocol 2: Bioanalytical Method Development and Validation (LC-MS/MS)

Accurate quantification of the furopyridine analogs in plasma is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][4]

Method Development:

  • Analyte and Internal Standard (IS) Optimization: Infuse standard solutions of the furopyridine analog and a suitable internal standard into the mass spectrometer to optimize the precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a chromatographic method to separate the analyte from endogenous plasma components. A C18 column with a gradient elution using mobile phases like 0.1% formic acid in water and acetonitrile is a common starting point.[5]

  • Sample Preparation: Develop a robust method for extracting the analyte from the plasma matrix. Protein precipitation with acetonitrile is a simple and often effective technique.[6]

Method Validation:

Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA guidance) for the following parameters:[7][8][9][10]

  • Selectivity and Specificity: Ensure no interference from endogenous components in the plasma.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Calibration Curve: Establish the relationship between the analyte concentration and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assess the impact of the plasma matrix on the ionization of the analyte.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.

Protocol 3: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.[11][12]

Materials:

  • Rat liver microsomes

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Furopyridine analogs

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the furopyridine analog (typically at 1 µM) with rat liver microsomes in the presence of NADPH at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[13][14]

Materials:

  • Rat plasma

  • Phosphate buffer (pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device

  • Furopyridine analogs

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Add the furopyridine analog to rat plasma.

  • Equilibrium Dialysis: Place the plasma sample in the sample chamber of the RED device and buffer in the buffer chamber, separated by a semi-permeable membrane.[15]

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the furopyridine analog in both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Calculation: Calculate the fraction unbound (fu) of the compound in plasma.

Data Analysis and Interpretation

Once the plasma concentration-time data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[16][17]

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Comparative Analysis: A Hypothetical Case Study

To illustrate the comparative aspect, let's consider hypothetical pharmacokinetic data for our three furopyridine analogs after oral administration in rats.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Furopyridine Analogs in Rats (Oral Administration, 10 mg/kg)

ParameterPD18PD56Compound 14
Cmax (ng/mL) 450800250
Tmax (hr) 1.00.52.0
AUC (ng*hr/mL) 250042003500
t½ (hr) 4.53.08.0
F (%) 356050

Interpretation of Hypothetical Data:

  • PD56: Shows the most favorable oral absorption profile with the highest Cmax, shortest Tmax, and highest bioavailability. This suggests rapid and efficient absorption from the gastrointestinal tract.

  • PD18: Exhibits moderate absorption and bioavailability.

  • Compound 14: Displays slower absorption (longer Tmax) but a longer half-life, suggesting it is cleared more slowly from the body, leading to a prolonged exposure.

This type of comparative data is invaluable for selecting the lead candidate for further development.

Structure-Pharmacokinetic Relationship (SPR)

By correlating the structural differences between the analogs with their pharmacokinetic profiles, we can establish an SPR. For instance, if PD56 has a specific functional group that PD18 and Compound 14 lack, this could be hypothesized to be responsible for its improved absorption. This knowledge then guides the synthesis of new analogs with potentially even better pharmacokinetic properties. The incorporation of nitrogen atoms in the furopyridine ring system, for example, can lower lipophilicity and potentially improve aqueous solubility, which can influence absorption and distribution.

The ADME Pathway and Its Influence on Furopyridine Pharmacokinetics

The following diagram illustrates the key ADME processes that determine the pharmacokinetic profile of a furopyridine analog.

ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (CYP450 Enzymes) Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation (Plasma Protein Binding) Tissues Tissues (Target Site) Systemic_Circulation->Tissues Systemic_Circulation->Liver Kidney Kidney (Urine) Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Kidney Bile Bile (Feces) Metabolites->Bile

Sources

Comparative

A Head-to-Head Comparison of Furopyridine Isomers in Biological Assays: A Technical Guide for Researchers

In the landscape of medicinal chemistry, the furopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] However, the therapeutic potential of a furopyridine-based...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] However, the therapeutic potential of a furopyridine-based compound is not solely dictated by its core structure but is significantly influenced by the isomeric arrangement of the furan and pyridine rings. This guide provides a head-to-head comparison of the biological activities of key furopyridine isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their differential effects in various biological assays. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships that govern the therapeutic promise of these fascinating heterocyclic compounds.

The Significance of Isomerism in Furopyridine-Based Drug Discovery

The fusion of a furan ring to a pyridine ring can result in several constitutional isomers, with furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine being among the most explored in drug discovery. The seemingly subtle difference in the placement of the oxygen and nitrogen atoms within the bicyclic system can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These physicochemical distinctions, in turn, have profound implications for how the molecule interacts with its biological target, leading to vastly different pharmacological profiles. Understanding these isomeric differences is paramount for medicinal chemists aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of furopyridine-based drug candidates.

Comparative Analysis of Furopyridine Isomers in Biological Assays

To illustrate the impact of isomerism on biological activity, this section presents a comparative analysis of different furopyridine isomers in key biological assays relevant to oncology and other therapeutic areas.

Case Study 1: Kinase Inhibition - A Tale of Two Isomers

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Furopyridine scaffolds have proven to be fertile ground for the development of potent kinase inhibitors.[3] Here, we compare the kinase inhibitory profiles of derivatives of two different furopyridine isomers: furo[2,3-b]pyridine and furo[3,2-b]pyridine.

Furo[2,3-b]pyridine as a CDK2 Inhibitor:

Derivatives of the furo[2,3-b]pyridine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] A notable example is ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which has demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex.[4]

Furo[3,2-b]pyridine as a CLK and HIPK Inhibitor:

In contrast, the furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).[5] These kinases are involved in the regulation of pre-mRNA splicing and various signaling pathways, making them attractive targets for therapeutic intervention.

Data Summary: Kinase Inhibitory Activity of Furopyridine Isomers

Isomer ScaffoldDerivativeTarget KinaseIC₅₀ (µM)Reference
Furo[2,3-b]pyridineEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/Cyclin A20.93[4]
Furo[3,2-b]pyridineA 3,5-disubstituted furo[3,2-b]pyridine derivativeCLKsPotent and selective inhibition reported[5]
Furo[3,2-b]pyridineA 3,5-disubstituted furo[3,2-b]pyridine derivativeHIPKsPotent and selective inhibition reported[5]

Expertise & Experience: Interpreting the Kinase Inhibition Data

The data clearly demonstrates that the isomeric form of the furopyridine core dictates its kinase selectivity. The furo[2,3-b]pyridine derivative shows potent inhibition of CDK2, a key cell cycle regulator, suggesting its potential as an anticancer agent that halts cell proliferation. Conversely, the furo[3,2-b]pyridine scaffold is more suited for targeting CLKs and HIPKs, which are involved in different cellular processes. This highlights the importance of synthesizing and screening a diverse range of isomers to identify compounds with the desired target profile. The choice of substituents on the furopyridine core further refines the potency and selectivity, a key aspect of the structure-activity relationship (SAR).

Case Study 2: Anticancer Activity - Furo[3,2-c]pyridine vs. Furo[2,3-b]pyridine

The cytotoxic effects of furopyridine isomers against cancer cell lines provide another compelling example of their divergent biological activities.

Furo[3,2-c]pyridine in Oncology:

The furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has garnered increasing attention in medicinal chemistry due to its diverse pharmacological activities, including its potential as a kinase inhibitor targeting critical oncogenic signaling pathways.[6]

Furo[2,3-b]pyridine in Oncology:

A derivative of furo[2,3-b]pyridine has been evaluated for its in-vitro cytotoxicity against the HCT-116 human colon cancer cell line, demonstrating potent anticancer activity.[6]

Data Summary: In-Vitro Cytotoxicity of Furopyridine Isomers

Isomer ScaffoldDerivativeCancer Cell LineIC₅₀ (µM)Reference
Furo[3,2-c]pyridineVarious derivativesVarious cancer cell linesSignificant potential as anticancer agents reported[6]
Furo[2,3-b]pyridineDerivative 14HCT-116 (Colon)0.93[6]

Expertise & Experience: Interpreting the Cytotoxicity Data

While both isomers show promise as anticancer agents, the available data suggests that specific derivatives of the furo[2,3-b]pyridine isomer have demonstrated sub-micromolar potency against colon cancer cells. This underscores the necessity of rigorous screening of various isomers and their derivatives against a panel of cancer cell lines to identify the most potent and selective compounds for a particular cancer type. The SAR for anticancer activity is likely complex, involving not only the isomeric core but also the nature and position of substituents that influence factors like cell permeability and target engagement.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Protocol 1: In-Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This protocol describes a common method for determining the in-vitro inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase reaction buffer

  • Test compounds (furopyridine isomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound solution to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).

    • Add the CDK2/Cyclin A2 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate and ATP in the reaction buffer.

    • Add the substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • DMSO as a solvent: It is a common solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations.

  • Pre-incubation: This step allows the inhibitor to reach equilibrium with the enzyme before the reaction starts, leading to more accurate IC₅₀ values.

  • Linear range of the reaction: Ensuring the reaction is in its linear phase is crucial for accurate measurement of inhibition.

Visualization of Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add test compounds and controls Compound_Prep->Add_Compound Enzyme_Prep Prepare kinase solution Add_Enzyme Add kinase enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare substrate/ATP solution Start_Reaction Add substrate/ATP to start reaction Substrate_ATP_Prep->Start_Reaction Add_Buffer Add reaction buffer to plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at RT Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Detect_ADP Convert ADP to ATP and measure luminescence Stop_Reaction->Detect_ADP Data_Analysis Calculate % inhibition and IC50 Detect_ADP->Data_Analysis

Caption: Workflow for an in-vitro kinase inhibition assay.

Protocol 2: MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess the cytotoxic effects of furopyridine isomers on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (furopyridine isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a DMSO-only control (vehicle) and a no-cell control (blank).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Cell density: The optimal cell density ensures that the cells are in the logarithmic growth phase during the experiment.

  • Incubation time: The duration of compound exposure is chosen based on the expected mechanism of action and the cell doubling time.

  • Solubilization step: This is a critical step to ensure that the formazan crystals are fully dissolved for accurate absorbance readings.

Visualization of MTT Assay Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Attach Incubate for 24h to allow attachment Seed_Cells->Incubate_Attach Treat_Cells Treat cells with compounds Incubate_Attach->Treat_Cells Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Treat_Cells Incubate_Exposure Incubate for 48-72h Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways and Structure-Activity Relationships

A deeper understanding of the biological effects of furopyridine isomers requires an appreciation of the signaling pathways they modulate and the structural features that govern their activity.

Relevant Signaling Pathways

The anticancer activity of many furopyridine derivatives can be attributed to their ability to interfere with key signaling pathways that drive cancer cell proliferation and survival. Two such pathways are the EGFR and METAP2 signaling pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Aberrant EGFR signaling is a common feature of many cancers.

Visualization of the EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

METAP2 Signaling Pathway: Methionine aminopeptidase 2 (METAP2) is an enzyme that plays a crucial role in protein maturation and angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of METAP2 can therefore suppress tumor growth by cutting off its blood supply.

Visualization of the METAP2 Signaling Pathway

G METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a dephosphorylates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis regulates Angiogenesis Angiogenesis Protein_Synthesis->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: A simplified diagram of the METAP2 signaling pathway.

Structure-Activity Relationships (SAR)

The biological data presented in this guide underscores the critical role of the furopyridine isomer in determining biological activity. However, the SAR is not limited to the core scaffold. The nature, position, and stereochemistry of substituents on the furopyridine ring are also crucial for modulating potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

  • Isomeric Core: As demonstrated, the arrangement of the furan and pyridine rings is a primary determinant of target selectivity.

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring can influence hydrogen bonding interactions with the target protein and modulate the overall polarity and solubility of the compound.

  • Substituents on the Furan Ring: Substituents on the furan ring can impact steric interactions within the binding pocket of the target and can be optimized to enhance potency and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the core and its substituents, plays a critical role in cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This technical guide has provided a head-to-head comparison of furopyridine isomers in key biological assays, highlighting the profound impact of isomerism on their pharmacological profiles. The case studies on kinase inhibition and anticancer activity clearly demonstrate that different isomeric scaffolds are predisposed to interacting with different biological targets. The detailed experimental protocols provided offer a framework for the rigorous and reproducible evaluation of these compounds. A thorough understanding of the structure-activity relationships, guided by the principles outlined in this guide, is essential for the rational design of novel furopyridine-based therapeutics with enhanced potency, selectivity, and clinical potential.

References

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science Publishers. Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Institutes of Health. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-tested guidance on the appropriate selection and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, a heterocyclic amine of interest in discovery chemistry. The protocols outlined here are designed to be a self-validating system of safety, ensuring that every step, from initial handling to final disposal, is grounded in established safety principles.

While a specific Safety Data Sheet (SDS) for (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is not publicly available, its structure—containing both an aminopyridine and a dihydrofuran moiety—allows us to infer a robust safety protocol based on authoritative data from analogous compounds. This approach ensures a high degree of protection against unevaluated hazards.

Hazard Assessment: A Logic-Based Approach

Understanding the why behind PPE selection is critical. The molecular structure of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine suggests several potential hazards based on its constituent functional groups:

  • Aminopyridine Moiety: Aminopyridines are known to be toxic by all routes of exposure, including skin contact, inhalation, and ingestion.[1][2] They can be severe skin and eye irritants.[1] Acute exposure has been linked to serious health effects, including headaches, nausea, convulsions, and in severe cases, respiratory failure.[1] Therefore, preventing any direct contact or aerosol inhalation is paramount. The precautionary statements for similar compounds consistently warn: "Toxic if swallowed or in contact with skin" and "Causes skin irritation."[2]

  • Dihydrofuran Moiety: Dihydrofurans are flammable liquids and may form explosive peroxides upon storage, especially after a container has been opened.[3] They should be kept away from heat and ignition sources, and containers must be kept tightly closed in a well-ventilated area.[3][4]

  • Primary Amine: Primary amines can be corrosive and irritants. The overall structure is a small, potentially volatile molecule that could be readily absorbed through the skin or inhaled.

Based on this composite analysis, (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine must be handled as a substance that is potentially toxic, a skin/eye irritant, and flammable. All handling procedures must reflect these risks.

Core PPE Requirements: A Multi-Barrier System

The primary goal is to establish multiple barriers between the researcher and the chemical. The following table summarizes the minimum required PPE for various laboratory operations involving (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields (minimum); Face shield recommended.2 pairs of nitrile gloves (double-gloving).Flame-resistant lab coat, fully buttoned; Long pants; Closed-toe shoes.Required. Use a certified engineering control (e.g., chemical fume hood, ventilated balance enclosure).
Solution Preparation Chemical splash goggles.2 pairs of nitrile gloves (double-gloving).Flame-resistant lab coat; Chemical-resistant apron recommended.Required. All solution preparations must be performed in a chemical fume hood.
Reaction/Workup Chemical splash goggles and face shield.2 pairs of nitrile gloves (double-gloving). Change outer glove immediately upon contamination.Flame-resistant lab coat; Chemical-resistant apron.Required. All reactions and workups must be performed in a chemical fume hood.
Small-Scale Purification Chemical splash goggles.2 pairs of nitrile gloves (double-gloving).Flame-resistant lab coat.Required. All purification steps (e.g., chromatography) must be performed in a chemical fume hood.

Operational Protocols: Ensuring Safe Execution

Proper PPE is only effective when coupled with rigorous operational procedures. The safe handling of chemicals is a dynamic process requiring constant vigilance.[5]

Engineering Controls: Your First Line of Defense

All manipulations of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood or other appropriate ventilated enclosure. This is non-negotiable and serves to mitigate the primary risk of inhalation exposure.

Step-by-Step PPE Donning & Doffing Protocol

Donning (Putting On):

  • Body Protection: Don your flame-resistant lab coat and ensure it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles and/or face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) - The Causality of Order: The doffing sequence is designed to remove the most contaminated items first and to prevent the re-contamination of clean hands.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.

  • Eye/Face Protection: Remove your face shield and/or goggles from the back to the front.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward on itself to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, use an absorbent material (e.g., Chemizorb®) to contain it, then collect it into a sealed, labeled hazardous waste container. Do not let the product enter drains.[4] For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine are considered hazardous waste. This includes gloves, absorbent pads, pipette tips, and empty containers.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.[7]

  • Containment:

    • Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, clearly labeled, puncture-resistant hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a sealed, compatible, and clearly labeled container.[8] The container must be kept closed except when adding waste.[9][10]

    • Sharps: Needles or other contaminated sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine".[8]

  • Storage: Store waste containers in a designated satellite accumulation area within the lab, away from ignition sources.[10]

  • Pickup: Arrange for waste pickup through your institution's EHS office. Never dispose of this chemical down the sink or in regular trash.[9]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that safety measures scale with the potential risk of the operation.

PPE_Workflow cluster_start Initiate Task cluster_assessment Hazard & Engineering Control Assessment cluster_ppe Personal Protective Equipment Selection cluster_stop Final Check start Handling (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine? q_hood Can task be done in a Chemical Fume Hood? start->q_hood ppe_base Minimum PPE: - Flame-Resistant Lab Coat - Double Nitrile Gloves - Safety Glasses q_hood->ppe_base Yes stop DO NOT PROCEED Consult EHS q_hood->stop No q_splash Risk of Splash? ppe_base->q_splash ppe_goggles Upgrade to: Chemical Splash Goggles q_splash->ppe_goggles Yes proceed Proceed with Caution q_splash->proceed No q_face Significant Splash or Reaction Hazard? ppe_goggles->q_face ppe_shield Add: Face Shield & Apron q_face->ppe_shield Yes q_face->proceed No ppe_shield->proceed

Caption: PPE Selection Workflow for Handling the Target Compound.

References

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Chemical Health & Safety. [Link]

  • Aminopyridines. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Safety Statement in Synthesis of Heterotriarylmethanes. (2026). The Journal of Organic Chemistry. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • (p-Amino pyridine) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

Sources

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